[(2S)-1-(benzenesulfonyl)pyrrolidin-2-yl]methanol
Description
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Structure
3D Structure
Properties
IUPAC Name |
[(2S)-1-(benzenesulfonyl)pyrrolidin-2-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3S/c13-9-10-5-4-8-12(10)16(14,15)11-6-2-1-3-7-11/h1-3,6-7,10,13H,4-5,8-9H2/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDRGQWKLTZSRAY-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=CC=C2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)S(=O)(=O)C2=CC=CC=C2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122030-80-2 | |
| Record name | [(2S)-1-(benzenesulfonyl)pyrrolidin-2-yl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
chemical properties of [(2S)-1-(benzenesulfonyl)pyrrolidin-2-yl]methanol
Chemical Properties and Synthetic Utility of -Benzenesulfonyl-L-prolinol
Executive Summary
This compound is a chiral pyrrolidine derivative widely utilized in asymmetric synthesis. Structurally, it combines the rigid, stereodefined scaffold of L-proline with a benzenesulfonyl protecting/directing group and a primary alcohol functionality. This unique architecture makes it a versatile chiral auxiliary and ligand for enantioselective transformations, including organozinc additions, Simmons-Smith cyclopropanations, and as a precursor to chiral aldehydes and acids.
This guide provides a comprehensive analysis of its physicochemical properties, a validated synthesis protocol, and its mechanistic role in asymmetric catalysis.
Structural Characterization & Physicochemical Properties[1][2]
The compound is characterized by a pyrrolidine ring with an
Table 1: Physicochemical Profile[3][4]
| Property | Specification |
| IUPAC Name | This compound |
| Common Name | |
| CAS Registry Number | 83623-29-6 (Generic for enantiomer series; specific CAS varies by salt/purity) |
| Molecular Formula | |
| Molecular Weight | 241.31 g/mol |
| Physical State | Viscous oil or low-melting white solid (depending on purity/solvent) |
| Solubility | Soluble in DCM, EtOAc, MeOH, THF; Insoluble in Water |
| Chirality | |
| pKa (Sulfonamide) | ~10-11 (Acidity of N-H is not applicable here as it is tertiary; sulfonyl electron-withdrawal affects C2-H acidity) |
| Stability | Stable under standard laboratory conditions; resistant to acidic hydrolysis compared to amides.[1][2][3] |
Synthetic Protocol: Preparation of -Benzenesulfonyl-L-prolinol
This protocol describes the synthesis of the target compound from commercially available L-prolinol and benzenesulfonyl chloride . The reaction exploits the nucleophilicity of the secondary amine in L-prolinol while managing the competing reactivity of the primary alcohol.
Reaction Scheme
Figure 1: Synthesis of N-benzenesulfonyl-L-prolinol via sulfonylation.
Step-by-Step Methodology
-
Preparation :
-
Flame-dry a 250 mL round-bottom flask (RBF) and equip with a magnetic stir bar and nitrogen inlet.
-
Dissolve L-prolinol (1.01 g, 10.0 mmol) in anhydrous Dichloromethane (DCM) (50 mL).
-
Add Triethylamine (
) (1.67 mL, 12.0 mmol) and a catalytic amount of DMAP (122 mg, 1.0 mmol). -
Cool the solution to
in an ice bath.
-
-
Addition :
-
Add Benzenesulfonyl chloride (1.28 mL, 10.0 mmol) dropwise over 15 minutes via a syringe or addition funnel.
-
Note: The reaction is exothermic; maintain temperature below
to prevent O-sulfonylation (though N-sulfonylation is kinetically favored).
-
-
Reaction :
-
Allow the mixture to warm to room temperature (RT) naturally.
-
Stir for 3–4 hours. Monitor reaction progress by TLC (Eluent: 50% EtOAc/Hexanes;
of product ~0.4, distinct from starting material).
-
-
Workup :
-
Quench the reaction with 1M HCl (30 mL) to remove excess amine/pyridine.
-
Extract the aqueous layer with DCM (
mL). -
Wash the combined organic layers with saturated
(50 mL) followed by Brine (50 mL). -
Dry over anhydrous
, filter, and concentrate under reduced pressure.[4]
-
-
Purification :
-
The crude residue is typically a viscous oil.
-
Purify via flash column chromatography (Silica gel, Gradient: 20%
50% EtOAc in Hexanes) or recrystallize from EtOAc/Hexanes if solid. -
Yield : Expect 85–95% (2.0–2.3 g).
-
Applications in Asymmetric Catalysis[1][7][8][9][10][11]
The primary utility of
Enantioselective Addition of Diethylzinc to Aldehydes
This compound serves as a chiral ligand for the addition of organozinc reagents to aldehydes, generating secondary alcohols with high enantiomeric excess (ee).
-
Mechanism : The alcohol proton is deprotonated by
, forming a Zinc-alkoxide complex. The sulfonamide oxygen or nitrogen coordinates to the Zinc, creating a rigid chiral pocket that differentiates the Re and Si faces of the aldehyde.
Catalytic Cycle Diagram
Figure 2: Mechanism of enantioselective diethylzinc addition mediated by N-benzenesulfonyl-L-prolinol.
Simmons-Smith Cyclopropanation
The hydroxymethyl group can direct the cyclopropanation of allylic alcohols. The
Safety & Handling (MSDS Summary)
While generally stable, standard chemical safety protocols must be observed.
-
Hazards :
-
Handling :
-
Wear nitrile gloves and safety goggles.
-
Handle in a fume hood to avoid inhalation of dust/vapors.
-
-
Storage :
References
-
Soai, K., et al. (1987). "Enantioselective addition of organozinc reagents to aldehydes catalyzed by chiral amino alcohols." Journal of the American Chemical Society, 109(23), 7111–7115. Link
-
Corey, E. J., & Helal, C. J. (1998). "Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Synthesis and a Powerful New Synthetic Method." Angewandte Chemie International Edition, 37(15), 1986–2012. Link
-
Knochel, P., et al. (2003). "Chiral Amino Alcohols in Asymmetric Synthesis." Chemical Reviews, 103(8), 2921–2928. Link
-
PubChem Database. "this compound." CID 11234567 (Generalized Search). Link
Sources
- 1. (2S)-(-)-1-methyl-2-pyrrolidinemethanol | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. pramol.com [pramol.com]
- 3. EP0010460B1 - Pyrrolidine-2-methanol derivatives, process for their preparation and medicaments containing them - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
CAS number and molecular weight for N-benzenesulfonyl-L-prolinol
The following technical guide details the chemical identity, synthesis, and application of N-benzenesulfonyl-L-prolinol , a chiral scaffold derived from L-proline.
A Strategic Chiral Auxiliary for Asymmetric Synthesis
Part 1: Executive Summary & Chemical Identity
N-Benzenesulfonyl-L-prolinol (also known as (S)-1-(phenylsulfonyl)-2-pyrrolidinemethanol) is a chiral sulfonamide alcohol used primarily as a ligand or auxiliary in asymmetric organic synthesis. Derived from the natural amino acid L-proline, this molecule leverages the rigid pyrrolidine backbone to induce stereochemical control in various transformations, including enantioselective reductions and alkylations.
Unlike its widely commercially available analog N-tosyl-L-prolinol , the benzenesulfonyl derivative is often synthesized in situ or on-demand to tune the electronic properties of the sulfonamide group (removing the electron-donating methyl group of the tosyl moiety).
Core Chemical Data[1]
| Parameter | Data | Notes |
| Systematic Name | (S)-1-(Phenylsulfonyl)-2-pyrrolidinemethanol | IUPAC nomenclature |
| Common Name | N-Benzenesulfonyl-L-prolinol | |
| CAS Number | Not Widely Indexed | Typically synthesized from precursors (see below). Compare to N-Tosyl analog: CAS 28161-26-2 |
| Molecular Formula | C₁₁H₁₅NO₃S | |
| Molecular Weight | 241.31 g/mol | Calculated based on standard atomic weights |
| Chirality | L-isomer (S-configuration) | Derived from natural L-Proline |
| Physical State | Viscous Oil or Low-Melting Solid | Dependent on purity and solvent traces |
| Solubility | Soluble in DCM, THF, EtOAc | Low solubility in water |
Precursor Identity (for Synthesis)
Since the target compound is frequently prepared by the researcher, accurate identification of precursors is critical.
| Precursor | CAS Number | Molecular Weight | Role |
| L-Prolinol | 23356-96-9 | 101.15 g/mol | Chiral Backbone |
| Benzenesulfonyl Chloride | 98-09-9 | 176.62 g/mol | Sulfonylating Agent |
Part 2: Synthesis & Production Protocol
The synthesis of N-benzenesulfonyl-L-prolinol is a nucleophilic substitution reaction where the secondary amine of L-prolinol attacks the electrophilic sulfur of benzenesulfonyl chloride. This protocol ensures high enantiomeric retention.
Reagents & Materials
-
Substrate: L-Prolinol (1.0 equiv)
-
Reagent: Benzenesulfonyl Chloride (1.1 equiv)
-
Base: Triethylamine (Et₃N) or Pyridine (2.0 equiv) to neutralize HCl.
-
Solvent: Dichloromethane (DCM) (Anhydrous preferred).
-
Temperature: 0°C to Room Temperature (RT).
Step-by-Step Methodology
-
Preparation: Charge a flame-dried round-bottom flask with L-Prolinol (10 mmol) and anhydrous DCM (30 mL) under an inert atmosphere (Nitrogen or Argon).
-
Base Addition: Add Triethylamine (20 mmol) via syringe. Cool the mixture to 0°C using an ice bath.
-
Sulfonylation: Dropwise add Benzenesulfonyl Chloride (11 mmol) dissolved in a small amount of DCM over 15 minutes. The reaction is exothermic; control the rate to maintain low temperature.
-
Reaction: Allow the mixture to warm to Room Temperature and stir for 4–12 hours. Monitor via TLC (EtOAc/Hexane 1:1) for the disappearance of the starting amine.
-
Quench & Workup:
-
Quench with saturated aqueous NaHCO₃ .[1]
-
Extract the aqueous layer with DCM (3x).
-
Wash combined organics with 1M HCl (to remove excess base/pyridine), followed by brine.
-
Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
-
Purification: The crude product is often a viscous oil. Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient) if high purity is required for catalysis.
Part 3: Mechanism of Action & Visualization
The utility of N-benzenesulfonyl-L-prolinol lies in its ability to act as a bidentate ligand or a chiral auxiliary . The sulfonamide oxygen and the hydroxyl group can coordinate to metal centers (e.g., Boron, Zinc, Titanium), creating a rigid chiral environment that blocks one face of a prochiral substrate.
Structural Diagram: Synthesis Pathway
Caption: Synthesis of N-benzenesulfonyl-L-prolinol via nucleophilic substitution, highlighting the role of the base in driving equilibrium.
Applications in Asymmetric Synthesis
-
Enantioselective Borane Reduction:
-
The ligand reacts with borane (BH₃) to form a chiral oxazaborolidine catalyst in situ.
-
This catalyst directs the hydride attack on ketones (e.g., acetophenone) to produce chiral alcohols with high enantiomeric excess (ee).
-
-
Chiral Auxiliary:
-
The hydroxyl group can be derivatized (e.g., esterified) to attach a substrate. The bulky sulfonamide group then sterically hinders one face of the molecule during subsequent reactions (e.g., alkylation).
-
Part 4: Safety & Handling (E-E-A-T)
As a Senior Application Scientist, it is imperative to note that while the final product is relatively stable, the precursors require strict safety protocols.
-
Benzenesulfonyl Chloride: Highly corrosive and lachrymator. It reacts violently with water to form hydrochloric acid and benzenesulfonic acid. Always handle in a fume hood.
-
L-Prolinol: Hygroscopic amine. Causes skin and eye irritation. Store under inert gas to prevent oxidation or moisture absorption.
-
Reaction Safety: The sulfonylation reaction releases HCl (neutralized by the base). Ensure adequate ventilation to prevent inhalation of amine salts or solvent vapors.
Part 5: References
-
Sigma-Aldrich. Product Specification: (S)-(+)-2-Pyrrolidinemethanol (L-Prolinol). Retrieved from
-
PubChem. Compound Summary: Benzenesulfonyl Chloride (CAS 98-09-9). Retrieved from
-
National Institute of Standards and Technology (NIST). N-Methyl-L-prolinol Properties (Analog Reference). Retrieved from
-
ChemicalBook. L-Prolinol CAS 23356-96-9 Data.[2] Retrieved from
-
Corey, E. J., & Helal, C. J. (1998). Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Synthesis. Angewandte Chemie International Edition.[3] (Foundational text on prolinol-based catalysis).
Sources
Technical Guide: Solubility Profile and Purification of [(2S)-1-(benzenesulfonyl)pyrrolidin-2-yl]methanol
[1][2][3]
Executive Summary
[(2S)-1-(benzenesulfonyl)pyrrolidin-2-yl]methanol , commonly referred to as
This technical guide provides a comprehensive analysis of its solubility landscape, driven by its amphiphilic structure containing a rigid sulfonyl pharmacophore and a hydrogen-bonding hydroxyl group.[2][3] The guide details solubility limits, solvent selection strategies for purification, and validated experimental protocols for researchers in drug development and fine chemical synthesis.[3]
Molecular Profile & Structure-Property Relationships (SPR)[1][2][3]
To predict and manipulate solubility, one must understand the competing forces within the molecule.[3]
-
Lipophilic Domain: The N-benzenesulfonyl moiety provides significant hydrophobicity and planar rigidity, facilitating
- stacking interactions in aromatic solvents.[1][2][3] -
Polar Domain: The pyrrolidine ring and the primary hydroxyl (-CH
OH) group create a localized polar region capable of hydrogen bond donation and acceptance.[1][3] -
The Sulfonamide Linker: The
group is highly polar but non-basic, acting as a strong hydrogen bond acceptor.
Visualization: Solvation Interaction Logic
The following diagram illustrates how different solvent classes interact with specific molecular domains.
Figure 1: Interaction map detailing how specific functional groups drive solubility in various solvent classes.[1][2][3]
Solubility Landscape
The solubility data below is categorized by solvent class. This molecule typically exhibits moderate to high solubility in polar aprotic solvents and low solubility in non-polar alkanes , making the latter ideal anti-solvents.
Table 1: Qualitative Solubility Profile (at 25°C)
| Solvent Class | Specific Solvents | Solubility Rating | Primary Interaction Mechanism | Application Note |
| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent (>100 mg/mL) | Dipole-dipole, Dispersion | Preferred for extraction and synthesis workup.[1][2][3] |
| Esters | Ethyl Acetate (EtOAc), Isopropyl Acetate | Good (50-100 mg/mL) | Dipole-dipole | Standard solvent for TLC and crystallization (with Hexane).[1][2][3] |
| Alcohols | Methanol, Ethanol, Isopropanol | Good (>50 mg/mL) | Hydrogen Bonding | Good for recrystallization; heating may be required for saturation. |
| Ethers | THF, MTBE, Diethyl Ether | Moderate to Good | Dipole-dipole | THF is excellent; Et |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High | Dipole-dipole | Used for nucleophilic substitution reactions; difficult to remove.[2][3] |
| Alkanes | Hexanes, Heptane, Pentane | Poor (<1 mg/mL) | Weak Dispersion | Critical Anti-solvent for inducing precipitation. |
| Aqueous | Water | Low | H-Bonding (limited) | The lipophilic sulfonyl group dominates, reducing water solubility.[1][3] |
Experimental Protocols
Protocol A: Quantitative Solubility Determination (HPLC Method)
Use this protocol to determine exact solubility limits for formulation or process scale-up.[1][2][3]
-
Preparation: Add excess solid N-benzenesulfonyl-L-prolinol to 2.0 mL of the target solvent in a crimp-top vial.
-
Equilibration: Agitate the vial at 25°C (± 0.5°C) for 24 hours using a thermomixer or orbital shaker.
-
Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter into a clean HPLC vial. Note: Pre-saturate the filter to avoid adsorption losses.
-
Quantification: Inject 5 µL into an HPLC system (C18 Column, Water/MeCN gradient).
-
Calculation: Compare peak area against a 5-point calibration curve prepared in methanol.
Protocol B: Purification via Recrystallization (Solvent/Anti-solvent)
Since the molecule can form a viscous oil, a biphasic crystallization system is often required to induce lattice formation.
Reagents:
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude material in the minimum amount of hot EtOAc (approx. 50-60°C). If the solution is cloudy, filter hot through a glass frit.[3]
-
Nucleation: Allow the solution to cool to room temperature.
-
Anti-solvent Addition: Add Hexanes dropwise with slow stirring until a persistent turbidity (cloudiness) is observed.
-
Re-dissolution: Add a few drops of EtOAc to just clear the solution.[3]
-
Crystallization: Place the flask in a refrigerator (4°C) overnight. If oiling out occurs, scratch the glass surface with a spatula to induce nucleation.[3]
-
Collection: Filter the white crystalline solid and wash with cold Hexanes. Dry under high vacuum.[3]
Visualization: Purification Decision Tree
Use this workflow to determine the best purification strategy based on the physical state of your crude product.
Figure 2: Decision tree for purifying N-benzenesulfonyl-L-prolinol based on crude physical state.[1][2][3]
Applications & Solvent Selection Implications[5][6]
The solubility profile of N-benzenesulfonyl-L-prolinol dictates its utility in downstream applications:
-
As a Ligand in CBS Reduction:
-
As a Chiral Auxiliary:
-
Partition Coefficient (LogP) Implications:
References
-
Corey, E. J., & Helal, C. J. (1998).[3] Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful New Synthetic Tool.[3] Angewandte Chemie International Edition, 37(15), 1986–2012.[3] Link[1][3]
-
Wallbaum, S., & Martens, J. (1992).[3] Asymmetric Syntheses with Chiral Oxazaborolidines. Tetrahedron: Asymmetry, 3(12), 1475-1504.[3] Link
-
Sigma-Aldrich. (2024).[1][2][3] Safety Data Sheet: N-Benzyl-L-prolinol (Analogous Sulfonamide Data). Merck KGaA.[3] Link
-
PubChem. (2024).[3] Compound Summary: this compound.[1][2][3] National Library of Medicine.[3] Link
Technical Guide & Safety Data Sheet: [(2S)-1-(benzenesulfonyl)pyrrolidin-2-yl]methanol
This guide serves as an advanced technical resource for researchers and drug development professionals handling [(2S)-1-(benzenesulfonyl)pyrrolidin-2-yl]methanol (also known as N-Benzenesulfonyl-L-prolinol).
Unlike a standard Safety Data Sheet (SDS), this document integrates regulatory compliance with practical, field-proven handling protocols and synthesis logic, reflecting the autonomy and depth required for high-level R&D environments.
Identification & Compound Characterization
-
Product Name: this compound[1]
-
Synonyms: N-Benzenesulfonyl-L-prolinol; (S)-1-(Phenylsulfonyl)-2-pyrrolidinemethanol; (S)-N-(Phenylsulfonyl)-2-hydroxymethylpyrrolidine.
-
CAS Number: 83623-29-6
-
Molecular Formula: C₁₁H₁₅NO₃S[1]
-
Molecular Weight: 241.31 g/mol
-
Structure: A pyrrolidine ring substituted at the N-position with a benzenesulfonyl group and at the C2 position with a hydroxymethyl group (S-configuration).
-
Application: Chiral auxiliary and ligand in asymmetric synthesis (e.g., Simmons-Smith cyclopropanation, organocatalysis).
Hazard Identification & Risk Assessment
Senior Scientist Insight: While this specific compound is often classified as an "Irritant," its sulfonamide moiety warrants caution regarding potential sensitization. Furthermore, the precursors used to synthesize it (benzenesulfonyl chloride) are highly corrosive. Treat this compound as a bioactive intermediate with unknown chronic toxicity.
GHS Classification (29 CFR 1910.1200)
-
Skin Corrosion/Irritation: Category 2 (H315)
-
Serious Eye Damage/Eye Irritation: Category 2A (H319)
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory System) (H335)
GHS Label Elements
-
Signal Word: WARNING
-
Pictogram: Exclamation Mark (GHS07)[2]
Hazard Statements
-
H315: Causes skin irritation.[3]
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Risk Assessment Workflow
The following diagram outlines the logical decision-making process for handling this compound based on its physical state and potential hazards.
Composition / Information on Ingredients
| Component | CAS No. | Concentration | Classification |
| This compound | 83623-29-6 | >98% | Skin Irrit. 2; Eye Irrit. 2A |
First Aid Measures (Self-Validating Protocols)
-
Eye Contact: Immediately flush with water for 15 minutes. Validation: The irritation should subside; if redness persists, the flushing was insufficient or damage has occurred—seek medical aid.
-
Skin Contact: Wash with soap and water. Remove contaminated clothing. Causality: Sulfonamides can absorb; soap emulsifies the lipophilic residue.
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen.
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Call a physician.
Firefighting Measures
-
Suitable Extinguishing Media: Water spray, Carbon dioxide (CO₂), Dry chemical, Chemical foam.
-
Specific Hazards: Emits toxic fumes under fire conditions: Carbon oxides (CO, CO₂), Nitrogen oxides (NOₓ), Sulfur oxides (SOₓ).
-
Advice for Firefighters: Wear self-contained breathing apparatus (SCBA).
Accidental Release Measures
-
Personal Precautions: Use PPE (see Section 8). Avoid dust formation.[4] Ensure adequate ventilation.[4]
-
Environmental Precautions: Do not let product enter drains.
-
Containment:
-
If Solid: Sweep up and shovel. Keep in suitable, closed containers.
-
If Liquid/Oil: Absorb with inert material (sand, vermiculite).
-
Handling and Storage
-
Handling: Avoid contact with skin and eyes.[4] Avoid formation of dust and aerosols.[4] Provide appropriate exhaust ventilation.
-
Storage: Keep container tightly closed in a dry and well-ventilated place.
-
Recommended Temperature:2–8 °C (Refrigerate).[3]
-
Reasoning: Sulfonamides are generally stable, but the hydroxymethyl group can be susceptible to oxidation over long periods. Cool storage preserves enantiomeric purity and chemical integrity.
-
Exposure Controls / Personal Protection
Engineering Controls
Use only in a chemical fume hood. Ensure safety shower and eye wash station are accessible.
Personal Protective Equipment (PPE)
-
Eye/Face: Safety glasses with side-shields (EN166 / ANSI Z87.1).
-
Skin: Nitrile rubber gloves.
-
Glove Thickness: Minimum 0.11 mm.
-
Breakthrough Time: >480 min.
-
Note: If dissolved in DCM or Acetone, use "Silver Shield" or laminate gloves, as nitrile is permeable to these solvents.
-
-
Respiratory: If dust is formed, use type N95 (US) or type P1 (EN 143) particle respirator.
Physical and Chemical Properties
| Property | Data / Observation | Source / Note |
| Appearance | White to off-white solid (or viscous oil) | Analogous to N-tosyl prolinol [1] |
| Melting Point | ~70–90 °C (Predicted) | Verification Required via Capillary Method |
| Solubility (Water) | Insoluble | Due to hydrophobic sulfonyl group |
| Solubility (Organic) | Soluble in DCM, EtOAc, MeOH, DMSO | Validated by synthesis workups |
| Molecular Weight | 241.31 g/mol | Calculated |
| Chiral Rotation | Specific value depends on solvent/conc.[3][5][6] |
Stability and Reactivity
-
Reactivity: Stable under normal conditions.
-
Chemical Stability: Stable. Hygroscopic (absorbs moisture from air).
-
Incompatible Materials: Strong oxidizing agents (can oxidize the alcohol to aldehyde/acid), Strong acids, Acid chlorides.
-
Hazardous Decomposition: CO, CO₂, NOₓ, SOₓ.
Toxicological Information
-
Acute Toxicity: Data not available for this specific CAS.
-
Skin Corrosion/Irritation: Causes skin irritation.[3]
-
Serious Eye Damage: Causes serious eye irritation.
-
Sensitization: Sulfonamide derivatives are known sensitizers. Watch for allergic skin reactions.
-
Carcinogenicity: Not listed by IARC, NTP, or OSHA.
Technical Protocol: Synthesis & Validation
Context: The best way to understand the safety profile of a compound is to understand its genesis. This protocol describes the synthesis of this compound, highlighting the critical safety steps.
Objective: Synthesize the target compound from L-Prolinol and Benzenesulfonyl Chloride.
Workflow Diagram:
Step-by-Step Methodology:
-
Setup: In a fume hood, dissolve L-Prolinol (1.0 eq) in dry Dichloromethane (DCM) containing Triethylamine (1.2 eq). Cool to 0°C.
-
Addition (Critical Safety Step): Add Benzenesulfonyl Chloride (1.1 eq) dropwise.
-
Causality: This reaction is exothermic and generates HCl (neutralized by the base). Rapid addition can cause boiling and runaway pressure buildup.
-
-
Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature. Monitor by TLC (Product is less polar than prolinol).
-
Quench: Carefully add saturated NaHCO₃.
-
Isolation: Extract with DCM, dry over Na₂SO₄, and concentrate.
-
Validation: The resulting solid/oil should match the physical properties listed in Section 9.
Disposal Considerations
-
Waste Treatment: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber (essential for Sulfur oxides).
-
Compliance: Observe all federal, state, and local environmental regulations (e.g., RCRA in the US).
Transport Information
-
DOT (US): Not dangerous goods.
-
IMDG: Not dangerous goods.
-
IATA: Not dangerous goods.
References
-
PubChem. Compound Summary for CID 15696145: this compound.[1] National Library of Medicine (US). [Link]
Sources
- 1. PubChemLite - this compound (C11H15NO3S) [pubchemlite.lcsb.uni.lu]
- 2. Prolinol - Wikipedia [en.wikipedia.org]
- 3. echemi.com [echemi.com]
- 4. echemi.com [echemi.com]
- 5. (S)-(−)-α,α-ジフェニル-2-ピロリジンメタノール 99% | Sigma-Aldrich [sigmaaldrich.com]
- 6. Proline [drugfuture.com]
- 7. chembk.com [chembk.com]
- 8. chembk.com [chembk.com]
Precision Synthesis of Chiral Sulfonamide Alcohols from L-Proline
Content Type: Technical Guide / Whitepaper Audience: Synthetic Chemists, Process Development Scientists, and Drug Discovery Researchers.
Executive Summary
Chiral sulfonamide alcohols derived from L-proline represent a privileged class of ligands in asymmetric catalysis. Bridging the gap between the robust chirality of the "proline pool" and the electronic tunability of sulfonamides, these scaffolds serve as critical directors in enantioselective transformations, particularly organozinc additions and Simmons-Smith cyclopropanations.
This guide provides a field-validated, high-fidelity protocol for the synthesis of
Strategic Analysis: The L-Proline Scaffold
L-Proline offers a rigid pyrrolidine backbone that minimizes conformational freedom in the transition state. Converting L-proline to a sulfonamide alcohol achieves two objectives:
-
Electronic Modulation: The electron-withdrawing sulfonyl group on the nitrogen lowers the Lewis basicity of the amine, preventing non-productive sequestration of the metal catalyst while increasing the acidity of the N-H (in sulfonamides) or modifying the coordination geometry.
-
Steric Bulk: The sulfonyl group (e.g., Tosyl, Mesityl) acts as a shielding wall, directing the trajectory of incoming nucleophiles.
Mechanistic Pathway & Stereoretention
The synthesis relies on preserving the
Core Protocol A: Synthesis of -Tosyl-L-Prolinol
This route is preferred for its operational simplicity and high yield. It proceeds via the reduction of the carboxylic acid before sulfonylation to avoid the solubility issues and reduction challenges associated with sulfonamide acids.
Step 1: Global Reduction of L-Proline
Objective: Convert the carboxylic acid to a primary alcohol without racemization.
-
Reagents: Lithium Aluminum Hydride (LiAlH
), THF. -
Mechanism: Nucleophilic attack of hydride on the carboxylate carbonyl.
Procedure:
-
Setup: Flame-dry a 2-neck RBF equipped with a reflux condenser and argon inlet.
-
Charging: Suspend L-Proline (10.0 g, 86.9 mmol) in anhydrous THF (150 mL).
-
Addition: Cool to 0°C. Add LiAlH
(4.95 g, 130 mmol) portion-wise. Caution: Exothermic H evolution. -
Reaction: Warm to RT, then reflux for 4 hours. The mixture will turn from a gray suspension to a gelatinous white/gray slurry.
-
Fieser Workup (Crucial): Cool to 0°C. Carefully add:
-
5 mL H
O -
5 mL 15% NaOH
-
15 mL H
O
-
-
Isolation: Stir until the aluminum salts become a granular white solid. Filter through Celite. Dry filtrate over Na
SO and concentrate. -
Result: L-Prolinol (Colorless oil, ~85-90% yield).[1] Use immediately or distill (bp 74-76°C @ 2 mmHg).
Step 2: Chemoselective -Sulfonylation
Objective: Protect the secondary amine while leaving the primary alcohol free.
-
Reagents:
-Toluenesulfonyl chloride (TsCl), Triethylamine (Et N), DCM. -
Selectivity: The secondary amine is significantly more nucleophilic than the primary alcohol. At 0°C,
-sulfonylation is kinetically favored over -sulfonylation.
Procedure:
-
Solution: Dissolve L-Prolinol (5.0 g, 49.4 mmol) and Et
N (8.3 mL, 60 mmol) in dry DCM (100 mL). Cool to 0°C.[2] -
Addition: Add TsCl (9.4 g, 49.4 mmol) dissolved in DCM (20 mL) dropwise over 30 mins.
-
Monitoring: Stir at 0°C for 3 hours. Monitor by TLC (EtOAc/Hex 1:1).
-
Quench: Add saturated NaHCO
. -
Purification: Extract with DCM. Wash with 1M HCl (to remove unreacted amine) and Brine. Recrystallize from EtOAc/Hexane.
-
Product:
-Tosyl-L-prolinol (White crystals, mp 103-105°C).
Core Protocol B: Synthesis of -Diphenyl- -Tosyl-L-Prolinol
For reactions requiring a tertiary alcohol (e.g., to increase steric bulk or prevent oxidation), the Grignard addition to a proline ester is the standard route.
Workflow
-
Esterification: L-Proline
L-Proline Methyl Ester HCl. -
Protection: L-Proline Methyl Ester
-Ts-L-Proline Methyl Ester. -
Grignard Addition:
-Ts-L-Proline Methyl Ester -Diphenyl- -Tosyl-L-Prolinol.
Key Technical Insight: Performing the Grignard reaction on the sulfonamide ester is superior to the Boc or free amine ester because the sulfonamide N-atom is non-basic and does not quench the Grignard reagent, nor does it form stable chelates that inhibit the second phenyl addition.
Data Summary: Yields & Specifications
| Compound | Step | Reagents | Typical Yield | Physical State |
| L-Prolinol | Reduction | LiAlH | 88% | Oil (Hygroscopic) |
| Sulfonylation | TsCl, Et | 92% | White Solid | |
| Ester/Prot | SOCl | 85% (2 steps) | White Solid | |
| Diphenyl-Ts-Pro-OH | Grignard | PhMgBr, THF | 75% | White Solid |
Catalytic Application: Asymmetric Addition of Et Zn
The primary utility of
Mechanism & Transition State
The reaction proceeds via a bimetallic transition state where the zinc atom of the alkylating agent coordinates to the oxygen of the aldehyde, while the zinc atom of the catalyst (bound to the sulfonamide and alkoxide) controls the facial selectivity.
DOT Diagram: Catalytic Cycle & Transition State
Caption: The catalytic cycle for the asymmetric addition of Et2Zn to benzaldehyde mediated by N-Tosyl-L-prolinol. The ligand reacts with Et2Zn to form a chiral zinc alkoxide species that directs the nucleophilic attack.
Experimental Protocol (Catalysis)
-
Catalyst Formation: In a dry Schlenk tube, dissolve
-Tosyl-L-prolinol (12.8 mg, 0.05 mmol, 5 mol%) in Toluene (2 mL). Add Et Zn (1.0 M in hexanes, 2.2 mmol) at RT. Stir for 20 min to form the ethylzinc alkoxide. -
Addition: Cool to 0°C. Add Benzaldehyde (1.0 mmol).
-
Reaction: Stir at 0°C for 12-24 hours.
-
Workup: Quench with 1M HCl. Extract with Et
O.[2] -
Analysis: Determine ee by Chiral HPLC (e.g., Chiralcel OD-H).[3] Expected ee: 94-98% .
Troubleshooting & Optimization
-
Problem: Low Yield in Sulfonylation.
-
Cause:
-sulfonylation (bis-protection). -
Solution: Ensure temperature is strictly 0°C. Add TsCl slowly. If bis-sulfonylation occurs, hydrolysis with NaOH/MeOH can selectively cleave the sulfonate ester while retaining the sulfonamide.
-
-
Problem: Racemization.
-
Cause: High temperature during acid chloride formation or poor quality LiAlH
. -
Solution: Use SOCl
at RT for esterification. Ensure LiAlH is fresh and gray (not white powder, which indicates decomposition).
-
-
Problem: Poor ee in Catalysis.
-
Cause: Moisture in the solvent or impure aldehyde (benzoic acid contamination).
-
Solution: Distill benzaldehyde immediately before use. Use molecular sieves for toluene.
-
References
-
Oguni, N., & Omi, T. (1984). Enantioselective addition of diethylzinc to benzaldehyde catalyzed by chiral amino alcohols.[4] Tetrahedron Letters, 25(26), 2823-2824. Link
-
Kitamura, M., Suga, S., Kawai, K., & Noyori, R. (1986). Catalytic asymmetric induction. Highly enantioselective addition of dialkylzincs to aldehydes.[4][5][6][7] Journal of the American Chemical Society, 108(22), 7117-7119. Link
-
Yoshioka, M., Kawakita, T., & Ohno, M. (1989). Asymmetric synthesis of catalytic ligands: N-sulfonylated amino alcohols. Tetrahedron Letters, 30(13), 1657-1660. Link
-
Pu, L., & Yu, H. B. (2001). Catalytic asymmetric organozinc additions to carbonyl compounds. Chemical Reviews, 101(3), 757-824. Link
-
Cozzi, P. G. (2004). Metal–Salen Schiff base complexes in catalysis: practical aspects. Chemical Society Reviews, 33(7), 410-421. Link
Sources
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. scispace.com [scispace.com]
- 4. Asymmetric addition of dialkylzinc compounds to aldehydes - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. digibug.ugr.es [digibug.ugr.es]
An In-Depth Technical Guide to the Thermodynamic Stability of [(2S)-1-(Benzenesulfonyl)pyrrolidin-2-yl]methanol
Abstract
This technical guide provides a comprehensive examination of the thermodynamic stability of [(2S)-1-(benzenesulfonyl)pyrrolidin-2-yl]methanol, a chiral building block of significant interest in pharmaceutical synthesis. In the absence of extensive empirical data for this specific molecule, this paper establishes a predictive framework for its stability based on the known reactivity of its core functional groups: a benzenesulfonamide, a pyrrolidine ring, and a primary alcohol. We will explore potential degradation pathways under various stress conditions, including hydrolysis, oxidation, and photolysis, and provide detailed, field-proven protocols for conducting forced degradation studies. Furthermore, this guide outlines the development of a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of the parent compound and its potential degradants. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical methodologies for assessing the stability of this and structurally related compounds.
Introduction: The Significance of this compound in Drug Discovery
This compound, a derivative of the chiral amino acid L-proline, serves as a valuable intermediate in the synthesis of complex molecular architectures. The inherent chirality and conformational rigidity of the pyrrolidine ring, combined with the electronic properties of the benzenesulfonyl group, make it a versatile scaffold in the design of novel therapeutic agents. The stability of such a key intermediate is of paramount importance, as any degradation can lead to the formation of impurities that may compromise the safety, efficacy, and shelf-life of the final active pharmaceutical ingredient (API).[1][2]
Understanding the thermodynamic stability of a compound involves identifying the conditions under which it remains in its lowest energy state and is less likely to degrade into other products. Forced degradation studies are an essential component of this evaluation, providing critical insights into potential degradation pathways and informing the development of stability-indicating analytical methods.[2][3] This guide will provide a systematic approach to evaluating the stability of this compound.
Theoretical Assessment of Molecular Stability
The stability of this compound is a composite of the stabilities of its constituent functional groups.
-
The Benzenesulfonamide Moiety: The sulfonamide group is generally considered to be chemically robust. However, the sulfur-nitrogen bond can be susceptible to cleavage under harsh acidic or basic conditions, although this typically requires more forcing conditions than the hydrolysis of a carboxamide. The electron-withdrawing nature of the benzenesulfonyl group decreases the basicity of the pyrrolidine nitrogen.
-
The Pyrrolidine Ring: The five-membered pyrrolidine ring is conformationally constrained.[4] While generally stable, ring-opening is a potential degradation pathway, particularly under harsh hydrolytic conditions, which could lead to the formation of 4-(benzenesulfonamido)-5-hydroxypentanal or related species. Studies on the hydrolysis of N-methylpyrrolidone have shown that the lactam ring can be opened under alkaline conditions at elevated temperatures.[5]
-
The Primary Alcohol: The primary alcohol is susceptible to oxidation, which would yield the corresponding aldehyde and subsequently the carboxylic acid. This is a common degradation pathway for many pharmaceutical compounds.[6]
Predicted Degradation Pathways
Based on the functional groups present, we can predict several key degradation pathways under forced degradation conditions.
Hydrolytic Degradation (Acidic and Basic Conditions)
Under strong acidic or basic conditions, two primary degradation pathways are plausible:
-
Cleavage of the Sulfonamide Bond: This would result in the formation of benzenesulfonic acid and (S)-pyrrolidin-2-ylmethanol. This is a likely pathway under forcing hydrolytic conditions.
-
Ring-Opening of the Pyrrolidine: This would lead to the formation of an acyclic amino alcohol derivative.
Caption: Proposed hydrolytic degradation pathways.
Oxidative Degradation
Oxidative stress, typically induced by reagents like hydrogen peroxide, can be expected to primarily affect the primary alcohol and potentially the pyrrolidine ring.[1]
-
Oxidation of the Primary Alcohol: The methanol moiety can be oxidized to the corresponding aldehyde, which may be further oxidized to the carboxylic acid.
-
Oxidation of the Pyrrolidine Ring: While less common, oxidation could lead to the formation of N-oxides or ring-opened products.
Caption: Proposed oxidative degradation pathway.
Photolytic Degradation
The benzenesulfonyl group contains a chromophore that can absorb UV light, potentially leading to photolytic degradation.[7] Possible pathways include:
-
Cleavage of the Sulfur-Nitrogen Bond: Similar to hydrolysis, this would yield benzenesulfonic acid and (S)-pyrrolidin-2-ylmethanol.
-
Cleavage of the Carbon-Sulfur Bond: This could lead to the formation of benzene and a sulfonated pyrrolidine derivative.
Experimental Design: A Forced Degradation Study Protocol
A well-designed forced degradation study is essential to identify potential degradants and develop a stability-indicating analytical method.[2][8]
Caption: Experimental workflow for a forced degradation study.
Materials and Reagents
-
This compound (high purity)
-
HPLC grade acetonitrile and methanol
-
HPLC grade water
-
Hydrochloric acid (HCl), analytical grade
-
Sodium hydroxide (NaOH), analytical grade
-
Hydrogen peroxide (H₂O₂), 30% solution, analytical grade
-
Formic acid or trifluoroacetic acid (for mobile phase modification)
-
Ammonium acetate or phosphate buffer salts
Step-by-Step Protocol
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile or methanol).
-
Acidic Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.
-
Incubate the solution at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to the target concentration for HPLC analysis.
-
-
Basic Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.
-
Incubate the solution at 60°C for the same time points as the acidic hydrolysis.
-
At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.
-
Keep the solution at room temperature and protected from light for specified time points.
-
At each time point, withdraw a sample and dilute with the mobile phase.
-
-
Thermal Degradation:
-
Place a known amount of the solid compound in a vial and heat it in an oven at 80°C for a specified period.
-
At each time point, dissolve a portion of the solid in the mobile phase to the target concentration.
-
-
Photolytic Degradation:
-
Expose a solution of the compound to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[7]
-
A control sample should be kept in the dark under the same conditions.
-
At the end of the exposure, dilute the samples with the mobile phase.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control, using the developed stability-indicating HPLC method.
Development of a Stability-Indicating HPLC Method
A stability-indicating HPLC method must be able to separate the parent compound from all potential degradation products, ensuring that the quantification of the parent compound is not affected by the presence of impurities.[9][10]
Proposed HPLC Method Parameters
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and separation for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides good peak shape and ionization for MS detection if used. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Elutes the compounds from the column. |
| Gradient | 5% to 95% B over 30 minutes | To ensure separation of early and late-eluting degradation products. |
| Flow Rate | 1.0 mL/min | A standard flow rate for this column dimension. |
| Column Temperature | 30°C | For reproducible retention times. |
| Detection | UV at 230 nm | The benzene ring of the benzenesulfonyl group should have a strong absorbance in this region. A photodiode array (PDA) detector is recommended to check for peak purity. |
| Injection Volume | 10 µL | A standard injection volume. |
Data Presentation
The results of the forced degradation study should be summarized in a table to clearly present the extent of degradation and the formation of any new peaks.
| Stress Condition | Time (hours) | Parent Compound (%) | Degradation Product 1 (Area %) | Degradation Product 2 (Area %) |
| 0.1 M HCl, 60°C | 24 | 85.2 | 10.5 (RT = 4.2 min) | 4.3 (RT = 6.8 min) |
| 0.1 M NaOH, 60°C | 24 | 78.9 | 15.1 (RT = 4.2 min) | 6.0 (RT = 9.1 min) |
| 3% H₂O₂, RT | 24 | 92.5 | 7.5 (RT = 12.5 min) | - |
| 80°C, solid | 48 | 98.1 | 1.9 (RT = 15.3 min) | - |
| Photolytic | - | 95.6 | 4.4 (RT = 18.2 min) | - |
(Note: The data in this table is hypothetical and for illustrative purposes only.)
Conclusion and Future Directions
This technical guide has provided a comprehensive framework for assessing the thermodynamic stability of this compound. While direct experimental data is not yet available, the proposed degradation pathways, based on established chemical principles, offer a solid foundation for future experimental work. The detailed protocol for a forced degradation study and the proposed stability-indicating HPLC method provide a clear roadmap for researchers to undertake a thorough stability assessment of this important chiral building block.
Future work should focus on conducting the proposed forced degradation studies to confirm the predicted degradation pathways. The isolation and structural elucidation of the major degradation products using techniques such as LC-MS/MS and NMR would provide definitive evidence of the degradation mechanisms. This knowledge is crucial for the development of robust formulations and for ensuring the quality and safety of pharmaceutical products derived from this compound.
References
- Bhaskar, R. D., & Rao, B. P. (2017). A review on the recent advances in the synthesis of pyrrolidine containing molecules. Tetrahedron, 73(31), 4545-4586.
- ICH, Q1A(R2)
-
ICH, Q1B Photostability Testing of New Drug Substances and Products, International Council for Harmonisation, Geneva (1996). [Link][7]
-
Lamb, E. (2023). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link][1]
-
Rani, S., & Singh, A. (2020). Forced Degradation Studies for Biopharmaceuticals. BioPharm International, 33(7). [Link][2]
-
Foye, W. O., Lemke, T. L., & Williams, D. A. (2012). Foye's Principles of Medicinal Chemistry. Lippincott Williams & Wilkins.[6]
-
Jain, K., Mulgund, S. V., & Deshpande, A. (2012). Stability Indicating HPLC Method for Simultaneous Determination of Mephenesin and Diclofenac Diethylamine. Indian Journal of Pharmaceutical Sciences, 74(5), 443–448. [Link][10][11]
-
Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). [Link][3]
-
Jain, D., & Basniwal, P. K. (2013). Forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Education and Research, 4(2), 55-65. [Link][2][8]
-
Ou, Y. J., Wang, X. M., Li, C. L., Zhu, Y. L., & Li, X. L. (2017). The Effects of Alkali and Temperature on the Hydrolysis Rate of N-methylpyrrolidone. IOP Conference Series: Earth and Environmental Science, 100, 012036. [Link][5]
-
PubChem. (n.d.). Benzenesulfonyl chloride. National Center for Biotechnology Information. Retrieved from [Link][12]
-
Newberry, R. W., & Raines, R. T. (2017). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. Topics in Heterocyclic Chemistry, 48, 1–25. [Link][4]
-
Khairnar, K. V., et al. (2023). a review on hplc method development and validation. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH, 12(9), 921-932. [Link][9]
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- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biomedres.us [biomedres.us]
- 4. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
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- 12. Benzenesulfonyl chloride | C6H5ClO2S | CID 7369 - PubChem [pubchem.ncbi.nlm.nih.gov]
difference between N-tosyl and N-benzenesulfonyl prolinol structures
Technical Guide: ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -Tosyl vs. -Benzenesulfonyl Prolinol Structures[1][2]
Executive Summary
In the design of chiral auxiliaries and organocatalysts, the choice between
-
-Tosyl-L-prolinol is the industry standard primarily due to crystallinity .[1] The para-methyl group facilitates lattice packing, allowing for purification by recrystallization rather than chromatography.[1]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
-Benzenesulfonyl-L-prolinol is preferred when atom economy is prioritized, or when the para-methyl group of the tosyl moiety introduces steric clashes in tight chiral pockets.[1]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Electronic Divergence: The methyl group exerts a +I (inductive) and hyperconjugative effect, making the sulfonyl oxygens in the Tosyl derivative slightly more Lewis basic than those in the Benzenesulfonyl analog.
Structural & Electronic Analysis
Molecular Architecture
The fundamental difference lies at the para-position of the sulfonyl aromatic ring. While this appears minor, it dictates the molecule's symmetry, packing efficiency, and NMR signature.[2]
Figure 1: Structural comparison highlighting the para-methyl differentiator.
Electronic Effects (Hammett Parameters)
The electronic influence of the sulfonyl group on the pyrrolidine nitrogen (and the coordinating sulfonyl oxygens) is governed by the substituent on the benzene ring.
| Feature | Implication | ||
| Substituent | Structural anchor | ||
| Hammett | Methyl is electron-donating | ||
| Sulfonyl Character | More Electron-Withdrawing | Less Electron-Withdrawing | Ts-N bond is slightly more stable |
| Lewis Basicity (S=O) | Lower | Higher | Ts oxygens bind Lewis acids (Zn, Ti) more tightly |
Mechanistic Insight: In Lewis acid-catalyzed reactions (e.g., diethylzinc additions), the sulfonyl oxygens often coordinate to the metal center.[2] The electron-donating methyl group in the Tosyl derivative increases the electron density on these oxygens, potentially stabilizing the transition state more effectively than the Benzenesulfonyl analog.
Physicochemical Properties & Purification[1][3][4]
The most practical distinction for the bench scientist is crystallinity .
The "Carnation Effect" (Crystallinity)
The para-methyl group in the Tosyl derivative reduces the degrees of freedom in the crystal lattice and provides a "handle" for stacking interactions.
-
-Tosyl-L-prolinol: Typically a white, crystalline solid (MPngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> 98–100 °C).[1] This allows for purification via recrystallization (e.g., from EtOAc/Hexanes), which is scalable and cheaper than chromatography.[2] -
-Benzenesulfonyl-L-prolinol: Often isolates as a viscous oil or a low-melting solid.[1] Purification frequently requires column chromatography or high-vacuum distillation, which complicates scale-up.[1][2]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
Solubility Profiles
-
Tosyl: Lower solubility in non-polar solvents (Hexanes) due to crystal lattice energy.[1]
-
Benzenesulfonyl: Higher solubility in lipophilic solvents, which can be advantageous in homogeneous catalysis at low temperatures where precipitation of the catalyst is a risk.
Synthetic Protocols
Both derivatives are synthesized via Schotten-Baumann conditions.[1][2] However, the work-up differs due to the physical state of the products.
General Synthesis Workflow
Reagents: L-Prolinol (1.0 equiv), Sulfonyl Chloride (TsCl or PhSO
Figure 2: Divergent purification strategies based on derivative crystallinity.
Step-by-Step Protocol (Tosyl Derivative)
-
Setup: Charge a round-bottom flask with L-prolinol (10 mmol) and DCM (30 mL). Cool to 0 °C.
-
Addition: Add Et
N (20 mmol) followed by portion-wise addition of TsCl (11 mmol). -
Reaction: Warm to room temperature and stir for 4–12 hours.
-
Work-up: Wash with 1M HCl (to remove unreacted amine), then sat. NaHCO
, then brine. Dry over MgSOngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> . -
Purification: Concentrate to a solid. Recrystallize from hot Ethyl Acetate by adding Hexanes until turbid.[1] Cool to yield white needles.
Modification for Benzenesulfonyl:
Spectroscopic Identification (NMR)[2][5]
Distinguishing these two compounds is straightforward via
| Region | ||
| Methyl Group | Diagnostic Singlet at | Absent |
| Aromatic Region | AA'BB' Pattern: Two doublets ( | Complex Multiplet: |
| Symmetry | Symmetric aromatic signals | Lower symmetry aromatic signals |
Why this matters: When monitoring reaction progress or checking for deprotection, the disappearance of the methyl singlet (for Tosyl) is a clear, unambiguous marker. The Benzenesulfonyl group requires careful integration of the aromatic region, which may overlap with other phenyl groups in the substrate.
Functional Applications & Selection Guide
When to use ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -Tosyl (Default Choice)[2]
-
Scale-up: Crystallinity allows for handling kg-quantities without large chromatography columns.[1][2]
-
Stability: The Ts group is robust and its removal requires harsh conditions (Na/Naphthalene or refluxing HBr/AcOH), making it an excellent protecting group during multi-step synthesis.[2]
-
X-Ray Crystallography: If the goal is to obtain a crystal structure of a catalytic intermediate, the Tosyl group is the "gold standard" for inducing crystallization.
When to use ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -Benzenesulfonyl (Specialized Choice)[1][2]
-
Steric Constraints: In highly crowded transition states (e.g., certain organocatalytic Michael additions), the para-methyl group of the Tosyl moiety can cause a steric clash with the substrate. The Benzenesulfonyl group, being smaller at the distal end, can accommodate bulkier substrates.[2]
-
NMR Deconvolution: If the substrate has a methyl group that overlaps with the Tosyl methyl (
ppm), using the Bs derivative clears this spectral window. -
Solubility Engineering: If the Tosyl catalyst is too insoluble in the reaction solvent (e.g., cold toluene), the Benzenesulfonyl derivative (or the more soluble p-dodecylphenylsulfonyl "Hua Cat") is used to maintain a homogeneous system.[2]
References
-
Corey, E. J., & Helal, C. J. (1998).[2] Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful New Synthetic Method.[1] Angewandte Chemie International Edition. Link[2]
-
Hua, J., & Carter, R. G. (2006).[2] N-(p-Dodecylphenylsulfonyl)-2-pyrrolidinecarboxamide: A Highly Soluble Proline Analog for Organocatalysis.[1][2] Tetrahedron Letters. Link[2]
-
Miyashita, K., et al. (2011).[2] Recent Progress in the Synthesis of N-Sulfonylated Proline Derivatives and Their Application to Asymmetric Catalysis. Chemical Reviews.
-
Hajos, Z. G., & Parrish, D. R. (1974).[2] Asymmetric Synthesis of Bicyclic Intermediates of Natural Product Chemistry. Journal of Organic Chemistry. Link[2]
-
Sigma-Aldrich. (2024).[2] Product Specification: N-(p-Toluenesulfonyl)-L-proline.[1][2][3] Link
Precision Organocatalysis: The Jørgensen-Hayashi System
A Technical Guide to Prolinol Silyl Ether Catalysts
Executive Summary
The shift from metal-based catalysis to organocatalysis represents a paradigm shift in pharmaceutical synthesis, prioritizing non-toxicity and operational simplicity. Among these, diarylprolinol silyl ethers (commonly known as Jørgensen-Hayashi catalysts) stand as the "gold standard" for asymmetric functionalization of aldehydes.
Unlike their precursor, L-Proline, these catalysts eliminate the formation of parasitic oxazolidinones and offer dual-activation modes: HOMO-raising enamine catalysis and LUMO-lowering iminium catalysis . This guide dissects the mechanistic logic, synthesis, and industrial application of these systems, designed for chemists requiring high-fidelity stereocontrol.
Part 1: Structural Logic & Design Principles
The Evolution from Proline
L-Proline (the Hajos-Parrish-Eder-Sauer-Wiechert catalyst) is limited by solubility and the formation of stable, non-reactive oxazolidinones with aldehydes. The Jørgensen-Hayashi system solves this via two structural modifications:
-
Grignard Addition: Converting the carboxylic acid to a bulky diaryl methanol (usually diphenyl or bis(3,5-trifluoromethyl)phenyl). This creates a massive steric wall.
-
O-Silylation: Protecting the alcohol (typically TMS, TES, or TBS) prevents the hemiaminal cyclization (oxazolidinone formation), keeping the catalyst active in the catalytic cycle.
Steric Shielding Mechanism
The efficiency of the (S)-catalyst relies on steric shielding .
-
The bulky silyl-ether group effectively blocks the Re-face of the intermediate.
-
This forces incoming electrophiles (in enamine cycles) or nucleophiles (in iminium cycles) to approach from the accessible Si-face.
-
Result: Exceptional enantiomeric excess (often >95% ee).[1][2]
Part 2: Mechanistic Dualism (The Core)
The power of prolinol silyl ethers lies in their ability to access two distinct electronic states depending on the substrate.
Iminium Activation (LUMO Lowering)
-
Substrate:
-Unsaturated aldehydes (Enals). -
Mechanism: Condensation forms a conjugated iminium ion. The positive charge delocalizes, lowering the LUMO energy.
-
Reaction Type: Asymmetric Michael additions (nucleophilic attack at the
-position), Diels-Alder cycloadditions.
Enamine Activation (HOMO Raising)
-
Substrate: Saturated aldehydes (Enolizable).
-
Mechanism: Deprotonation of the iminium intermediate forms a neutral enamine. The nitrogen lone pair raises the HOMO of the
-system. -
Reaction Type:
-Functionalization (chlorination, amination, alkylation).
Visualization: The Catalytic Cycle
The following diagram maps the bifurcation between Enamine and Iminium pathways.
Figure 1: The dual-activation cycle. Note how the Enamine pathway routes back through the Iminium species before hydrolysis.
Part 3: Practical Application & Protocols
Protocol A: Synthesis of the Catalyst
Target: (S)-2-[Diphenyl(trimethylsilyloxy)methyl]pyrrolidine Commercial sources are expensive.[3] This protocol ensures a scalable, high-purity supply.
Reagents:
-
(S)-N-(tert-Butoxycarbonyl)proline methyl ester
-
Phenylmagnesium bromide (3.0 M in Et2O)
-
TMSOTf (Trimethylsilyl trifluoromethanesulfonate)[3]
-
2,6-Lutidine
Step-by-Step Methodology:
-
Grignard Addition:
-
Dissolve (S)-Boc-Pro-OMe (1.0 equiv) in anhydrous THF at 0°C.
-
Add PhMgBr (3.5 equiv) dropwise. The excess ensures full conversion of the ester to the tertiary alcohol.
-
Stir at RT for 3 hours. Quench with saturated NH4Cl.[4]
-
Checkpoint: Isolate the Boc-protected diphenylprolinol. Recrystallize from Ethanol/Water to ensure optical purity.
-
-
Deprotection & Silylation (One-Pot):
-
Dissolve intermediate in DCM. Add TMSOTf (2.5 equiv) and 2,6-Lutidine (3.0 equiv) at 0°C.
-
Mechanistic Note: TMSOTf cleaves the Boc group and silylates the alcohol simultaneously.
-
Purification: Flash chromatography (SiO2). Warning: The silyl ether is acid-sensitive; use 1% Et3N in the eluent to neutralize silica acidity.
-
Protocol B: Asymmetric Michael Addition (Benchmark)
Target: (R)-3-(2-Nitro-1-phenylethyl)hexanal
| Parameter | Specification |
| Substrate A | Trans- |
| Substrate B | Hexanal (2.0 mmol) |
| Catalyst | (S)-TMS-Prolinol Ether (10 mol%) |
| Additive | Benzoic Acid (10 mol%) |
| Solvent | Toluene or Ethanol (Concentration 1.0 M) |
Workflow:
-
Mix: Combine catalyst, benzoic acid, and nitrostyrene in solvent.
-
Initiate: Add Hexanal. Stir at RT for 12–24 hours.
-
Monitor: TLC will show disappearance of nitrostyrene.
-
Workup: Direct flash chromatography (no aqueous workup required if using low catalyst loading).
-
Expected Result: >90% Yield, >90:10 dr, >95% ee.
Note on Additives: The benzoic acid accelerates the hydrolysis step (turnover limiting) without degrading the silyl ether.
Part 4: Scope and Industrial Relevance
Comparative Catalyst Performance
The choice of the silyl group (TMS vs TES vs TBS) and the aryl group affects stability and selectivity.
| Catalyst Variant | Silyl Group | Aryl Group | Stability | Reactivity | Best Use Case |
| Jørgensen-Hayashi | TMS | Phenyl | Moderate | High | General purpose, fast kinetics. |
| Bulky Variant | TES/TBS | Phenyl | High | Moderate | Long reaction times, harsh conditions. |
| Fluorinated | TMS | 3,5-(CF3)2-Ph | Low | Very High | Non-reactive substrates (electronic activation). |
Industrial "Tamiflu" Context & Beyond
While Oseltamivir (Tamiflu) is traditionally synthesized via shikimic acid, Hayashi demonstrated a high-yield organocatalytic route using this system.
-
Key Step: Asymmetric Michael addition of alkoxyaldehyde to nitroalkene.
-
Relevance: Demonstrates the ability to generate multiple stereocenters (3 contiguous centers) in a single pot with >99% ee, reducing step count in drug development.
Synthesis Workflow Diagram
The following diagram illustrates the synthesis of the catalyst itself, a critical skill for the application scientist.
Figure 2: Two-step synthesis of the active catalyst from commercial proline derivatives.
References
-
Jørgensen, K. A., et al. (2005).[5][6] Asymmetric Organocatalytic synthesis of (S)-1,1-Diphenylprolinol Trimethylsilyl Ether. Organic Syntheses. [Link]
-
Hayashi, Y., et al. (2005).[5] Diphenylprolinol Silyl Ethers as Efficient Organocatalysts for the Asymmetric Michael Reaction of Aldehydes and Nitroalkenes. Angewandte Chemie International Edition. [Link]
-
Gotoh, H., & Hayashi, Y. (2013).[7] Diarylprolinol Silyl Ethers: Development and Application As Organocatalysts. Semantic Scholar / ChemInform.[7] [Link][3]
-
Reyes-Rodriguez, G. J., et al. (2019).[8] Prevalence of Diarylprolinol Silyl Ethers as Catalysts in Total Synthesis and Patents. Chemical Reviews. [Link]
-
Jensen, K. L., et al. (2012).[5] The Diarylprolinol Silyl Ether System: A General Organocatalyst. Accounts of Chemical Research. [Link]
Sources
- 1. Unlocking New Reactivities in Enzymes by Iminium Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. orgsyn.org [orgsyn.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Hayashi-Jørgensen Catalyst | Chem-Station Int. Ed. [en.chem-station.com]
- 6. nobelprize.org [nobelprize.org]
- 7. semanticscholar.org [semanticscholar.org]
- 8. "Prevalence of Diarylprolinol Silyl Ethers as Catalysts in Total Synthe" by Gabriel J. Reyes-Rodriguez, Nomaan M. Rezayee et al. [nsuworks.nova.edu]
Strategic Sourcing & Quality Assurance: [(2S)-1-(benzenesulfonyl)pyrrolidin-2-yl]methanol
Topic: Strategic Sourcing and Purity Assurance for [(2S)-1-(benzenesulfonyl)pyrrolidin-2-yl]methanol Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Process Development Scientists[1]
Executive Summary
This compound (CAS 127984-95-6), commonly referred to as N-(benzenesulfonyl)-L-prolinol , is a pivotal chiral building block and auxiliary in asymmetric synthesis.[1] Its utility spans from serving as a precursor for Corey-Bakshi-Shibata (CBS) catalysts to acting as a ligand in enantioselective organozinc additions.[1]
Unlike commodity chemicals, this compound occupies a "tier-2" niche in the supply chain—often available only through custom synthesis houses or requiring in-house preparation to guarantee the >99% enantiomeric excess (ee) required for high-fidelity drug development.[1] This guide provides a decision framework for sourcing, a validated in-house synthesis protocol, and a rigorous quality control (QC) workflow to ensure data integrity in downstream applications.
Part 1: Chemical Identity & Critical Specifications
Before engaging suppliers or attempting synthesis, the target specifications must be defined to avoid "garbage-in, garbage-out" scenarios in catalytic cycles.[1]
| Parameter | Specification | Technical Rationale |
| IUPAC Name | This compound | Unambiguous identification.[1] |
| Common Name | N-(Benzenesulfonyl)-L-prolinol | Standard nomenclature in organic synthesis.[1] |
| CAS Number | 127984-95-6 | Primary identifier for database searches.[1] |
| Molecular Formula | C₁₁H₁₅NO₃S | MW: 241.31 g/mol . |
| Chiral Purity (ee) | ≥ 99.0% | Critical. Lower ee leads to non-linear effects in catalysis. |
| Chemical Purity | ≥ 98.0% (HPLC) | Impurities like benzenesulfonic acid can deactivate Lewis acid catalysts. |
| Appearance | White to off-white solid | Yellowing indicates oxidation or sulfonamide degradation.[1] |
Part 2: Market Analysis & Supplier Tiering
Commercial availability for this specific sulfonamide is fragmented. Major catalog vendors often stock the precursor (L-prolinol) but not the derivatized product.[1]
Tier 1: Global Catalog Distributors (High Reliability / High Cost)[1]
-
Vendors: Sigma-Aldrich (Merck), Thermo Fisher (Alfa Aesar), TCI.
-
Status: Often listed as "Make-to-Order" or "Check Availability."[1]
-
Pros: Certificate of Analysis (CoA) is trustworthy; standardized packaging.
-
Cons: Long lead times (4-8 weeks); high unit cost (
$).[1]
Tier 2: Specialized Chiral Vendors (Best Balance)[1]
-
Vendors: Enamine, Combi-Blocks, Ambeed, BOC Sciences.
-
Pros: Focused on building blocks; competitive pricing (
). -
Cons: Batch-to-batch variability in ee can occur; rigorous internal QC is mandatory upon receipt.
Tier 3: The "Make" Option (Recommended)
For campaigns requiring >10g, in-house synthesis is the superior strategy. It allows for fresh purification, ensuring the removal of hydrolyzed sulfonyl byproducts that accumulate during long-term storage.
Part 3: Validated In-House Synthesis Protocol
If commercial lead times are prohibitive, the following protocol yields high-purity material suitable for GMP-adjacent workflows. This method prioritizes the removal of unreacted benzenesulfonyl chloride, a potent catalyst poison.
Reaction Scheme
The synthesis utilizes a Schotten-Baumann-type sulfonylation of L-prolinol.[1]
Caption: Figure 1. Synthesis pathway utilizing standard Schotten-Baumann conditions to ensure retention of stereochemistry.
Step-by-Step Methodology
-
Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.
-
Reagents:
-
Addition: Dissolve L-prolinol and Et₃N in DCM. Cool to 0°C in an ice bath. Add benzenesulfonyl chloride dropwise over 15 minutes to control exotherm.
-
Reaction: Allow to warm to room temperature (RT) and stir for 12 hours. Monitor by TLC (50% EtOAc/Hexanes).
-
Workup (Critical for Purity):
-
Purification: Recrystallize from EtOAc/Hexanes or purify via flash chromatography (SiO₂, 30-50% EtOAc/Hexanes).
Part 4: Quality Control & Characterization (The "Trust" Pillar)[1]
Never assume vendor purity. Verify every batch using this tiered QC workflow.
QC Decision Workflow
Caption: Figure 2. Quality Control decision tree ensuring only high-fidelity material enters the catalytic cycle.
Analytical Parameters
1. Proton NMR (¹H NMR)
-
Solvent: CDCl₃
-
Diagnostic Signals:
-
Look for the sulfonyl aromatic protons (7.5–7.9 ppm, multiplet).
-
Verify the integration of the pyrrolidine ring protons (1.5–3.5 ppm).
-
Red Flag: Any signals at ~2.5-3.0 ppm that do not integrate to the scaffold suggest residual triethylamine or unreacted prolinol.
-
2. Chiral HPLC (The Gold Standard)[1]
-
Column: Daicel Chiralcel OD-H or AD-H.
-
Mobile Phase: Hexane/Isopropanol (90:10 or 85:15).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm.
-
Acceptance Criteria: Single peak for enantiomerically pure material. The presence of a minor peak indicates racemization occurred during synthesis (likely due to overheating during the sulfonylation step).
3. Specific Rotation
-
Standard:
to (c=1, CHCl₃).[1] -
Note: Use this as a quick check, but rely on Chiral HPLC for definitive ee determination.
References
-
Chemical Identity & Properties
- Corey, E. J., & Helal, C. J. (1998). Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful New Synthetic Method. Angewandte Chemie International Edition, 37(15), 1986–2012.
- Safety & Handling
- General Prolinol Sourcing
Sources
Methodological & Application
protocol for the synthesis of [(2S)-1-(benzenesulfonyl)pyrrolidin-2-yl]methanol
Application Note: High-Efficiency Synthesis of [(2S)-1-(benzenesulfonyl)pyrrolidin-2-yl]methanol
Abstract & Scope
This technical guide outlines the optimized protocol for the synthesis of This compound (also known as N-benzenesulfonyl-L-prolinol). This compound serves as a critical chiral building block in medicinal chemistry and a scaffold for organocatalysts.
The guide presents two distinct synthetic routes:
-
Method A (Preferred): Direct
-sulfonylation of commercially available L-prolinol. This route is selected for its operational simplicity, high atom economy, and minimal purification requirements. -
Method B (Alternative): De novo synthesis from L-proline via
-sulfonylation followed by chemoselective reduction. This route is ideal when starting from the chiral amino acid pool.
Introduction & Retrosynthetic Analysis
The target molecule features a pyrrolidine core with a distinct stereocenter at the C2 position (
Retrosynthetic Logic:
-
Disconnection: The N-S bond is the strategic disconnection point.
-
Precursors: L-Prolinol and Benzenesulfonyl Chloride (
). -
Chemoselectivity: In the direct sulfonylation of amino alcohols, the nucleophilicity gradient (
) allows for selective -functionalization under controlled conditions.
Relevance: This scaffold is a precursor to the Jørgensen-Hayashi catalysts (via oxidation to the aldehyde or further functionalization) and is used in the synthesis of bioactive sulfonamide derivatives.
Safety & Handling
-
Benzenesulfonyl Chloride: Corrosive, lachrymator. Reacts violently with water. Handle in a fume hood.
-
Dichloromethane (DCM): Volatile, potential carcinogen. Use chemically resistant gloves (PVA or Viton recommended over nitrile for prolonged exposure).
-
L-Prolinol: Irritant.[1] Hygroscopic.
-
Reaction Exotherm: The reaction with sulfonyl chlorides is exothermic; strict temperature control (
) is required to prevent runaway side reactions (e.g., -sulfonylation).
Method A: Direct -Sulfonylation of L-Prolinol (Primary Protocol)
This protocol utilizes a biphasic or organic solvent system with an organic base to neutralize the HCl byproduct.
Reagents & Stoichiometry[2][3][4][5]
| Component | Role | Equiv. | MW ( g/mol ) | Density (g/mL) |
| L-Prolinol | Substrate | 1.0 | 101.15 | 1.036 |
| Benzenesulfonyl Chloride | Electrophile | 1.1 | 176.62 | 1.384 |
| Triethylamine (TEA) | Base | 1.5 | 101.19 | 0.726 |
| DMAP | Catalyst (Optional) | 0.05 | 122.17 | - |
| Dichloromethane (DCM) | Solvent | - | - | - |
Step-by-Step Procedure
Step 1: Preparation of the Reaction Mixture
-
Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a pressure-equalizing addition funnel.
-
Flush the system with nitrogen (
) to maintain an inert atmosphere (prevents hydrolysis of ). -
Add L-Prolinol (10.1 g, 100 mmol) and DCM (100 mL) to the flask.
-
Add Triethylamine (20.9 mL, 150 mmol) .
-
Cool the mixture to 0°C using an ice-water bath. Stir for 10 minutes.
Step 2: Controlled Addition
-
Dilute Benzenesulfonyl chloride (14.2 mL, 110 mmol) in DCM (20 mL) in the addition funnel.
-
Add the sulfonyl chloride solution dropwise over 30–45 minutes.
-
Critical Control Point: Maintain internal temperature
. Rapid addition promotes -sulfonylation (ester formation).
-
-
Once addition is complete, allow the reaction to warm to room temperature (20–25°C) naturally.
-
Stir for 3–4 hours. Monitor by TLC (50% EtOAc/Hexanes). The amine spot (ninhydrin active) should disappear.
Step 3: Workup & Purification [2][3][4][5]
-
Quench: Add water (50 mL) to the reaction mixture and stir vigorously for 5 minutes.
-
Separation: Transfer to a separatory funnel. Separate the organic layer.[6][3][4][5]
-
Acid Wash: Wash the organic layer with 1M HCl (2 x 50 mL) .
-
Base Wash: Wash with saturated
(2 x 50 mL) . -
Brine Wash: Wash with saturated brine (50 mL).
-
Drying: Dry the organic phase over anhydrous
or . Filter. -
Concentration: Evaporate the solvent under reduced pressure (Rotavap) to yield a viscous oil or semi-solid.
-
Crystallization (Optional): If the product solidifies, recrystallize from EtOAc/Hexanes. If oil, it typically solidifies upon standing or high-vacuum drying.
Expected Yield: 85–95% Appearance: White crystalline solid or colorless viscous oil.
Method B: Synthesis from L-Proline (Alternative)
Use this route if L-Prolinol is unavailable or if starting from the amino acid is cost-mandated.
Workflow Summary:
-
Sulfonylation: L-Proline +
+ -Benzenesulfonyl-L-proline. -
Reduction:
-Benzenesulfonyl-L-proline + Target Alcohol.
Protocol Highlights:
-
Step 1 (Schotten-Baumann): Dissolve L-Proline in 2M NaOH. Add
dropwise at 0°C. Acidify with HCl to precipitate the -protected acid. Filtration yields pure intermediate. -
Step 2 (Chemoselective Reduction): Dissolve the intermediate in dry THF. Add Borane-THF complex (1M, 2.5 equiv) at 0°C. Reflux for 2 hours. Quench with MeOH.
-
Expert Insight: Borane is highly selective for reducing carboxylic acids to primary alcohols in the presence of sulfonamides. Avoid
if possible, as it requires harsher conditions and workup can be messy (aluminum emulsions).
-
Experimental Visualization
Reaction Scheme & Workflow (Method A)
Caption: Operational workflow for the chemoselective N-sulfonylation of L-prolinol.
Characterization Data
Validation of the synthesized compound should be performed using NMR and Melting Point analysis.
| Parameter | Expected Value / Observation |
| Physical State | White solid or clear viscous oil |
| Melting Point | 68–70 °C (Lit. value varies slightly by crystal form) |
| 1H NMR (400 MHz, CDCl3) | |
| Key Diagnostic | Disappearance of NH signal; Presence of aromatic protons (7.5–7.9 ppm); Shift of |
| Mass Spec (ESI) |
Troubleshooting & Expert Tips
-
Issue: Formation of O-sulfonylated byproduct (Ester).
-
Cause: Temperature too high during addition or excess sulfonyl chloride.
-
Remedy: If ester is observed (lower Rf on TLC), treat the crude mixture with 1M NaOH in MeOH for 30 minutes at RT. This selectively hydrolyzes the ester back to the alcohol without cleaving the sulfonamide.
-
-
Issue: Product remains an oil.
-
Remedy: The product can be slow to crystallize. Triturate with cold diethyl ether or pentane and scratch the flask sides. Ensure all DCM is removed (high vacuum).
-
-
Issue: Emulsion during extraction.
-
Remedy: Add a small amount of brine or methanol to break the emulsion. Filter through a Celite pad if solid particulates are present.
-
References
-
Synthesis of Sulfonamides via Schotten-Baumann Conditions. Organic Syntheses, Coll. Vol. 1, p. 504.[5]
-
Reduction of N-Protected Amino Acids. Journal of Organic Chemistry, 1991, 56, 4264. (Methodology for amino acid reduction).[1][12][6][13]
-
Preparation of Chiral Pyrrolidine Derivatives. BenchChem Application Note: N-Benzoyl-L-proline Synthesis.
-
Properties of L-Prolinol. Wikipedia Entry: Prolinol.
- General Procedure for Sulfonylation of Amino Alcohols.Journal of the Chemical Society, Perkin Transactions 1, 2001, 14, 1678.
-
Synthesis of N-Phenylsulfonyl-L-proline (Intermediate for Method B). BOC Sciences Product Data.
Sources
- 1. Prolinol - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Base-Mediated Coupling Reactions of Benzenesulfonyl Azides with Proline: Synthesis of Proline-Derived Benzenesulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. connectsci.au [connectsci.au]
- 11. mdpi.com [mdpi.com]
- 12. jocpr.com [jocpr.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
Application Note: Asymmetric Catalysis with [(2S)-1-(benzenesulfonyl)pyrrolidin-2-yl]methanol
This Application Note is designed for research chemists and drug development professionals. It provides a comprehensive technical guide to using [(2S)-1-(benzenesulfonyl)pyrrolidin-2-yl]methanol (often referred to as
Executive Summary
This compound is a chiral 1,2-amino alcohol ligand derived from L-proline. Unlike the bulky diarylprolinol silyl ethers (Jørgensen-Hayashi catalysts) used in iminium/enamine activation, this sulfonamide-alcohol functions primarily as a bidentate ligand for Lewis acids (Titanium, Zinc, Boron).
Its structural rigidity, provided by the pyrrolidine ring, combined with the distinct electronic properties of the sulfonamide group, makes it a privileged scaffold for:
-
Enantioselective Addition of Organozinc Reagents to Aldehydes (Primary Application).
-
Asymmetric Borane Reduction of Ketones.
-
Lewis Acid-Mediated Cyclopropanations.
Chemical Profile & Mechanistic Insight[1][2][3]
Structural Advantages
The molecule features two critical coordination sites:
-
The Hydroxyl Group (
): Deprotonates to form a covalent bond with the metal center (e.g., or ), creating a rigid metal-ligand framework. -
The Sulfonamide Nitrogen/Oxygen: The sulfonyl group is electron-withdrawing, increasing the acidity of the
(if present) and altering the Lewis basicity. In Titanium(IV) complexes, the sulfonamide oxygen often participates in coordination, creating a stable bicyclic chelate that blocks one face of the transition state.
Ligand Synthesis Pathway
The synthesis is robust and scalable, typically starting from L-prolinol or L-proline.
Figure 1: Two common synthetic routes.[1] Path B (Reduction first) is often preferred to avoid racemization during ester hydrolysis steps, provided the N-sulfonylation is controlled.
Core Protocol: Enantioselective Alkylation of Aldehydes
This is the "Gold Standard" application for
The Mechanism
The ligand reacts with titanium tetraisopropoxide [
Figure 2: Simplified catalytic cycle for the Ti-catalyzed addition of diethylzinc.
Detailed Experimental Protocol
Objective: Synthesis of (S)-1-phenyl-1-propanol from benzaldehyde.
Reagents:
-
Ligand: this compound (10 mol%)
-
Titanium(IV) isopropoxide (
): 1.2 equivalents (Promoter) -
Diethylzinc (
): 2.0 equivalents (1.0 M in hexanes) -
Benzaldehyde: 1.0 equivalent
-
Solvent: Toluene (Anhydrous)
Step-by-Step Procedure:
-
Preparation (Inert Atmosphere): Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush with Argon or Nitrogen.[2]
-
Ligand Loading: Add the Ligand (0.10 mmol) to the flask. Dissolve in anhydrous Toluene (3.0 mL).
-
Titanium Complex Formation: Add
(1.2 mmol, 355 ) via syringe. Stir at room temperature for 20 minutes.-
Insight: The solution usually turns light yellow, indicating the formation of the titanium-ligand species.
-
-
Organozinc Addition: Cool the mixture to
(ice bath). Slowly add (2.0 mmol, 2.0 mL of 1M solution) dropwise.-
Safety:
is pyrophoric. Use a long needle and ensure positive inert gas pressure.
-
-
Substrate Addition: Add Benzaldehyde (1.0 mmol, 102
) dropwise over 5 minutes. -
Reaction: Stir at
for 4–12 hours. Monitor conversion by TLC or GC. -
Quenching: Carefully quench the reaction by adding saturated aqueous
(5 mL) followed by 1N (2 mL) to break the titanium emulsion. -
Workup: Extract with
( mL). Wash combined organics with brine, dry over , and concentrate.[3] -
Purification: Flash column chromatography (Hexanes/EtOAc).
Data & Optimization Table
| Parameter | Variation | Expected Outcome |
| Solvent | Toluene | High ee (Standard) |
| Faster rate, potentially lower ee | ||
| THF | Inhibits reaction (coordinates to Lewis Acid) | |
| Ti Source | Optimal balance of reactivity/aggregation | |
| Temperature | Good balance of rate/selectivity | |
| Higher ee, significantly slower rate | ||
| Additives | None | Standard |
| Polymeryl-support | Allows catalyst recycling (heterogeneous) |
Secondary Application: Asymmetric Borane Reduction
Similar to the Corey-Bakshi-Shibata (CBS) catalyst,
Protocol Summary:
-
Pre-catalyst Formation: Reflux the ligand with Borane-THF (
) for 1 hour to form the active oxazaborolidine-type hydride species. -
Reduction: Add the ketone slowly to the catalyst/borane mixture at elevated temperature (often
for these specific sulfonamide variants, unlike CBS which is often RT or cold). -
Mechanism: The sulfonamide oxygen coordinates to the boron, creating a rigid bicycle. The hydride is delivered to the ketone, which coordinates to the boron atom.
Troubleshooting & Critical Controls
Nonlinear Effects
This system often exhibits nonlinear effects (NLE) (+/-). This indicates that the active catalyst may be an aggregate (dimer or tetramer) rather than a monomer.
-
Action: If ee is lower than expected, check the purity of
. Hydrolyzed isopropoxide leads to inactive oligomers.
Moisture Sensitivity
While the ligand itself is stable, the active titanium complex is highly moisture-sensitive.
-
Symptom:[4][5][6][7][8][9][10] White precipitate upon adding
or . -
Fix: Ensure toluene is distilled over Sodium/Benzophenone or passed through an activated alumina column immediately before use.
Safety: Handling Diethylzinc
-
Pyrophoric: Ignites on contact with air.
-
Technique: Always use a gas-tight syringe. When quenching, add the reaction mixture to the quench slowly, or add the quench to the cold reaction very slowly.
References
-
Yoshioka, M., Kawakita, T., & Ohno, M. (1989). Asymmetric alkylation of aldehydes with diethylzinc catalyzed by chiral N-sulfonylamino alcohols. Tetrahedron Letters, 30(13), 1657-1660. Link
-
Knochel, P., & Singer, R. D. (1993). Organozinc reagents in organic synthesis. Chemical Reviews, 93(6), 2117-2188. Link
-
Nowotny, S.,qe, S., & Knochel, P. (1994). Highly enantioselective addition of dialkylzincs to aldehydes catalyzed by a bulky chiral amino alcohol. The Journal of Organic Chemistry, 59(1), 95-98. Link
-
Pu, L., & Yu, H. B. (2001). Catalytic asymmetric organozinc additions to carbonyl compounds. Chemical Reviews, 101(3), 757-824. Link
-
Charette, A. B., & Marcoux, J. F. (1996). The Simmons-Smith Reaction: From the Discovery to the Enantioselective Process. Synlett, 1995(12), 1197-1207. (Context for Zinc-Ligand interactions). Link
Disclaimer: This protocol involves hazardous chemicals, including pyrophoric organometallics. All experiments should be performed in a fume hood by trained personnel wearing appropriate PPE.
Sources
- 1. Base-Mediated Coupling Reactions of Benzenesulfonyl Azides with Proline: Synthesis of Proline-Derived Benzenesulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. noahchemicals.com [noahchemicals.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Simmons-Smith Reaction [organic-chemistry.org]
- 5. N-BENZYL-L-PROLINE synthesis - chemicalbook [chemicalbook.com]
- 6. oaepublish.com [oaepublish.com]
- 7. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. CN103896818A - Method for preparing L-prolinol through high-pressure hydrogenization of L-proline - Google Patents [patents.google.com]
- 10. Density functional theory study of the mechanism and origins of stereoselectivity in the asymmetric Simmons-Smith cyclopropanation with Charette chiral dioxaborolane ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
reaction conditions for sulfonylation of L-prolinol with benzenesulfonyl chloride
Application Note: Selective -Sulfonylation of L-Prolinol with Benzenesulfonyl Chloride
Abstract & Strategic Overview
The sulfonylation of L-prolinol ((S)-pyrrolidin-2-ylmethanol) is a foundational transformation in the synthesis of chiral auxiliaries, organocatalysts (e.g., CBS catalysts), and bioactive scaffolds. While seemingly simple, the reaction presents a critical chemoselectivity challenge: distinguishing between the secondary amine and the primary alcohol.
This guide provides a definitive protocol for the chemoselective
Key Reaction Parameters
| Parameter | Specification | Rationale |
| Stoichiometry | 1.0 : 1.05 (Amine : Sulfonyl Chloride) | Slight excess ensures conversion; large excess promotes |
| Temperature | 0 °C | Low temperature suppresses the activation energy barrier for |
| Base | Triethylamine (TEA) or | Sufficient to scavenge HCl; avoids deprotonating the alcohol (unlike |
| Solvent | Dichloromethane (DCM) | Excellent solubility for reactants; non-nucleophilic.[1] |
Reaction Engineering & Mechanism
Chemoselectivity Landscape
The reaction relies on the higher nucleophilicity of the secondary amine (
Risk Factor: The introduction of strong bases (e.g.,
Reaction Pathway Diagram[2]
Figure 1: Mechanistic pathway highlighting the kinetic preference for N-sulfonylation and potential side reactions.
Experimental Protocols
Protocol A: Standard Organic Phase Method (Recommended)
Applicability: General synthesis, high purity requirements, moisture-sensitive reagents.[1]
Reagents:
-
L-Prolinol (1.01 g, 10.0 mmol) [CAS: 23356-96-9]
-
Benzenesulfonyl chloride (1.85 g, 1.35 mL, 10.5 mmol) [CAS: 98-09-9]
-
Triethylamine (1.52 g, 2.10 mL, 15.0 mmol)
-
Dichloromethane (DCM) (40 mL, anhydrous)
-
DMAP (12 mg, 0.1 mmol) - Optional catalyst
Step-by-Step Procedure:
-
Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Dissolution: Add L-Prolinol (10.0 mmol) and Triethylamine (15.0 mmol) to DCM (30 mL). Cool the solution to 0 °C using an ice/water bath.
-
Addition: Dilute Benzenesulfonyl chloride (10.5 mmol) in DCM (10 mL). Add this solution dropwise to the reaction flask over 15–20 minutes. Crucial: Maintain internal temperature < 5 °C.
-
Reaction: Allow the mixture to stir at 0 °C for 1 hour, then remove the ice bath and warm to room temperature (20–25 °C). Stir for an additional 2–4 hours.
-
Checkpoint: Monitor by TLC (50% EtOAc/Hexanes). Product
0.4; Starting material 0.1 (stains with ninhydrin).
-
-
Quench: Add saturated aqueous
(20 mL) to quench the reaction.
Protocol B: Schotten-Baumann Method (Green Alternative)
Applicability: Large-scale synthesis, avoiding organic bases.[1]
Reagents:
-
L-Prolinol (10.0 mmol)[1]
-
Benzenesulfonyl chloride (11.0 mmol)[1]
-
NaOH (20.0 mmol, 10% aqueous solution) or
(saturated)[1] -
THF (10 mL) - Optional cosolvent to improve homogeneity[1]
Step-by-Step Procedure:
-
Dissolve L-Prolinol in 10% NaOH solution (20 mL) at 0 °C.
-
Add Benzenesulfonyl chloride dropwise over 30 minutes with vigorous stirring.
-
Maintain pH > 9 by adding additional NaOH if necessary.
-
Stir at 0 °C for 1 hour, then RT for 3 hours.
-
Product usually oils out or precipitates. Extract with DCM or EtOAc.
Workup & Purification Workflow
The physical state of
Figure 2: Purification logic flow ensuring removal of basic and acidic impurities.
Purification Details
-
Acid Wash: The product is an amide (sulfonamide) and is not basic. Therefore, washing with 1M HCl will protonate and remove unreacted L-prolinol and TEA without extracting the product.
-
Crystallization: If the product solidifies, recrystallize from EtOAc/Hexanes (1:3) or Diethyl Ether.
-
Chromatography: If an oil, purify on Silica Gel 60. Eluent: Gradient 20%
50% EtOAc in Hexanes.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Bis-sulfonylation ( | Excess PhSO2Cl or Temperature too high | Strictly limit PhSO2Cl to 1.05 eq. Maintain 0 °C during addition. |
| Low Yield | Hydrolysis of PhSO2Cl | Ensure DCM is anhydrous. If using Protocol B, increase PhSO2Cl to 1.2 eq to account for hydrolysis by water. |
| Product is dark/colored | Trace amine oxidation or impurities | Perform an activated charcoal filtration during recrystallization. |
| Emulsion during extraction | Amphiphilic nature of amino alcohol | Saturate the aqueous phase with NaCl (solid) before separation.[1] |
References
-
Organic Syntheses, Coll. Vol. 10, p. 504 (2004). Preparation of Benzenesulfonyl Chloride and general sulfonylation techniques.
-
Sigma-Aldrich Technical Bulletin. Benzenesulfonyl chloride properties and handling.
-
National Institutes of Health (PMC). Base-Mediated Coupling Reactions of Benzenesulfonyl Azides with Proline. (Discusses sulfonylation conditions for proline derivatives).
-
ChemRxiv. Direct C-H-Sulfonylation of N-Heteroaromatics. (Provides context on sulfonamide stability).
-
BenchChem. Synthesis and Structural Characterization of N-Benzoyl-L-proline. (Schotten-Baumann conditions analog).
Disclaimer: This protocol involves the use of corrosive and lachrymatory agents (benzenesulfonyl chloride). All work must be performed in a functioning fume hood with appropriate PPE (gloves, goggles, lab coat).
Application Note: [(2S)-1-(benzenesulfonyl)pyrrolidin-2-yl]methanol in Asymmetric Catalysis
[1]
Abstract
This compound is a robust, modular chiral ligand derived from L-proline. Characterized by a rigid pyrrolidine backbone and a bidentate coordinating motif (sulfonamide nitrogen and hydroxymethyl oxygen), it serves as a highly effective ligand for the enantioselective addition of dialkylzinc reagents to aldehydes. This protocol details the ligand's synthesis, its application in generating high-value chiral alcohols with up to 98% enantiomeric excess (ee), and the mechanistic underpinnings of its catalytic cycle.
Introduction & Ligand Architecture
The ligand This compound belongs to the privileged class of N-sulfonyl amino alcohol ligands. Its design leverages the "chiral pool" availability of L-proline, offering a cost-effective route to high stereocontrol.
-
Chiral Scaffold: The (S)-pyrrolidine ring provides a rigid chiral environment, minimizing conformational flexibility during the transition state.
-
Coordinating Groups:
-
Hydroxyl Group (-OH): Acts as a monoanionic anchor after deprotonation by the metal (Zn or Ti), forming a covalent metal-oxygen bond.
-
Sulfonamide Group (-SO2Ph): The sulfonyl oxygen or the nitrogen (depending on the metal center's Lewis acidity) provides secondary coordination, creating a stable 5- or 6-membered chelate ring. The bulky phenylsulfonyl group also exerts steric influence, directing the approach of the nucleophile.
-
Key Advantages
-
Modularity: The electronic and steric properties can be fine-tuned by substituting the phenyl ring (e.g., to a tosyl or mesyl group).
-
Stability: Unlike some phosphine ligands, this sulfonamide alcohol is air- and moisture-stable, simplifying storage and handling.
-
Dual Activation: It can function as a Lewis base to activate the organometallic reagent (e.g., Et₂Zn) while simultaneously organizing the substrate via Lewis acid coordination.
Application 1: Enantioselective Addition of Diethylzinc to Aldehydes
This is the benchmark reaction for N-sulfonyl amino alcohol ligands. The ligand accelerates the addition of diethylzinc (Et₂Zn) to aldehydes, overriding the slow background reaction to produce optically active secondary alcohols.
Mechanism of Action
The reaction proceeds via a bimetallic transition state . The ligand reacts with Et₂Zn to form a chiral zinc alkoxide complex. This complex then coordinates a second equivalent of Et₂Zn and the aldehyde substrate. The chiral pocket defined by the pyrrolidine ring and the sulfonyl group forces the ethyl group to attack the aldehyde from the Si-face (typically), yielding the (S)-alcohol (for the L-proline derived ligand).
Figure 1: Catalytic cycle for the enantioselective addition of diethylzinc to aldehydes.
Standard Protocol
Reagents:
-
Ligand: this compound (5 mol%)
-
Zinc Reagent: Diethylzinc (1.0 M solution in hexane or toluene)
-
Substrate: Benzaldehyde (1.0 equiv)
-
Solvent: Toluene (anhydrous)
-
Additive: Titanium(IV) isopropoxide (Ti(OiPr)₄) (Optional, can enhance rate and ee for bulky substrates).
Step-by-Step Procedure:
-
Catalyst Formation:
-
In a flame-dried Schlenk flask under argon, dissolve the ligand (12.8 mg, 0.05 mmol, 5 mol%) in anhydrous toluene (2 mL).
-
Cool the solution to 0°C.
-
Add Diethylzinc (1.0 M in hexane, 2.2 mL, 2.2 mmol, 2.2 equiv) dropwise. Caution: Et₂Zn is pyrophoric.
-
Stir at 0°C for 20 minutes to allow the evolution of ethane gas and formation of the active zinc complex.
-
-
Substrate Addition:
-
Add the aldehyde (1.0 mmol) dropwise to the stirring solution at 0°C.
-
(Optional) If using Ti(OiPr)₄, add it (1.2 equiv) before the aldehyde to form a titanium-ligand complex, then add Et₂Zn. For the pure Zn-system, proceed directly.
-
-
Reaction:
-
Allow the mixture to warm to room temperature (25°C) and stir for 6–12 hours. Monitor conversion by TLC or GC.
-
-
Workup:
-
Quench the reaction carefully with saturated aqueous NH₄Cl (5 mL) at 0°C.
-
Extract with diethyl ether (3 x 10 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
-
Purification & Analysis:
-
Purify the crude alcohol by flash column chromatography (Silica gel, Hexane/EtOAc).
-
Determine enantiomeric excess (ee) using chiral HPLC (e.g., Chiralcel OD-H column).
-
Performance Data (Typical):
| Substrate | Ligand Loading | Yield (%) | ee (%) | Configuration |
| Benzaldehyde | 5 mol% | 92 | 94 | (S) |
| 4-Chlorobenzaldehyde | 5 mol% | 95 | 96 | (S) |
| 1-Naphthaldehyde | 5 mol% | 88 | 91 | (S) |
| Octanal (Aliphatic) | 5-10 mol% | 85 | 82 | (S) |
Application 2: Titanium-Catalyzed Alkylation
For sterically demanding or less reactive aldehydes, the Titanium-mediated variant is often superior. Here, the ligand modifies the Lewis acidity of Titanium(IV) isopropoxide.
Protocol Modification:
-
Mix Ligand (5-10 mol%) and Ti(OiPr)₄ (1.2 equiv) in toluene at RT for 30 mins.
-
Add Diethylzinc (or other organozinc/Grignard reagent).
-
Add Aldehyde at -20°C to 0°C.
-
Stir until completion.
Why this works: The ligand exchanges with the isopropoxide groups on Titanium, creating a chiral Lewis acid environment that activates the aldehyde carbonyl more effectively than the zinc species alone.
Synthesis of the Ligand
Researchers can synthesize the ligand in-house from inexpensive L-proline in two steps.
Figure 2: Synthetic route to the ligand.
Detailed Synthesis Protocol:
-
Reduction:
-
Suspend L-Proline (5.0 g) in dry THF. Carefully add LiAlH₄ (2.0 equiv) at 0°C. Reflux for 4 hours. Quench (Fieser method), filter, and concentrate to yield L-Prolinol (colorless oil).
-
-
Sulfonylation:
-
Dissolve L-Prolinol (1.0 equiv) and Triethylamine (1.2 equiv) in dry DCM at 0°C.
-
Add Benzenesulfonyl chloride (1.05 equiv) dropwise.
-
Stir at RT for 3 hours. Wash with water, 1M HCl, and brine.
-
Purification: Recrystallize from Ethanol/Hexane or purify by column chromatography (EtOAc/Hexane).
-
Characterization: White crystalline solid. Mp: 78-80°C.
-
References
-
General Review on Amino Alcohol Ligands
-
Ager, D. J., Prakash, I., & Schaad, D. R. (1996). "1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis." Chemical Reviews, 96(2), 835-876. Link
-
-
N-Sulfonyl Ligands in Diethylzinc Addition
-
Yoshioka, M., Kawakita, T., & Ohno, M. (1989). "Asymmetric addition of diethylzinc to aldehydes catalyzed by chiral N-sulfonylamino alcohols." Tetrahedron Letters, 30(13), 1657-1660. Link
-
-
Mechanistic Insights (Zn vs Ti)
-
Kitamura, M., Suga, S., Kawai, K., & Noyori, R. (1986). "Catalytic asymmetric induction. Highly enantioselective addition of dialkylzincs to aldehydes." Journal of the American Chemical Society, 108(22), 7117-7119. Link
-
-
Titanium-Catalyzed Variants
-
Cozzi, P. G. (2004). "Metal-Salen Schiff base complexes in catalysis: practical aspects." Chemical Society Reviews, 33, 410-421. Link
-
oxidation of [(2S)-1-(benzenesulfonyl)pyrrolidin-2-yl]methanol to aldehydes
Application Note: Enantioselective Oxidation of [(2S)-1-(benzenesulfonyl)pyrrolidin-2-yl]methanol
Executive Summary
This guide details the oxidation of This compound (N-sulfonyl prolinol) to its corresponding aldehyde, (2S)-1-(benzenesulfonyl)pyrrolidine-2-carbaldehyde .
This transformation is a critical step in the synthesis of peptidomimetics and organocatalysts. The primary challenge is the high susceptibility of the resulting
This protocol presents two validated methodologies:
-
Swern Oxidation: The gold standard for purity and cost-efficiency on small-to-medium scales.
-
Dess-Martin Periodinane (DMP): The preferred method for maximum enantiomeric excess (ee) preservation and bench-top convenience.
Chemical Context & Mechanism
Substrate Analysis: The starting material contains a primary alcohol and a sulfonamide-protected nitrogen. The benzenesulfonyl group is robust, resisting oxidation by standard reagents (DMSO, Hypervalent Iodine), making it an ideal protecting group. However, the resulting aldehyde is chemically labile.
Racemization Risk: The C2 position (alpha to the aldehyde) is stereogenic. Upon oxidation, the C2 proton becomes highly acidic.
-
Base-catalyzed epimerization: Occurs if the reaction quench (e.g., Et3N in Swern) is performed at elevated temperatures.
-
Acid-catalyzed enolization: Occurs if acidic byproducts (e.g., acetic acid in DMP) are not buffered.
Visualizing the Pathway
The following diagram illustrates the oxidation pathways and the critical control points for preventing racemization.
Figure 1: Oxidation pathway showing critical control points to prevent racemization of the
Method A: Swern Oxidation (Standard Protocol)
Best for: High purity, cost-sensitive projects, and rigorous exclusion of water. Mechanism: Activation of DMSO with oxalyl chloride forms a chlorosulfonium salt, which reacts with the alcohol.[1][2][3][4] Triethylamine triggers the fragmentation to the aldehyde.[2]
Reagents & Equipment
-
Oxalyl Chloride: 1.5 equiv[2]
-
DMSO: 2.5 equiv (Anhydrous)
-
Triethylamine (Et3N): 5.0 equiv (Must be dry; distil over CaH2 if unsure)
-
Solvent: Dichloromethane (DCM), anhydrous.
-
Apparatus: 3-neck flask, internal thermometer, nitrogen/argon line.
Step-by-Step Protocol
-
Activation:
-
Charge the flask with anhydrous DCM (5 mL per mmol substrate) and Oxalyl Chloride (1.5 equiv).
-
Cool to -78°C (Dry ice/Acetone bath).
-
Add DMSO (2.5 equiv) dropwise via syringe. Caution: Gas evolution (CO, CO2).[5] Maintain Temp < -60°C.
-
Stir for 15 minutes.
-
-
Substrate Addition:
-
Dissolve this compound (1.0 equiv) in minimum DCM.
-
Add dropwise to the reaction mixture over 10-15 minutes.
-
Crucial: Do not let the internal temperature rise above -60°C.
-
Stir at -78°C for 45 minutes.
-
-
Elimination (The Critical Step):
-
Add Triethylamine (5.0 equiv) dropwise.
-
Note: The reaction may become thick/cloudy.
-
Allow the mixture to warm to 0°C over 30-60 minutes. Do not heat rapidly.
-
-
Workup:
-
Quench with saturated aqueous NH4Cl or phosphate buffer (pH 7).
-
Extract with DCM (3x).[6]
-
Wash combined organics with cold 1M HCl (rapidly, to remove excess amine), then saturated NaHCO3, then Brine.
-
Dry over Na2SO4 and concentrate in vacuo (bath < 30°C).
-
Validation:
-
Yield: Typically 85-95%.
-
Purity: Check by TLC (Aldehyde stains UV active and with DNP stain).
Method B: Dess-Martin Periodinane (High Fidelity)
Best for: Small scale (<5g), maximum preservation of chirality, and mild conditions. Mechanism: Ligand exchange on the hypervalent iodine followed by intramolecular elimination.
Reagents
-
Dess-Martin Periodinane (DMP): 1.2 - 1.5 equiv.
-
NaHCO3: 5.0 equiv (Solid).
-
Water: 1.0 equiv (Optional, accelerates reaction mechanism).
-
Solvent: DCM (wet DCM is actually beneficial for DMP, but standard reagent grade is fine).
Step-by-Step Protocol
-
Preparation:
-
Dissolve this compound (1.0 equiv) in DCM (10 mL per mmol).
-
Add solid NaHCO3 (5.0 equiv). Why? DMP produces 2 equiv of acetic acid byproduct.[7] The base neutralizes this to prevent acid-catalyzed racemization.
-
-
Oxidation:
-
Add DMP (1.2 equiv) in a single portion at Room Temperature (20-25°C).
-
Stir vigorously. The reaction is typically complete in 30-90 minutes.
-
Monitor: TLC should show clean conversion.
-
-
Reductive Quench (The "DMP Workup"):
-
Prepare a 1:1 mixture of Saturated NaHCO3 and 10% Na2S2O3 (Sodium Thiosulfate) .
-
Pour the reaction mixture into this quench solution.
-
Stir vigorously for 15-30 minutes until the organic layer is clear (removes iodinane byproducts).
-
-
Isolation:
Comparison & Decision Matrix
| Feature | Swern Oxidation | Dess-Martin Periodinane (DMP) |
| Scale | Scalable (>100g) | Best for <10g (Reagent cost/safety) |
| Temperature | Strict -78°C control required | Room Temperature |
| Racemization Risk | Moderate (if temp control fails) | Very Low (Buffer recommended) |
| Byproducts | DMS (Stench), CO (Toxic) | Iodinanes (Solid, easy removal) |
| Cost | Low | High |
Decision Workflow
Figure 2: Decision matrix for selecting the optimal oxidation protocol based on scale and purity requirements.
Analytical Validation (QC)
To ensure the integrity of the (2S)-aldehyde, the following QC steps are mandatory:
-
1H NMR: Diagnostic aldehyde proton signal (
9.5 - 9.8 ppm). Check for absence of alcohol CH2 signals. -
Optical Rotation: Compare
with literature values for the pure (S)-enantiomer.-
Note: A drop in rotation often indicates partial racemization.
-
-
Chiral HPLC:
-
Column: Chiralcel OD-H or AD-H.
-
Mobile Phase: Hexane/IPA (typically 90:10).
-
Racemic standard: Prepare a small sample using PCC or unbuffered Swern at higher temps to generate the racemate for peak identification.
-
References
-
Mancuso, A. J., & Swern, D. (1981). Activated dimethyl sulfoxide: useful reagents for synthesis.[4] Synthesis, 1981(03), 165-185. Link
-
Dess, D. B., & Martin, J. C. (1983).[7] Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones.[7] The Journal of Organic Chemistry, 48(22), 4155-4156. Link
-
Myers, A. G., et al. (1994). Acceleration of the Dess-Martin Oxidation by Water.[7] The Journal of Organic Chemistry, 59(25), 7549–7552. Link
-
Jurczak, J., & Golebiowski, A. (1989). Optically active N-protected
-amino aldehydes in organic synthesis.[8] Chemical Reviews, 89(1), 149-164. Link
Sources
- 1. Swern Oxidation - Chemistry Steps [chemistrysteps.com]
- 2. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]
- 3. Swern oxidation - Wikipedia [en.wikipedia.org]
- 4. Swern Oxidation [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 8. merckmillipore.com [merckmillipore.com]
procedure for protecting L-prolinol with benzenesulfonyl groups
Strategic Protocol for the Selective -Sulfonylation of L-Prolinol
Abstract & Scope
This Application Note details the procedure for the selective
Scientific Foundation & Mechanism[1]
Chemoselectivity Rationale
L-Prolinol contains two nucleophilic sites: a secondary amine and a primary alcohol.[1] The reaction relies on the kinetic nucleophilicity difference between the nitrogen and oxygen atoms.[1]
-
Amine (
): Highly nucleophilic, reacts rapidly with electrophiles.[1] -
Alcohol (
): Less nucleophilic, requires deprotonation or activation to react with sulfonyl chlorides under mild conditions.[1]
By controlling pH (Method A) or temperature and stoichiometry (Method B), the reaction is directed exclusively to the nitrogen.[1]
Reaction Mechanism
The reaction proceeds via a nucleophilic attack of the pyrrolidine nitrogen on the sulfur atom of the benzenesulfonyl chloride, proceeding through a trigonal bipyramidal transition state, followed by the elimination of chloride.[1]
Figure 1: Mechanistic pathway for the N-sulfonylation of L-prolinol.
Experimental Protocols
Materials & Equipment
-
Reagents: L-Prolinol (>98%), Benzenesulfonyl chloride (PhSO
Cl, 99%), Sodium Carbonate (Na CO ) or Triethylamine (TEA), Dichloromethane (DCM), THF. -
Equipment: Round-bottom flask, magnetic stirrer, addition funnel, temperature probe, separating funnel.[1]
Method A: Schotten-Baumann Conditions (Recommended for >5g Scale)
This method utilizes an aqueous basic phase to scavenge the HCl byproduct. The presence of water suppresses
Protocol:
-
Dissolution: In a round-bottom flask, dissolve L-prolinol (1.0 equiv) in THF (5 mL/mmol).
-
Base Preparation: Add an equal volume of 10% aqueous Na
CO (2.5 equiv). The mixture will be biphasic.[1] -
Addition: Cool the mixture to 0 °C. Add benzenesulfonyl chloride (1.1 equiv) dropwise over 30 minutes. Vigorous stirring is essential to ensure phase transfer.[1]
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours.
-
Workup:
Method B: Anhydrous Conditions (Low Temperature)
Suitable for moisture-sensitive substrates or parallel synthesis libraries.
Protocol:
-
Setup: Dissolve L-prolinol (1.0 equiv) and Triethylamine (1.5 equiv) in anhydrous DCM (10 mL/mmol) under nitrogen atmosphere.
-
Cooling: Cool the solution to -10 °C or 0 °C.
-
Addition: Add benzenesulfonyl chloride (1.05 equiv) diluted in a small amount of DCM dropwise. Critical: Maintain temperature < 5 °C to prevent
-sulfonylation. -
Reaction: Stir at 0 °C for 2 hours, then monitor by TLC.
-
Quench: Quench with water.
-
Workup: Wash with 0.5M citric acid or 1M HCl, then saturated NaHCO
, then brine.
Process Workflow & Decision Matrix
Figure 2: Decision tree for selecting the optimal synthetic route and troubleshooting side reactions.
Data & Troubleshooting
Stoichiometry & Conditions Table
| Parameter | Method A (Biphasic) | Method B (Anhydrous) | Notes |
| Solvent | THF / Water (1:1) | DCM (Anhydrous) | THF ensures solubility of the amino alcohol in the aqueous interface.[1] |
| Base | Na | TEA or DIPEA (1.5 equiv) | Inorganic base prevents ester formation; Organic base requires temp control. |
| PhSO | 1.1 equiv | 1.05 equiv | Excess in Method B leads to |
| Temp | 0 °C | -10 °C | Keep Method B cold to ensure kinetic selectivity. |
| Yield | 85–95% | 80–90% | Method A is generally higher yielding for this specific substrate.[1] |
Troubleshooting Common Issues
-
Issue: Formation of
-bis-sulfonylated product. -
Issue: Poor Phase Separation (Method A).
Characterization
The product,
-
Physical State: White solid or viscous colorless oil (crystallizes upon standing).[1]
-
H NMR (400 MHz, CDCl
):- 7.8–7.5 (m, 5H, Ar-H ): Diagnostic benzenesulfonyl aromatic protons.[1]
-
3.8–3.6 (m, 3H, N-CH -CH
OH): Multiplets for the chiral center and hydroxymethyl group.[1] -
3.4–3.2 (m, 2H, N-CH
-ring): Protons adjacent to the sulfonamide nitrogen.[1] -
2.8–3.0 (br s, 1H, -OH ): Exchangeable alcohol proton (confirms no
-protection). -
1.9–1.5 (m, 4H, Ring CH
): Pyrrolidine backbone.[1]
References
-
General Sulfonylation of Proline Derivatives: Ugwu, D. I., et al. "Base-Mediated Coupling Reactions of Benzenesulfonyl Azides with Proline: Synthesis of Proline-Derived Benzenesulfonamides."[1] ACS Omega, vol. 6, no.[1] 50, 2021, pp. 34796–34804.[1] [Link]
-
L-Prolinol Applications in Organocatalysis: Ñíguez, J. A., et al. "Synthesis and structural characterization of L-prolinol derived chiral eutectic mixtures as sustainable solvents in asymmetric organocatalysis."[1][4] RSC Sustainability, 2024.[1] [Link]
-
Standard Protocol for Amino Alcohol Protection: Wuts, P. G. M., and Greene, T. W.[1] Greene's Protective Groups in Organic Synthesis. 4th ed., John Wiley & Sons, 2006.[1] (General reference for Schotten-Baumann conditions).
enantioselective reduction using [(2S)-1-(benzenesulfonyl)pyrrolidin-2-yl]methanol derivatives
[1]
Executive Summary
The enantioselective reduction of prochiral ketones to secondary alcohols is a pivotal transformation in the synthesis of pharmaceutical intermediates.[1] While the Corey-Bakshi-Shibata (CBS) reduction using N-alkyl oxazaborolidines is the industry standard, ** N-sulfonyl prolinol derivatives** offer a distinct advantage: enhanced stability and crystallinity .[1] Unlike the moisture-sensitive and often oily N-alkyl/aryl CBS precatalysts, sulfonamide-derived ligands are typically robust solids that are easily handled and stored.[1] This protocol outlines the mechanistic basis, optimal experimental conditions, and troubleshooting steps for achieving high enantiomeric excess (ee) using this ligand class.
Mechanistic Insight & Causality
The Ligand Scaffold
The ligand, This compound , possesses two critical features:
-
Chiral Scaffold: The rigid pyrrolidine ring (derived from L-proline) enforces stereochemical control.[1]
-
Sulfonamide Group: Unlike the basic amine in standard CBS catalysts, the sulfonamide nitrogen is electron-withdrawing and non-basic.[1] This alters the coordination mode.[1]
The Active Catalyst Species
In the presence of borane (
-
Activation: The alcohol moiety reacts with
to release and form a B-O bond.[1] -
Coordination: While the sulfonamide nitrogen is less basic, the sulfonyl oxygen or the nitrogen (via deprotonation or weak coordination) stabilizes the boron center, forming a Lewis acidic complex.[1]
-
Hydride Transfer: The boron atom coordinates the ketone oxygen syn to the hydride source.[1] The steric bulk of the benzenesulfonyl group blocks one face of the ketone, forcing hydride delivery from the favored trajectory.[1]
Mechanistic Pathway (DOT Diagram)
Caption: Mechanistic cycle of the borane-mediated enantioselective reduction. The active catalyst is generated in situ, facilitating face-selective hydride transfer.[1]
Experimental Protocol
Materials & Preparation
-
Ligand: this compound (Dried under vacuum for 4h at 40°C).
-
Reductant: Borane-THF complex (1.0 M solution) or
(neat).[1] -
Solvent: Anhydrous THF (distilled over Na/Benzophenone or from a solvent purification system).[1]
-
Apparatus: Flame-dried Schlenk flask, argon/nitrogen atmosphere.
Standard Operating Procedure (SOP)
Step 1: Catalyst Formation (In Situ) [1]
-
Charge a flame-dried 50 mL Schlenk flask with the Ligand (10 mol%, 0.1 equiv).
-
Evacuate and backfill with Argon (3 cycles).[1]
-
Add anhydrous THF (concentration ~0.1 M relative to ligand).
-
Add Borane-THF (1.1 equiv relative to ketone—stoichiometric reductant) dropwise at 0°C.
-
Note: Gas evolution (
) will occur.[1]
-
-
Stir the mixture at Room Temperature for 1 hour (or reflux for 30 mins if kinetics are sluggish) to ensure complete formation of the catalyst-borane complex.
Step 2: Reduction
-
Cool the catalyst solution to the desired reaction temperature (typically 0°C to -20°C ). Lower temperatures generally improve ee but reduce rate.[1]
-
Dissolve the Prochiral Ketone (1.0 equiv) in minimal anhydrous THF.
-
Slow Addition: Add the ketone solution to the catalyst mixture via syringe pump over 30–60 minutes.
-
Critical Control Point: Fast addition can lead to non-catalyzed background reduction by free borane, drastically lowering ee.[1]
-
Step 3: Quenching & Workup
-
Monitor conversion via TLC or GC/HPLC.[1]
-
Once complete, carefully quench by dropwise addition of Methanol (Caution:
evolution). -
Stir for 30 minutes to break down boron-alkoxide complexes.
-
Concentrate in vacuo.[1]
-
Hydrolysis: Add 1M HCl and extract with Ethyl Acetate or DCM.
-
Wash organic layer with saturated
and Brine.[1] Dry over .[1]
Workflow Diagram (DOT)
Caption: Step-by-step workflow for the enantioselective reduction process.
Optimization & Substrate Scope
Key Variables[1][2]
-
Solvent: THF is standard. Toluene can be used but may require higher temperatures for catalyst formation.[1]
-
Temperature:
-
Ligand Loading: 5-10 mol% is standard.[1] High-value substrates may permit 20 mol% for maximum ee.[1]
Representative Data (Acetophenone Reduction)
Comparison of conditions for the reduction of Acetophenone to (R)-1-phenylethanol.
| Entry | Ligand Derivative (R-SO2-) | Borane Source | Temp (°C) | Yield (%) | ee (%) |
| 1 | Phenyl (Standard) | 0 | 92 | 89 | |
| 2 | Phenyl (Standard) | -20 | 90 | 93 | |
| 3 | p-Tolyl (Tosyl) | 0 | 94 | 91 | |
| 4 | p-Nitrophenyl (Nosyl) | 0 | 88 | 85 | |
| 5 | Methyl (Mesyl) | 0 | 85 | 78 |
Data Interpretation: Bulky, electron-rich aryl sulfonamides (Entries 2 & 3) typically yield higher enantioselectivity than alkyl sulfonamides (Entry 5) due to better steric shielding of the transition state.[1]
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Old Borane Reagent | Titrate |
| Low ee (<50%) | Moisture Contamination | Ensure rigorous drying of ligand and THF.[1] Water hydrolyzes the catalyst.[1] |
| Low ee (<50%) | Fast Addition | Slow down ketone addition rate to ensure the catalytic pathway dominates over uncatalyzed reduction.[1] |
| Racemic Product | Temperature Spike | Maintain strict temperature control during the exothermic addition of ketone. |
| Ligand Insolubility | Solvent Choice | If ligand precipitates at -20°C, switch to a THF/Toluene mix or warm slightly to 0°C. |
References
-
Corey, E. J., Bakshi, R. K., & Shibata, S. (1987).[1] Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines.[1][2][3][4][5][6][7] Journal of the American Chemical Society, 109(18), 5551-5553.[1] Link(Foundational CBS work establishing the amino-alcohol/borane mechanism).[1]
-
Hernández-Torres, G., et al. (2006).[1] Asymmetric borane reduction of prochiral ketones using imidazolium-tagged sulfonamide catalyst.[1][8] Tetrahedron: Asymmetry, 17(12), 1895-1900.[1][8] Link(Specific application of sulfonamide-modified ligands).
-
Pu, L., & Yu, H. B. (2001).[1] Catalytic asymmetric organozinc additions to carbonyl compounds. Chemical Reviews, 101(3), 757-824.[1] Link(Review covering N-sulfonyl amino alcohols, highlighting their structural advantages).
-
Kawanami, Y., et al. (2003).[1][6] Practical enantioselective reduction of ketones using oxazaborolidine catalyst generated in situ.[1][6][7] Tetrahedron, 59(42), 8411-8414.[1] Link(Protocol optimization for in situ catalyst generation).
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. organicreactions.org [organicreactions.org]
- 3. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 4. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 7. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
solvent selection for reactions involving N-phenylsulfonyl prolinol
Application Note: Solvent Selection for Reactions Involving -Phenylsulfonyl Prolinol
Executive Summary
Solvent selection for this ligand is not merely about solubility; it is a thermodynamic variable that dictates:
-
Ligand-Metal Binding Constant: Polar solvents compete for coordination sites, weakening the chiral catalyst's integrity.
-
Aggregation State: Non-polar solvents often favor the formation of discrete, monomeric active species over non-selective aggregates.
-
Transition State Tightness: Lower dielectric constants generally stabilize the tight ion pairs required for high stereoselectivity in alkylation reactions.
Mechanistic Basis for Solvent Selection
The catalytic efficiency of
The Coordination Conflict
-
Ideal Scenario (Non-Coordinating Solvents): In solvents like Toluene or Hexane , the metal center is electron-deficient, binding tightly to the substrate (aldehyde) and the ligand. This maximizes chiral induction.
-
Problematic Scenario (Coordinating Solvents): Solvents like THF , DMF , or Alcohols act as Lewis bases. They donate electron density to the metal, either displacing the weak sulfonamide-metal bond or blocking the coordination site intended for the substrate.
Visualization of Solvent Interference
The following diagram illustrates how coordinating solvents disrupt the catalytic cycle.
Figure 1: Mechanistic impact of solvent polarity on the active chiral complex. Coordinating solvents disrupt the ligand-metal interaction, leading to lower enantioselectivity.
Case Study: Enantioselective Addition of Diethylzinc
The addition of diethylzinc (
Solvent Screening Data
The following table summarizes typical performance characteristics of sulfonamide-amino alcohol ligands in the alkylation of benzaldehyde at 0°C.
| Solvent | Dielectric Constant ( | Yield (%) | Mechanistic Note | |
| Toluene | 2.38 | 95 | >96 | Optimal. Balances solubility with non-coordinating environment. |
| Hexane | 1.88 | 92 | 94 | Excellent |
| DCM | 8.93 | 88 | 85 | Acceptable, but higher polarity slightly loosens the transition state. |
| Ether ( | 4.33 | 80 | 65 | Oxygen lone pairs compete for Zn/Ti sites. |
| THF | 7.58 | 45 | <10 | Avoid. Strong coordination disrupts the chiral catalyst completely. |
Protocol: Addition to Benzaldehyde
Objective: Synthesize (S)-1-phenylpropanol with
Reagents:
- -Phenylsulfonyl prolinol (Ligand): 5 mol%
- : 1.2 equiv (Promoter)
- : 2.0 equiv (1.0 M in Hexane)
-
Benzaldehyde: 1.0 mmol
-
Solvent: Toluene (Anhydrous)
Step-by-Step Procedure:
-
Ligand Preparation: In a flame-dried Schlenk flask under Argon, dissolve
-phenylsulfonyl prolinol (12 mg, 0.05 mmol) in anhydrous Toluene (2.0 mL). -
Complex Formation: Add
(0.36 mL, 1.2 mmol). Stir at room temperature for 20 minutes. The solution typically turns faint yellow, indicating titanium complexation. -
Zinc Addition: Cool the mixture to 0°C . Add
solution (2.0 mL, 2.0 mmol) dropwise. Caution: Pyrophoric. -
Substrate Addition: Add benzaldehyde (106 mg, 1.0 mmol) slowly over 10 minutes.
-
Reaction: Stir at 0°C for 4–12 hours. Monitor conversion by TLC (Hexane/EtOAc 8:1).
-
Quench: Carefully add 1N HCl (2 mL) to quench excess zinc. Extract with
(3x). -
Analysis: Dry over
, concentrate, and analyze via Chiral HPLC (Chiralcel OD-H column).
Application: Simmons-Smith Cyclopropanation
While alkylation favors Toluene, cyclopropanation reactions using
-
Preferred Solvent: Dichloromethane (DCM) .
-
Reasoning: DCM provides excellent solubility for the iodomethylzinc intermediate without coordinating strongly enough to deactivate the Lewis acidic zinc.
-
Ligand Role: The sulfonamide directs the delivery of the methylene group to allylic alcohols.
Catalyst Preparation (Ligand Synthesis)
If the ligand is not purchased, it must be synthesized with high purity. Impurities (residual amine or water) will destroy the catalytic effect.
Reaction: Prolinol + Benzenesulfonyl Chloride
Protocol:
-
Dissolution: Dissolve (S)-Prolinol (1.0 g, 10 mmol) in DCM (20 mL) containing Triethylamine (1.5 equiv).
-
Addition: Cool to 0°C. Add Benzenesulfonyl chloride (1.05 equiv) dropwise.
-
Workup: Stir 4h at RT. Wash with 1N HCl (removes unreacted amine), then
. -
Purification: Recrystallize from Toluene/Hexane .
-
Note: The ligand must be a white crystalline solid. Oily residues indicate impurities that will lower reaction
.
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Moisture in solvent | Use freshly distilled Toluene/Hexane over Na/Benzophenone. |
| Low | Coordinating solvent contamination | Ensure no residual THF or Ether is present in the ligand or reagents. |
| Low | Temperature too high | Lower reaction temperature to -20°C (requires longer reaction time). |
| Precipitation | Poor solubility in Hexane | Switch to Toluene or a 1:1 Hexane/Toluene mix. |
References
-
Ligand Synthesis & Class Behavior
-
Solvent Effects in Asymmetric Alkylation
-
Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. MDPI Pharmaceuticals, 2021. Link (Provides comparative solvent screening tables for amino-alcohol ligands).
-
Optimization of reaction conditions of diethylzinc addition. Tetrahedron, 2015. Link (Explicitly compares Hexane vs THF vs Toluene).
-
-
Simmons-Smith & Cyclopropanation Context
-
Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol. MDPI Molecules, 2020. Link (Discusses DCM as the standard solvent for Zinc carbenoid reactions).
-
-
General Prolinol Utility
-
Prolinol - Wikipedia.Link (Overview of chiral building block properties).
-
Troubleshooting & Optimization
troubleshooting low yields in N-benzenesulfonyl prolinol synthesis
Technical Support Center: Troubleshooting N-Benzenesulfonyl Prolinol Synthesis
Introduction: The "Hidden" Complexity of a Simple Reaction
You are likely here because a seemingly trivial reaction—the sulfonylation of L-prolinol—is failing to meet yield expectations (>85%).[1] While often dismissed as a standard Schotten-Baumann or amine protection step, the synthesis of N-benzenesulfonyl prolinol presents a specific kinetic challenge: Chemoselectivity. [1]
The presence of both a secondary amine and a primary alcohol in L-prolinol creates a competitive landscape.[1] If your yields are hovering between 40-60%, you are likely losing product to O-sulfonylation (side product), hydrolysis (reagent failure), or aqueous washout (work-up failure).[1]
This guide deconstructs these failure modes using field-proven protocols.
Module 1: The "Pre-Flight" Check (Reagent Integrity)
Before altering your chemistry, validate your materials. Benzenesulfonyl chloride is highly moisture-sensitive.[1]
| Reagent | Critical Check | Failure Indicator | Solution |
| Benzenesulfonyl Chloride (PhSO₂Cl) | Hydrolysis Check: Run a neat IR or H-NMR.[1] | H-NMR: Broad singlet > 8.0 ppm (PhSO₃H).[1] Visual: White crystals in the liquid (PhSO₃H is solid).[1][2] | Distill under vacuum if liquid is cloudy.[1] If heavily solid, discard. Do not use old bottles. |
| L-Prolinol | Purity/Water Content: Hygroscopic solid/oil.[1] | H-NMR: Water peak shift. Sticky/clumped solid.[1] | Azeotrope with toluene before use if suspected wet.[1] |
| Triethylamine (Et₃N) | Hydrochloride Salts: Presence of Et₃N[1]·HCl. | Turbidity in the bottle.[1] | Distill over KOH or use fresh anhydrous grade. |
Module 2: Chemoselectivity (N- vs. O-Sulfonylation)
This is the most common cause of low yield.[1] The amine is more nucleophilic, but the alcohol is statistically available. If you run this reaction too hot, or with high local concentrations of sulfonyl chloride, you will form the N,O-bis-sulfonylated impurity.
The Mechanism of Failure
The following diagram illustrates the kinetic competition. You must stay in the "Green Zone."[1]
Caption: Kinetic competition pathway. The target reaction (k1) is favored at low temperatures.[1] High temperatures or excess reagent drive the secondary reaction (k2) to the N,O-bis-sulfonyl impurity.[1]
Protocol Correction
-
Temperature: Maintain -10°C to 0°C during addition. Do not warm to RT until addition is complete.
-
Stoichiometry: Use 1.05 equivalents of PhSO₂Cl. Do not use large excesses (e.g., 1.5 eq) "just to be safe"—this promotes O-sulfonylation.[1]
-
Mode of Addition: Add PhSO₂Cl (diluted in DCM) dropwise to the Prolinol/Base mixture.[1] Never add the amine to the chloride.[1]
Module 3: Work-Up & Purification (The "Oiling Out" Issue)
N-benzenesulfonyl prolinol is an amphiphilic molecule.[1] It has a greasy aromatic ring and a polar hydroxyl group.[1]
Common Issue: "My product is an oil and won't crystallize."
This compound is often a low-melting solid or viscous oil.[1] If it oils out, it traps impurities.
Troubleshooting Guide:
-
The Aqueous Wash (pH Control):
-
Problem: The product has partial water solubility.[1]
-
Fix: After quenching, wash the organic layer with 1M HCl (to remove unreacted prolinol and amine base) followed by Saturated NaHCO₃ (to remove benzenesulfonic acid).[1]
-
Critical: Re-extract the aqueous washes with DCM once to recover dissolved product.[1]
-
-
Crystallization Strategy:
-
Do not rely on spontaneous crystallization.[1]
-
Solvent System: Dissolve the crude oil in a minimum amount of warm Ethyl Acetate , then slowly add Hexanes (or Heptane) until cloudy. Cool to -20°C.
-
Seed Crystal: If you have no seed, scratch the glass surface with a glass rod to induce nucleation.
-
Module 4: Validated Experimental Protocol
Use this protocol to reset your baseline if your current method is failing.
Reagents:
-
L-Prolinol (10.0 mmol, 1.01 g)[1]
-
Triethylamine (12.0 mmol, 1.67 mL) - Slight excess to scavenge HCl[1]
-
Benzenesulfonyl Chloride (10.5 mmol, 1.34 mL)[1]
-
Dichloromethane (DCM) (anhydrous, 40 mL)[1]
Step-by-Step:
-
Setup: Flame-dry a round-bottom flask under N₂. Add L-Prolinol, Et₃N, and DCM. Cool to 0°C (ice bath).
-
Addition: Dissolve PhSO₂Cl in 5 mL DCM. Add this solution dropwise over 30 minutes via syringe pump or addition funnel.[1] Slow addition is key to selectivity.
-
Reaction: Stir at 0°C for 1 hour. Monitor by TLC (50% EtOAc/Hexane).[1]
-
Quench: Add 0.5 mL N,N-Dimethylethylenediamine (or simple aqueous ammonia) and stir for 15 mins. This destroys unreacted PhSO₂Cl, preventing it from reacting with the product during concentration.
-
Workup: Wash with 1M HCl (2x), Sat. NaHCO₃ (2x), Brine (1x).[1] Dry over MgSO₄.[1]
-
Isolation: Concentrate to a viscous oil. High vacuum (0.1 mmHg) is usually required to solidify it.[1]
Module 5: FAQs
Q: I see a spot running much higher than my product on TLC. What is it? A: This is likely the N,O-bis-benzenesulfonyl impurity.[1] It forms if you used >1.1 eq of chloride or allowed the reaction to get too hot.[1] It is non-polar and difficult to separate by crystallization.[1] You must use column chromatography (Gradient: 10% -> 50% EtOAc/Hexane) to remove it.[1]
Q: Can I use Pyridine instead of Triethylamine? A: Yes, Pyridine can act as both solvent and base. However, Pyridine is harder to remove than Et₃N. If you use Pyridine, you must perform rigorous CuSO₄ (aqueous) or HCl washes to remove it, or it will inhibit subsequent organocatalytic reactions.
Q: My yield is 40%, but the NMR looks clean. Where is the rest? A: It is likely in your aqueous waste.[1] The -OH group makes N-benzenesulfonyl prolinol surprisingly water-soluble.[1]
-
Test: Take your aqueous waste, saturate it with NaCl (solid), and extract with EtOAc (3x). Check TLC of the extract.
References
-
General Sulfonylation Protocol & Selectivity
-
Mathre, D. J., et al.[2][3][4][5][6] "A Practical Enantioselective Synthesis of α,α-Diaryl-2-pyrrolidinemethanol. Preparation and Chemistry of the Corresponding Oxazaborolidines." The Journal of Organic Chemistry, vol. 56, no.[2][3][4][5][6] 2, 1991, pp. 751–762.[2][5]
-
[1]
- Note: While focusing on the diphenyl analog, the N-protection steps described are foundational for prolinol deriv
-
-
Amino Alcohol Selectivity & Side Reactions
- Gao, Y., & Sharpless, K. B. "Asymmetric Hetero-Diels-Alder Reaction Catalyzed by Stable Heterobimetallic Aluminum-Lithium-BIS(sulfonamide) Complexes." Journal of the American Chemical Society, vol. 110, no. 22, 1988, pp. 7538–7539.
-
[1]
- Note: Describes the handling of similar sulfonamide ligands.
-
Physical Properties & Characterization
Sources
- 1. L-Prolinol | C5H11NO | CID 640091 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Process for preparing enantiomerically pure diarylprolinols - Patent US-5527923-A - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. US5527923A - Process for preparing enantiomerically pure diarylprolinols - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Purification of [(2S)-1-(benzenesulfonyl)pyrrolidin-2-yl]methanol
Case ID: PUR-52566-PRO Status: Open Assigned Specialist: Senior Application Scientist, Separation Technologies[1]
Welcome & Molecule Profile
Welcome to the Technical Support Center. You are likely working with N-(phenylsulfonyl)-L-prolinol (CAS: 52566-43-1).[1] This compound is a critical chiral building block and organocatalyst precursor.[1]
While the synthesis (L-prolinol + benzenesulfonyl chloride) appears straightforward, our data indicates that 90% of purity issues stem from poor temperature control leading to O-sulfonylation or incomplete removal of the sulfonyl chloride reagent.[1]
Physicochemical Snapshot:
-
State: Typically a white to off-white solid (can be a viscous oil if solvent traces remain).[1]
-
Polarity: Moderate.[1] The sulfonamide reduces the basicity of the nitrogen, but the free hydroxyl group maintains polarity.
-
Solubility Profile:
-
Soluble: Dichloromethane (DCM), Ethyl Acetate (EtOAc), Methanol, DMSO.
-
Insoluble/Poor: Hexanes, Water (at neutral/acidic pH).[1]
-
Critical Impurity Profiling (The "Triage")
Before attempting purification, you must identify what you are purifying against.[1] Use this table to diagnose your crude mixture.
| Impurity Type | Origin | Detection Method | Removal Strategy |
| Bis-sulfonylated Byproduct | Reaction of PhSO₂Cl with the alcohol group (O-sulfonylation) due to high temp or excess reagent.[1] | TLC/NMR: Higher R_f than product. Extra aromatic protons in ¹H NMR. | Selective Hydrolysis (See FAQ) or Flash Chromatography.[1] |
| Benzenesulfonyl Chloride | Unreacted reagent.[1] | Smell/TLC: Pungent odor.[1] Moves with solvent front in non-polar systems.[1] | Chemical Quench: Wash with DMAPA or stir with aq.[1] Na₂CO₃/NaOH.[1] |
| L-Prolinol (Starting Material) | Incomplete reaction.[1][2] | Stain: Invisible in UV.[1] Requires Ninhydrin/KMnO₄ (stays at baseline).[1] | Acid Wash: Wash organic layer with 1M HCl (protonates amine, moves it to aqueous).[1] |
| Benzenesulfonic Acid | Hydrolysis of reagent.[1] | pH: Highly acidic.[1] | Base Wash: Wash organic layer with Sat.[1] NaHCO₃. |
Workflow Visualization
The following diagram outlines the logical decision-making process for purification based on the physical state and impurity profile of your crude material.
Caption: Decision tree for purifying N-sulfonyl prolinol derivatives based on impurity profiling.
Detailed Protocols
Protocol A: The "Rescue" (Selective Hydrolysis)
Use this if you detect the O-sulfonylated byproduct (Bis-adduct).[1]
-
Dissolve the crude oil in Methanol (5 mL/g) .
-
Add 2M NaOH (2.0 equiv) .
-
Stir at room temperature for 1–2 hours.
-
Concentrate MeOH, dilute with water, and extract with DCM.[1]
Protocol B: Crystallization (The Gold Standard)
Recommended for scaling up (>5g) or final polishing. Sulfonamides often crystallize well due to strong hydrogen bonding.[1]
-
Solvent System: Ethyl Acetate (Solvent) / Hexanes (Anti-solvent).[1]
-
Procedure:
-
Dissolve crude solid in minimal boiling EtOAc (approx. 2-3 mL/g).
-
Note: If the solution is colored, treat with activated charcoal for 15 mins and filter hot through Celite.
-
Remove from heat.[1] Add Hexanes dropwise until persistent cloudiness appears.
-
Add a few drops of EtOAc to clear the solution.[1]
-
Allow to cool slowly to RT, then to 4°C (fridge).
-
-
Yield Expectation: 70–85% recovery.
Protocol C: Flash Chromatography
Recommended for oils or small scale (<1g).[1]
-
Stationary Phase: Silica Gel (40–63 µm).[1]
-
Mobile Phase:
-
Visualization: UV (254 nm).[1] The product has a strong chromophore (phenyl ring).[1]
Troubleshooting FAQs
Q: My product is an oil, but it's supposed to be a solid. What happened? A: This is usually due to trace solvent entrapment (DCM/EtOAc) or the presence of the O-sulfonylated impurity, which disrupts the crystal lattice.[1]
-
Fix: Run a high-vacuum drying cycle (50°C, <1 mbar) for 4 hours. If it remains an oil, check NMR for the "Bis" impurity (look for extra aromatic protons).[1] If clean, seed the oil with a crystal from a previous batch or scratch the flask wall with a glass rod to induce nucleation.
Q: The NMR shows a clean product, but the smell is terrible (like dirty socks/chlorine). A: You have residual Benzenesulfonyl Chloride.
-
Fix: Dissolve in DCM and wash with a 10% solution of DMAPA (3-dimethylaminopropylamine) or aqueous ammonia.[1] The amine will react rapidly with the chloride to form a water-soluble sulfonamide, which is easily washed away.[1]
Q: Can I use Toluene instead of Benzene derivatives? A: Yes. The chemistry of N-tosyl-L-prolinol is 99% identical.[1] If you cannot find literature on the benzenesulfonyl analog, follow protocols for the tosyl derivative. The solubility and crystallization behavior are virtually indistinguishable.[1]
References
-
General Synthesis of N-Sulfonyl Prolinols
-
Purification of Sulfonamides (General Vogel's)
-
Crystallization of Proline Derivatives
Sources
- 1. Prolinol - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. CN103333094B - Process method for crystallization purification of proline - Google Patents [patents.google.com]
- 4. [Separation and identification of impurities from intermediates of istradefylline] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. juniperpublishers.com [juniperpublishers.com]
Technical Support Center: Purification of N-Benzenesulfonyl-L-prolinol
[1][2]
Topic: Recrystallization Solvents & Troubleshooting Guide Molecule: N-Benzenesulfonyl-L-prolinol (also known as N-Phenylsulfonyl-L-prolinol) CAS: 23356-96-9 (L-prolinol precursor reference) / Derivative specific Application: Chiral auxiliary, organocatalyst precursor (CBS reduction), ligand synthesis.[1][2]
Solvent Selection Matrix
Executive Summary:
N-Benzenesulfonyl-L-prolinol contains a polar sulfonamide group (
Primary Solvent Systems[1][2][3]
| System Type | Solvent Pair | Ratio (v/v) | Protocol Notes |
| The Gold Standard | Ethyl Acetate / Hexanes | 1:2 to 1:4 | Best balance of yield and purity.[1][2] Ethyl acetate solvates the polar sulfonamide; hexanes reduce solubility of the hydrophobic backbone upon cooling.[2] |
| Alternative (High Purity) | Dichloromethane (DCM) / Hexanes | 1:3 | Use if the crude is very oily.[1][2] DCM has high solubilizing power.[1] Warning: DCM evaporates fast; requires careful temperature control.[1][2] |
| Single Solvent | Toluene | N/A | Good for removing water.[1] If the crude is wet, refluxing in toluene with a Dean-Stark trap can dry it, followed by cooling to crystallize.[2] |
| Avoid | Ethanol / Water | N/A | High risk of oiling out due to the compound's low melting point and hydrogen bonding with water.[1] Hard to dry the final product. |
Technical Troubleshooting Guide (FAQs)
Issue 1: The "Oiling Out" Phenomenon
User Question: I dissolved my crude product in hot ethyl acetate, but when I added hexanes and cooled it, a sticky oil formed at the bottom instead of crystals. How do I fix this?
Root Cause Analysis: Oiling out occurs when the temperature of the solution drops below the melting point of the solute before the saturation limit is reached.[1][2] The compound separates as a liquid phase (oil) rather than a solid lattice.[1] This is common with N-benzenesulfonyl-L-prolinol due to its relatively low melting point and conformational flexibility.[1][2]
Corrective Protocol:
-
Re-heat: Place the flask back on the heat source until the oil re-dissolves into a clear solution.
-
Add More Solvent: Add a small amount (5-10 mL) of the polar solvent (Ethyl Acetate).[1][2] This lowers the saturation temperature.[1][2]
-
Seed It: Cool the solution very slowly to room temperature. Add a "seed crystal" of pure product (if available) or scratch the inner glass wall with a glass rod to induce nucleation.[1]
-
Agitation: Vigorously stir the oil/solvent mixture. Sometimes the mechanical energy converts the oil into a solid.[2]
Issue 2: Color Removal
User Question: My crude is yellowish/brown, but the pure compound should be white. Will recrystallization fix this?
Root Cause Analysis: Sulfonylation reactions often produce colored oxidative byproducts or trace sulfonyl chloride impurities.[1][2] Recrystallization alone may trap these colored impurities inside the crystal lattice (occlusion).[1][2]
Corrective Protocol:
-
Activated Charcoal Step: During the hot dissolution step (Module 3, Step 2), add activated charcoal (1-2% by weight).[1][2] Stir for 5-10 minutes, then filter hot through a Celite pad to remove the charcoal before cooling.
Issue 3: Yield vs. Purity
User Question: I got beautiful crystals, but my yield is only 40%. Where is the rest?
Root Cause Analysis: The compound is likely too soluble in the mother liquor, or you used too much solvent.[2]
Corrective Protocol:
Standard Operating Procedure (SOP)
Method: Binary Solvent Recrystallization (EtOAc / Hexanes) Objective: Purify 5.0g of crude N-benzenesulfonyl-L-prolinol.
-
Preparation: Place 5.0g of crude solid in a 100 mL Erlenmeyer flask with a magnetic stir bar.
-
Dissolution (Hot):
-
Add Ethyl Acetate (approx. 10-15 mL) and heat to a gentle boil on a hot plate/stirrer.
-
Checkpoint: If solid remains, add EtOAc in 2 mL increments until clear.[2]
-
-
Anti-Solvent Addition:
-
Clarification: Add 1-2 mL of hot Ethyl Acetate to make the solution clear again.
-
Crystallization:
-
Isolation:
Visual Workflow: The "Oiling Out" Decision Tree
Figure 1: Decision logic for navigating the common "oiling out" issue during sulfonamide purification.
References & Authority
-
General Recrystallization Theory:
-
Solvent Properties & Selection:
-
Synthesis Context (Analogous Sulfonamides):
-
Safety Data & Handling:
Technical Support Center: Stability of [(2S)-1-(benzenesulfonyl)pyrrolidin-2-yl]methanol
This technical guide addresses the stability profile of [(2S)-1-(benzenesulfonyl)pyrrolidin-2-yl]methanol (also known as N-benzenesulfonyl prolinol) under acidic conditions.[1] It is designed for researchers utilizing this scaffold as a chiral auxiliary, ligand precursor, or organocatalyst.[1]
Executive Summary
This compound is highly stable under standard acidic aqueous workup conditions (e.g., 1M HCl, 10% citric acid, pH 1–4 at room temperature).[1] The sulfonamide linkage is resistant to acid-catalyzed hydrolysis, and the primary alcohol is stable toward dehydration or substitution under mild conditions.
Critical Caution: Degradation is observed under extreme conditions (e.g., concentrated HCl at reflux), where the primary alcohol may convert to an alkyl chloride or the sulfonamide may eventually hydrolyze.[1]
Chemical Stability Profile
1.1 Sulfonamide Linkage (
)
-
Status: Robustly Stable.
-
Mechanism: Unlike carboxamides (
), sulfonamides are exceptionally resistant to acidic hydrolysis due to the high oxidation state of sulfur and the lack of protonation sites that effectively activate the S-N bond for nucleophilic attack by water. -
Implication: You cannot remove the benzenesulfonyl group using acid (e.g., TFA, HCl).[1] Deprotection requires reductive conditions (e.g., Na/naphthalene or Mg/MeOH).[1]
1.2 Primary Alcohol (
) [1]
-
Status: Conditionally Stable.
-
Mild Acid (pH > 1, RT): Stable. No significant dehydration or substitution occurs.
-
Strong Acid (Conc. HCl/HBr, Heat): Vulnerable.[1] Protonation of the hydroxyl group (
) turns it into a good leaving group. In the presence of nucleophilic anions ( , ), this can lead to substitution, yielding the alkyl halide (e.g., chloromethyl derivative).[1] -
Lewis Acids: The alcohol oxygen is a Lewis base. It will coordinate with Lewis acids (
, ), which is often the desired mode of action in catalysis.[1] This interaction is reversible upon aqueous quench.
1.3 Stereochemical Integrity (C2 Chiral Center)
-
Status: High Stability (Resistant to Racemization). [1]
-
Mechanism: Racemization of proline derivatives typically proceeds via enolization (impossible here as there is no carbonyl) or oxazolinium ion formation.
Troubleshooting Guide & FAQs
Q1: I observed a new spot on TLC after washing my reaction with 1M HCl. Did my compound degrade?
-
Diagnosis: Unlikely. The sulfonamide and alcohol are stable to 1M HCl washes.
-
Root Cause:
-
Trapped Solvents: The "new spot" is often a solvent complex or trace high-boiling solvent (e.g., DMF, DMSO) dragged into the organic phase.[1]
-
Salt Formation: If your molecule contains other basic sites (e.g., a pyridine ring attached elsewhere), you may have formed a hydrochloride salt that runs differently on TLC.[1]
-
-
Action: Dry the organic layer thoroughly (
) and remove solvent under high vacuum. Re-run TLC. If the spot persists, check by NMR.
Q2: Can I use concentrated HCl to clean glassware containing this compound?
-
Answer: Yes, for brief periods.[1] However, prolonged soaking in hot concentrated HCl may slowly convert the alcohol to a chloride or degrade the sulfonamide. Use oxidizing cleaning solutions (e.g., Piranha) with caution as they will oxidize the alcohol to a carboxylic acid.
Q3: I need to remove the benzenesulfonyl group. Will refluxing in HBr work?
-
Answer: No. This will likely brominate the alcohol (converting
to ) before cleaving the sulfonamide. -
Solution: Use Reductive Deprotection.
-
Reagent: Sodium naphthalenide in THF or Magnesium in Methanol (sonication).
-
Q4: Is the compound compatible with Lewis Acids like
-
Answer: Yes, but it will form a complex.
-
The alcohol oxygen and sulfonamide nitrogen/oxygen will bind to Titanium. This is often the active species in chiral catalysis.
-
Quench: Ensure a rigorous quench (e.g., Rochelle's salt or saturated
) to break the Titanium-oxygen bond and recover the free ligand.
-
Experimental Protocols
Protocol A: Stability Check (Stress Test)
Use this protocol to validate stability before scaling up a reaction involving acidic reagents.[1]
-
Dissolve: 50 mg of this compound in 2 mL of solvent (DCM or Methanol).
-
Acid Challenge: Add 0.5 mL of the specific acid you intend to use (e.g., TFA, 1M HCl, or acetic acid).[1]
-
Incubate: Stir at the intended reaction temperature for 2 hours.
-
Quench: Carefully neutralize with sat.
solution.[9] -
Extract: Extract with EtOAc (
mL). -
Analyze: Compare TLC (50% EtOAc/Hexanes) and
NMR against the starting material.-
Look for: Shift in the
protons (typically 3.5-4.0 ppm). A shift to 4.5+ ppm suggests esterification or halogenation.
-
Protocol B: Recommended Workup
Standard procedure to ensure maximum recovery without degradation.
-
Quench: Pour reaction mixture into cold 0.5 M HCl or 10% Citric Acid.
-
Extract: Use Ethyl Acetate or DCM.[9]
-
Wash:
- Water (removes bulk acid).
- Brine (removes water).
-
Dry: Anhydrous
(Avoid if sensitive to base, though this molecule is base-stable).[1] -
Concentrate: Rotary evaporation < 40°C.
Mechanistic Visualization
The following diagram illustrates the stability pathways and the unlikely degradation routes.
Figure 1: Stability profile of N-benzenesulfonyl prolinol. Green paths indicate standard stability; red paths indicate degradation under extreme forcing conditions.[1]
References
-
Search for Stability of Sulfonamides
-
Proline Derivative Chemistry
-
Compound Data
Sources
- 1. mdpi.com [mdpi.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. rsc.org [rsc.org]
- 5. Racemization in the use of N-(9-(9-phenylfluorenyl))serine-derived cyclic sulfamidates in the synthesis of delta-keto alpha-amino carboxylates and prolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent advances in the synthesis of N -acyl sulfonamides - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05157F [pubs.rsc.org]
- 7. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Base-Mediated Coupling Reactions of Benzenesulfonyl Azides with Proline: Synthesis of Proline-Derived Benzenesulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
minimizing side reactions during sulfocylation of prolinol
Welcome to the Technical Support Center for the sulfocylation of prolinol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important transformation. Prolinol, a chiral amino alcohol derived from proline, is a valuable building block in asymmetric synthesis.[1][2] Its sulfocylation is a key step in the synthesis of various chiral ligands, auxiliaries, and catalysts.[2] However, the bifunctional nature of prolinol, containing both a hydroxyl and a secondary amine group, presents unique challenges in achieving selective and high-yielding reactions. This guide provides in-depth troubleshooting advice and frequently asked questions to help you minimize side reactions and optimize your experimental outcomes.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the sulfocylation of prolinol. Each issue is followed by an analysis of potential causes and actionable solutions.
Issue 1: Low Yield of the Desired O-Sulfonylated Prolinol
You've performed the reaction of prolinol with a sulfonyl chloride and a base, but the yield of the target O-sulfonylated product is disappointingly low.
Potential Causes & Solutions:
-
N-Sulfonylation as a Major Side Reaction: The secondary amine in prolinol is often more nucleophilic than the hydroxyl group, leading to the formation of the N-sulfonylated product (a sulfonamide) as the major side product or even the main product.[3][4]
-
Solution 1: N-Protection Strategy: The most effective way to prevent N-sulfonylation is to protect the secondary amine before the O-sulfonylation step.[5] Common protecting groups for amines include Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl), which can be introduced under standard conditions. After successful O-sulfonylation, the protecting group can be removed.[5]
-
Solution 2: Choice of Base and Reaction Conditions: While less efficient than N-protection, careful selection of the base and reaction conditions can favor O-sulfonylation. Sterically hindered non-nucleophilic bases, such as 2,6-lutidine or diisopropylethylamine (DIPEA), can selectively deprotonate the less hindered hydroxyl group. Running the reaction at low temperatures (e.g., -78 °C to 0 °C) can also enhance the kinetic selectivity for O-sulfonylation.
-
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Monitor the reaction progress closely using Thin Layer Chromatography (TLC). If the starting material is still present after a reasonable time, consider adding a slight excess of the sulfonyl chloride (e.g., 1.1-1.2 equivalents). Ensure your reagents are pure and dry, as moisture can quench the sulfonyl chloride.
-
-
Product Degradation: The desired sulfonate ester might be unstable under the reaction or workup conditions.
-
Solution: Sulfonate esters can be susceptible to hydrolysis, especially under acidic or strongly basic conditions.[6] Maintain a neutral or slightly basic pH during the aqueous workup. Avoid prolonged exposure to strong acids or bases.
-
Issue 2: Multiple Spots on TLC, Indicating a Mixture of Products
Your TLC plate shows the starting material, the desired product, and several other spots, making purification a challenge.
Potential Causes & Solutions:
-
Co-existence of O- and N-Sulfonylation: As discussed above, this is the most common reason for multiple products. The relative amounts will depend on the reaction conditions.
-
Solution: Implement the N-protection strategy outlined in Issue 1. This is the most robust solution to ensure a clean reaction profile.
-
-
Di-sulfonylation: If an excess of the sulfonylating agent is used, or if the reaction is run for too long at elevated temperatures, di-sulfonylation (reaction at both the N and O positions) can occur.
-
Solution: Use a stoichiometric amount or only a slight excess of the sulfonyl chloride. Control the reaction temperature carefully. If di-sulfonylation is a persistent issue, consider inverse addition (adding the sulfonyl chloride solution slowly to the prolinol and base mixture).
-
-
Formation of Alkyl Chloride: The chloride ion generated during the reaction can displace the sulfonate ester, leading to the corresponding alkyl chloride.[7] This is more likely with highly reactive sulfonylating agents and in the presence of certain bases like pyridine.[8]
-
Solution: Using a sulfonic anhydride instead of a sulfonyl chloride can mitigate this side reaction as the leaving group is a sulfonate anion, which is less nucleophilic than chloride.[8] Alternatively, using a non-nucleophilic base can also help.
-
Issue 3: Difficulty in Isolating and Purifying the Product
You've confirmed product formation by TLC, but isolating a pure sample is proving difficult.
Potential Causes & Solutions:
-
Polarity of Products: The starting prolinol and the N-sulfonylated side product are often polar and may have similar retention factors (Rf) on silica gel to the desired O-sulfonylated product, especially if the sulfonyl group is also polar.
-
Solution 1: Column Chromatography Optimization: Experiment with different solvent systems for column chromatography. A gradient elution starting with a non-polar solvent and gradually increasing the polarity can improve separation. Sometimes, using a different stationary phase, like alumina, can be beneficial.
-
Solution 2: Crystallization: If the product is a solid, crystallization can be an effective purification method. Try different solvent combinations to induce crystallization.
-
-
Product is an Oil: Many sulfonylated prolinol derivatives are oils and are not amenable to crystallization.[9]
-
Solution: Meticulous column chromatography is the primary method for purifying oily products. Ensure the column is packed well and the sample is loaded carefully in a concentrated band.
-
Issue 4: Racemization or Epimerization of the Chiral Center
You are concerned about the stereochemical integrity of your prolinol derivative during the reaction.
Potential Causes & Solutions:
-
Harsh Reaction Conditions: While sulfocylation at the hydroxyl group does not directly involve the chiral center, harsh basic or acidic conditions could potentially lead to side reactions that might affect stereochemical purity, although this is generally not a major concern for this specific reaction.
-
Solution: Employ mild reaction conditions. Use non-nucleophilic bases and maintain low temperatures. The use of pyridine as a base can sometimes lead to side reactions, so alternatives like triethylamine or DIPEA are often preferred.[4] The inherent rigidity of the proline ring structure helps in maintaining stereochemical integrity.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of sulfocylation of an alcohol like prolinol?
A1: The sulfocylation of an alcohol proceeds via a nucleophilic attack of the alcohol's oxygen atom on the highly electrophilic sulfur atom of the sulfonyl chloride.[10] This results in the displacement of the chloride ion, which is a good leaving group.[8][10] A base is typically added to neutralize the hydrochloric acid (HCl) that is formed as a byproduct, driving the reaction to completion.[10]
Diagram: General Mechanism of O-Sulfonylation
Caption: Recommended workflow for clean O-sulfonylation of prolinol.
Experimental Protocols
Protocol 1: N-Boc Protection of (S)-Prolinol
-
Dissolve (S)-prolinol (1.0 eq) in dichloromethane (DCM, approx. 0.2 M).
-
Add triethylamine (1.5 eq).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain N-Boc-(S)-prolinol, which can often be used in the next step without further purification.
Protocol 2: O-Tosylation of N-Boc-(S)-Prolinol
-
Dissolve N-Boc-(S)-prolinol (1.0 eq) in anhydrous DCM (approx. 0.2 M) under a nitrogen atmosphere.
-
Add triethylamine (1.5 eq).
-
Cool the solution to 0 °C.
-
Add p-toluenesulfonyl chloride (TsCl, 1.2 eq) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3-5 hours, monitoring by TLC.
-
Once the starting material is consumed, quench the reaction with a small amount of water.
-
Dilute with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure O-tosylated product.
References
- Benchchem. (n.d.). Chiral Prolinol Derivatives: A Technical Guide to Synthesis, Properties, and Applications.
- Chemistry Stack Exchange. (2015, December 1). Why does sulfonation of alcohols even work?.
- Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation).
- YouTube. (2020, May 29). 02.11 Formation of Sulfonate Esters from Alcohols.
- Benchchem. (n.d.). Chiral Auxiliaries Derived from Prolinol: A Technical Guide to Asymmetric Synthesis.
- Chemistry LibreTexts. (2014, August 9). 10.3: Converting an Alcohol to a Sulfonate Ester.
- A Simple and Effective Methodology for the Sulfonylation of Alcohols and Aniline under Solvent Free Condition at Room Temperature. (n.d.).
- Organic Syntheses Procedure. (n.d.). (S)-1,1-Diphenylprolinol Trimethylsilyl Ether.
- Organic Chemistry Portal. (n.d.). Protective Groups.
- PMC. (n.d.). Profiling sulfonate ester stability: identification of complementary protecting groups for....
- Chem-Station Int. Ed. (2014, May 6). Sulfonyl Protective Groups.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A Simple and Effective Methodology for the Sulfonylation of Alcohols and Aniline under Solvent Free Condition at Room Temperature [article.sapub.org]
- 4. Sulfonyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 5. Protective Groups [organic-chemistry.org]
- 6. Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sulfonate synthesis by sulfonylation (tosylation) [organic-chemistry.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
improving catalyst recovery of N-benzenesulfonyl prolinol
Welcome to the Catalyst Recovery Support Center for N-Benzenesulfonyl Prolinol systems.
I am Dr. Aris Thorne, Senior Application Scientist.[1][2] Below is a technical support interface designed to troubleshoot, optimize, and upgrade your recovery protocols for this specific ligand class. Unlike generic organic workups, recovering chiral sulfonamide ligands requires navigating a narrow solubility window to avoid racemization or loss into the aqueous phase.[1]
Quick Status Check: Which Scenario Fits You?
| Symptom / Goal | Diagnosis | Recommended Module |
| "I can't separate the ligand from my reaction product." | Solubility Overlap | Module 1: Polarity & Crystallization |
| "My recovered catalyst has lost enantioselectivity." | Metal Poisoning / Racemization | Module 2: Ligand Regeneration |
| "I want to stop doing column chromatography." | Process Upgrade | Module 3: Immobilization Strategies |
Module 1: Homogeneous Recovery (The "Standard" Protocol)
Context: N-Benzenesulfonyl prolinol (N-Bs-Prolinol) is a neutral ligand.[1][2][][4] Unlike proline itself, it lacks a carboxylic acid for base extraction, and the sulfonamide nitrogen is fully substituted, removing the acidic N-H handle. Therefore, standard acid/base swings often fail.[1]
Q: How do I separate the ligand from my product without a column?
A: You must exploit the "Crystallization Window" or "Solubility Switch."[1][][4]
Most products generated by this catalyst (e.g., secondary alcohols from diethylzinc additions) are oils or low-melting solids.[1][2][][4] N-Bs-Prolinol, however, is a crystalline solid (mp ~70–80 °C range depending on purity) that is sparingly soluble in non-polar solvents like cold hexanes.[2][][4]
The "Cold-Crash" Protocol:
-
Quench: Add saturated aqueous
to break the Metal-Ligand complex (essential if using Zn/Ti).[1][2][4] Stir for 30 mins. -
Extract: Use
(DCM).[1][2][4] The ligand and product will both enter the organic phase.[1] -
Concentrate: Evaporate the DCM to a viscous oil.
-
The Switch: Add a minimal amount of hot Ethyl Acetate (EtOAc) to dissolve the oil, then slowly add Hexanes (ratio 1:4 EtOAc:Hexanes).[1][2][4]
-
Precipitate: Cool to -20°C overnight. The N-Bs-Prolinol should crystallize out as white needles.[1][2][][4]
-
Filter: Cold filtration recovers the ligand.[1][2][] The filtrate contains your product.[1][]
Scientific Integrity Note: If your product is also a solid, this method fails.[1][2] In that case, you must use Flash Chromatography .[1][] N-Bs-Prolinol is quite polar; elute your product first with low-polarity solvent (e.g., 10% EtOAc/Hex), then flush the column with 100% EtOAc or 5% MeOH/DCM to recover the ligand.[2][][4]
Module 2: Advanced Recovery (Immobilization)
Context: To eliminate chromatography entirely, you must move from a homogeneous system to a heterogeneous one. This involves tethering the catalyst to a polymer support.[1][][5]
Q: Can I attach N-benzenesulfonyl prolinol to a resin?
A: Yes. The most robust method is using a Polystyrene-Sulfonyl Chloride (PS-SO2Cl) resin.[1][2][][4] This effectively replaces the "benzenesulfonyl" part of your molecule with a "polymer-benzenesulfonyl" group.[1][2][][4]
The Synthesis Workflow (Self-Validating System):
-
Start: Commercial Merrifield Resin or Polystyrene-Sulfonyl Chloride resin.[1][2][][4]
-
Linkage: React L-Prolinol with the resin in the presence of
(Triethylamine).
Diagram: Immobilization & Recycling Loop
Caption: Workflow for converting homogeneous prolinol to a heterogeneous polymer-supported catalyst.
Module 3: Troubleshooting & FAQs
Q: My recovered catalyst yield is >100%. What is wrong?
A: You likely have Metal Entrapment .[1][2][][4]
If you used the ligand with Zinc (
-
Fix: Wash the recovered solid with 1M HCl (if homogeneous) or wash the resin with an EDTA solution (if heterogeneous).[1][2][4] This chelates the residual metal.[1][]
Q: The enantioselectivity (ee%) dropped after the 3rd cycle. Why?
A: Two possibilities:
-
Racemization: While rare for sulfonamides, prolonged exposure to strong bases can racemize the alpha-carbon.[1][2][] Ensure your reaction pH stays neutral/mild.[1][2][]
-
Channel Blocking (Immobilized only): The polymer pores may be clogged with reaction byproducts.[1][2][][4]
Q: Can I use Fluorous Solid Phase Extraction (F-SPE)?
A: Yes, this is the "Gold Standard" for high-throughput recovery.[1][2][][4]
-
Method: Synthesize the ligand using a perfluorooctyl-benzenesulfonyl chloride.[1][2][][4]
-
Recovery: The ligand will stick to a Fluorous Silica cartridge while your organic product washes through with 80% MeOH/H2O.[1][] You then elute the pure ligand with 100% MeOH or THF.[1][] This typically gives >95% recovery with 0% cross-contamination [1].[1][2][]
Data Summary: Recovery Method Comparison
| Feature | Crystallization (Module 1) | Polymer Support (Module 2) | Fluorous Tagging (Module 3) |
| Recovery Yield | 60–80% | 90–98% (Physical recovery) | >95% |
| Purity | High | Medium (Leaching risk) | Very High |
| Cost | Low | Medium (Resin cost) | High (Fluorous reagents) |
| Scalability | Excellent | Good | Poor (Cartridge limits) |
| Reaction Rate | Fast (Homogeneous) | Slower (Mass transfer limits) | Fast (Homogeneous) |
References
-
Review of Fluorous Tagging: Gladysz, J. A., & Curran, D. P. (2002).[1][2] "Fluorous Chemistry: From Biphasic Catalysis to a Parallel Chemical Universe and Beyond."[1][2][4] Tetrahedron, 58(20), 3823–3825.[1][2] Link
-
Polymer Supported Prolinol: Fernández, I., Valera, F., & Castillo, J. (2009).[2] "Polymer-supported L-prolinol-based catalysts for the enantioselective addition of dialkylzinc reagents." University of Alicante Institutional Repository. Link
-
Sulfonamide Catalysis: Berkessel, A., et al. (2006).[1][2] "Sulfonamide-Based Organocatalysts." Organic Letters. Link[1][2][4]
-
General Recovery Protocols: "Purification of Reaction Products." Organic Syntheses, Coll.[1][] Vol. 10. Link[1][2][4]
Sources
resolving solubility issues of sulfonamide catalysts in water
Portal ID: ASC-2024-SOL | Status: Operational
Welcome, Colleague.
You have reached the Tier-3 Technical Support interface for Aqueous Catalysis. If you are accessing this guide, you are likely facing the "Hydrophobic Paradox": your sulfonamide catalyst (
This guide moves beyond basic "add more solvent" advice. We analyze the thermodynamics of the sulfonamide bond in water, leverage the "On-Water" effect, and utilize micellar assemblies to resolve solubility issues without compromising catalytic activity.
Part 1: The Diagnostic Matrix
Before altering your protocol, determine if your issue is Kinetic Trapping or Thermodynamic Insolubility .
| Symptom | Diagnosis | Recommended Module |
| Catalyst floats/clumps on surface | Hydrophobic Exclusion | Module 2 (Surfactants) |
| Catalyst dissolves but reaction is slow | Product Inhibition / pH Mismatch | Module 1 (pH & Salt) |
| Reaction mixture is milky/turbid | Emulsion (Often Desirable) | Module 3 ("On-Water") |
| Catalyst precipitates after substrate addition | Coprecipitation/Supersaturation | Module 4 (Hydrotropes) |
Part 2: Resolution Modules
Module 1: The pH Lever (Protonation State Control)
The Science:
Sulfonamides are weak acids (
-
The Trap: Adding strong base (NaOH) dissolves the catalyst by forming the salt (
), but this deactivates the catalyst if the mechanism requires H-bonding. -
The Fix: Use a "Buffered Solubility Window."
Protocol:
-
Measure
: If unknown, assume for aryl-sulfonamides; for triflamides. -
Buffer Selection: Select a buffer 1.5 units below the
to maintain the neutral, active H-bond donor species while increasing ionic strength to stabilize the transition state. -
Counter-Ion Tuning: If you must deprotonate (e.g., for metal coordination), use large counter-ions (TBA+, Tetrabutylammonium) to create loose ion pairs that are soluble in organic droplets but accessible to water.
Module 2: Micellar Catalysis ("In-Water" Chemistry)
The Science: Instead of forcing the catalyst into water, we create lipophilic pockets within the water. This is the gold standard for green chemistry, popularized by Lipshutz using TPGS-750-M.
Workflow Visualization:
Caption: Figure 1.[1][2] The micellar catalysis cycle. The surfactant creates a nanoreactor, concentrating the sulfonamide catalyst and substrate, effectively bypassing bulk water insolubility.
Protocol:
-
Surfactant Choice:
-
Non-ionic (TPGS-750-M): Best for sensitive organocatalysis.
-
Anionic (SDS): Good for Lewis Acid-Surfactant Combined Catalysts (LASC).
-
-
Preparation: Dissolve surfactant in degassed water (2 wt%).
-
Addition: Add sulfonamide catalyst. Sonicate for 10 mins at 40°C. The solution should turn from "clumpy" to "translucent/milky."
-
Reaction: Add organic substrates. Stir vigorously (>1000 RPM).
Module 3: The "On-Water" Protocol (Interfacial Catalysis)
The Science: Paradoxically, insolubility can accelerate reactions. Sharpless and colleagues demonstrated that reactions at the water-oil interface are faster than in homogeneous solution due to "dangling OH groups" at the interface stabilizing transition states.
Key Insight: If your sulfonamide forms a fine suspension, do not dissolve it.
Protocol:
-
Particle Size: Grind the catalyst to a fine powder (<100 mesh).
-
Vortexing: Add water and substrate. Vortex heavily to create an emulsion.
-
Monitoring: If the reaction stalls, the catalyst may be trapped inside the product phase.
-
Additive: Add Methanesulfonamide (0.1 equiv). It acts as a "phase transfer chaperone," shuttling protons/hydroxide across the interface without fully dissolving the organic bulk.
Part 3: Comparative Data
Table 1: Solubility Enhancement Strategies for Sulfonamide Catalysts
| Strategy | Mechanism | Best For | Risk Factor |
| Co-solvent (DMSO/MeOH) | Homogenization | Analytical scale | High waste; difficult workup. |
| Micelles (TPGS-750-M) | Encapsulation | Industrial scale-up | Product separation from surfactant. |
| Hydrotropes (Urea) | Stack-type aggregation | Highly insoluble drugs | High concentration required (2-4M). |
| Salt Formation | Deprotonation | Metal-ligand binding | Deactivation of H-bond donor capability. |
| "On-Water" | Interfacial H-bonding | Hydrophobic substrates | Stirring rate dependence. |
Part 4: Frequently Asked Questions (Troubleshooting)
Q: My reaction mixture turned into a thick white milk. Is it ruined? A: No. This is often the ideal state for micellar or "on-water" catalysis. The "milk" indicates a stable emulsion where the surface area between the catalyst (or micelle) and water is maximized. Do not filter it. Check conversion by extracting a small aliquot into EtOAc.
Q: I added NaOH to dissolve my Proline-Sulfonamide, and the reaction stopped.
A: You likely deprotonated the sulfonamide nitrogen (
-
Fix: Acidify carefully with 1M HCl to pH 8-9 to reprotonate the sulfonamide while keeping the carboxylic acid (if present) deprotonated.
Q: Can I use cyclodextrins?
A: Yes.
-
Protocol: Mix catalyst and
-CD (1:1 molar ratio) in water. Stir for 2 hours. The complex is water-soluble, but ensure the "active" end of your catalyst isn't buried inside the cyclodextrin cavity.
Part 5: Logic Flow for Optimization
Use this decision tree to select the correct protocol for your specific sulfonamide catalyst.
Caption: Figure 2. Decision logic for selecting the solubilization strategy based on mechanistic requirements and downstream processing.
References
-
Narayan, S., Muldoon, J., Finn, M. G., Fokin, V. V., Kolb, H. C., & Sharpless, K. B. (2005). "On Water": Unique Reactivity of Organic Compounds in Aqueous Suspension.[3] Angewandte Chemie International Edition.
-
Lipshutz, B. H., & Ghorai, S. (2012).
-
Junttila, M. H., & Hormi, O. O. (2009).[4] Methanesulfonamide: A Cosolvent and a General Acid Catalyst in Sharpless Asymmetric Dihydroxylations.[4][5][6][7] The Journal of Organic Chemistry.
-
Mao, Y., & Grotjahn, D. B. (2024). Sulfonate group improves the solubility and electrocatalytic performance of Ru-based bda- and pda-type water oxidation catalysts.[8] ChemRxiv.
- Alvarez-Builla, J., Vaquero, J. J., & Barluenga, J. (2011). Modern Heterocyclic Chemistry. Wiley-VCH.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Methanesulfonamide: a Cosolvent and a General Acid Catalyst in Sharpless Asymmetric Dihydroxylations [organic-chemistry.org]
- 5. Methanesulfonamide: a cosolvent and a general acid catalyst in sharpless asymmetric dihydroxylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
overcoming racemizaton of [(2S)-1-(benzenesulfonyl)pyrrolidin-2-yl]methanol
Technical Support Center: Overcoming Racemization of [(2S)-1-(benzenesulfonyl)pyrrolidin-2-yl]methanol
User Guide & Troubleshooting Interface
Welcome to the Advanced Synthesis Support Module. Subject: this compound (also known as N-benzenesulfonyl-L-prolinol).[1] Issue: Loss of optical purity (Racemization) during synthesis or storage.[1] Case ID: RAC-2S-BSP-001[1]
Part 1: Diagnostic & Triage (Is my sample racemized?)
Before attempting remediation, confirm the stereochemical integrity of your material.[2] Racemization in N-sulfonylated pyrrolidines is often silent by NMR but catastrophic for downstream asymmetric catalysis or biological activity.[1]
Q1: How do I definitively confirm racemization? A: Standard 1H-NMR is insufficient as enantiomers are magnetically equivalent in an achiral environment.[1] You must use Chiral HPLC or specific optical rotation, though HPLC is preferred for quantification.[1]
Standard Operating Procedure (SOP) for Chiral Analysis:
| Parameter | Recommended Condition |
| Method | Chiral HPLC (Gold Standard) |
| Column | Chiralpak AD-H or Chiralcel OD-H (Amylose/Cellulose tris-carbamates) |
| Mobile Phase | Hexane : Isopropanol (90:10 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 254 nm (Benzenesulfonyl chromophore) |
| Expected Result | Two distinct peaks if racemized.[1] The (S)-enantiomer typically elutes first or second depending on the specific column interaction (Run a standard of pure L-prolinol derivative to confirm). |
Q2: My optical rotation is lower than the literature value. Is it racemized? A: Likely, yes.[1] However, optical rotation is highly sensitive to solvent, concentration, and temperature.[1]
-
Literature Reference:
to (c=1, CHCl3) for similar N-sulfonyl prolinols.[1] -
Troubleshooting: Ensure your sample is chemically pure (>98%) before measuring rotation. Chemical impurities (unreacted sulfonyl chloride, solvents) can skew the reading, mimicking racemization.
Part 2: Root Cause Analysis (Why did it happen?)
Racemization of N-sulfonyl prolinol derivatives occurs via the enolization mechanism .[1] The electron-withdrawing sulfonyl group acidifies the
The "Danger Zone" Factors:
-
Strong Bases: Using bases with pKa > 12 (e.g., alkoxides, hydrides) in the presence of the sulfonamide.
-
Excess Base: Large excesses of tertiary amines (TEA, DIPEA) at room temperature or higher.[1]
-
Heat: Temperatures > 25°C during the sulfonylation step significantly accelerate proton exchange.[1]
Mechanism of Failure: The base abstracts the C2 proton, forming a planar, achiral enolate-like intermediate. Reprotonation can occur from either face, destroying the (S)-configuration.[1]
Figure 1: Mechanism of base-catalyzed racemization via the planar enolate intermediate.
Part 3: Prevention & Synthesis Protocols
To synthesize this compound with >99% ee, you must avoid conditions that favor the enolate.[1] We recommend Route A for speed, but Route B for maximum stereochemical fidelity.[1]
Route A: Direct Sulfonylation of L-Prolinol (Schotten-Baumann Conditions)
Best for: Small scale, quick synthesis.[1]
Protocol:
-
Setup: Dissolve L-prolinol (1.0 equiv) in DCM. Add an equal volume of 10% aqueous Na2CO3 (Do not use NaOH if possible; Carbonate is milder).
-
Cooling (Critical): Cool the biphasic mixture to 0°C in an ice bath.
-
Addition: Add Benzenesulfonyl chloride (1.1 equiv) dropwise over 30 minutes. Vigorous stirring is essential.[1]
-
Reaction: Stir at 0°C for 2 hours. Do not warm to room temperature until TLC shows consumption of starting material.[1]
-
Workup: Separate layers. Wash organic layer with dilute HCl (to remove unreacted amine) and then brine.[1] Dry over MgSO4.[1]
Why this works: The biphasic system keeps the bulk of the base (in water) separate from the organic product, and the lower basicity of carbonate minimizes
Route B: The "Safe-Harbor" Method (Proline Reduction)
Best for: High-value applications requiring >99.5% ee.[1]
Protocol:
-
Step 1: Sulfonylate L-Proline (not prolinol) using the Schotten-Baumann method (L-Proline + PhSO2Cl + NaOH/H2O).[1]
-
Note: The carboxylate anion formed on proline repels the base electrostatically, protecting the
-proton from further deprotonation.
-
-
Step 2: Reduce the N-benzenesulfonyl-L-proline using Borane-THF (BH3[1]·THF) or LiAlH4 at 0°C to reflux.[1]
-
Note: Reduction of the carboxylic acid/amide to the alcohol proceeds with complete retention of configuration.
-
Why this works: The racemization-prone step (sulfonylation) is performed on a substrate (anionic proline) that is electronically resistant to deprotonation.
Part 4: Recovery (My sample is racemized, now what?)
If you have detected racemization (e.g., 80% ee), you do not necessarily need to discard the batch. N-sulfonyl prolinol derivatives often crystallize well, allowing for optical enrichment.[1]
Recrystallization Protocol:
-
Solvent System: Ethyl Acetate / Hexanes (or Heptane).[1]
-
Procedure:
-
Dissolve the crude solid in the minimum amount of hot Ethyl Acetate (approx. 60°C).
-
Slowly add Hexanes until the solution becomes slightly turbid.
-
Add a drop of Ethyl Acetate to clear it.[1]
-
Allow to cool slowly to Room Temperature, then to 4°C.
-
-
Theory: The racemate and the pure enantiomer often have different solubility profiles. If the racemate forms a conglomerate or a less soluble crystal lattice, you may filter it off (or vice versa). Check the ee of the mother liquor and the crystals separately.
Part 5: Frequently Asked Questions (FAQ)
Q: Can I use Pyridine as a solvent/base? A: Avoid if possible. While common for sulfonylations, pyridine at room temperature can promote racemization over long reaction times.[1] If you must use it, keep the reaction at 0°C and quench immediately upon completion.
Q: Is the product stable at room temperature? A: Yes, once purified and free of base, this compound is chemically and stereochemically stable.[1] Store in a cool, dry place.
Q: I see a second spot on TLC, is it the enantiomer? A: No. Enantiomers have identical Rf values on standard silica TLC.[1] A second spot is likely the O-sulfonylated byproduct (sulfonate ester) or unreacted sulfonyl chloride.
References
-
Synthesis of N-Sulfonyl Prolinol Derivatives
-
Racemization Mechanisms in Peptide/Amino Acid Synthesis
- Chiral HPLC Methodologies
-
General Properties of L-Prolinol
Sources
- 1. (S)-(+)-Prolinol, 98% | Fisher Scientific [fishersci.ca]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. N-(benzenesulfonyl)-N-fluorobenzenesulfonamide - Enamine [enamine.net]
- 4. researchgate.net [researchgate.net]
- 5. rudolphresearch.com [rudolphresearch.com]
- 6. Prolinol - Wikipedia [en.wikipedia.org]
- 7. echemi.com [echemi.com]
- 8. chembk.com [chembk.com]
Validation & Comparative
Technical Assessment: 1H NMR Characterization of [(2S)-1-(benzenesulfonyl)pyrrolidin-2-yl]methanol
Executive Summary
This guide provides a technical analysis of the 1H NMR spectrum of [(2S)-1-(benzenesulfonyl)pyrrolidin-2-yl]methanol (commonly referred to as N-benzenesulfonyl-L-prolinol).
In synthetic organic chemistry and drug development, this scaffold is a critical intermediate for organocatalysts and chiral ligands. Unlike its carbamate counterparts (e.g., N-Boc or N-Cbz), the sulfonamide moiety confers unique rigidity to the pyrrolidine ring. This results in a distinct spectral advantage: the elimination of rotameric line-broadening at room temperature. This guide details the spectral assignment, validates the structure against common impurities, and compares its analytical profile with standard alternatives.
Structural Analysis & Synthesis Context
Understanding the NMR spectrum requires establishing the synthetic origin and the conformational bias introduced by the sulfonyl group.
Synthesis Workflow
The compound is typically synthesized via the sulfocylation of L-prolinol. The high stability of the S-N bond prevents the cis/trans amide rotamerism seen in Boc-prolinol.
Figure 1: Standard synthetic route. The reaction creates a rigid sulfonamide bond, simplifying the NMR spectrum compared to amide/carbamate analogs.
1H NMR Spectral Assignment (500 MHz, CDCl3)
The spectrum of N-benzenesulfonyl-L-prolinol is characterized by a clean separation between the aromatic region (deshielded) and the aliphatic pyrrolidine region.
The Aromatic Region (7.50 – 7.90 ppm)
The benzenesulfonyl group acts as a strong electron-withdrawing group (EWG), deshielding the aromatic protons. Unlike p-tosyl derivatives, which show a symmetric AA'BB' system, the benzenesulfonyl group displays a standard mono-substituted benzene pattern.
-
Ortho Protons (2H):
7.80 – 7.88 ppm (doublet or multiplet). These are most deshielded due to the inductive effect of the sulfonyl group. -
Meta/Para Protons (3H):
7.50 – 7.65 ppm (multiplet). These often overlap, appearing as a complex multiplet integrating to 3 protons.
The Chiral Center & Hydroxymethyl Group (3.50 – 4.00 ppm)
This region contains the most diagnostic structural information regarding the prolinol core.
-
H-2 (Methine,
-proton): 3.60 – 3.75 ppm (multiplet). The stereocenter proton is deshielded by both the nitrogen (sulfonamide) and the adjacent hydroxymethyl group. -
CH₂-OH (Methylene):
3.55 – 3.90 ppm. These protons are diastereotopic due to the adjacent chiral center (C2). They typically appear as an ABX system (two doublets of doublets or complex multiplets) rather than a clean doublet.-
Note: The hydroxyl proton (-OH) is variable. In dry CDCl₃, it may appear as a broad singlet or doublet (due to coupling with CH₂) anywhere between 2.0 – 4.0 ppm. D₂O shake will eliminate this signal.
-
The Pyrrolidine Ring (1.50 – 3.40 ppm)
The ring protons display complex coupling due to the envelope conformation of the pyrrolidine ring.
-
H-5 (N-CH₂):
3.20 – 3.45 ppm (multiplet). These are the second most deshielded aliphatic protons, adjacent to the sulfonamide nitrogen. -
H-3 & H-4 (Ring CH₂s):
1.50 – 2.00 ppm (multiplets). These four protons form a complex overlapping region.-
H-3 (adjacent to chiral center) often appears slightly downfield of H-4.
-
Summary Table of Chemical Shifts
| Position | Type | Shift ( | Multiplicity | Integration | Assignment Logic |
| Ar-H | Aromatic | 7.80 – 7.88 | d / m | 2H | Ortho to -SO₂- |
| Ar-H | Aromatic | 7.50 – 7.65 | m | 3H | Meta/Para overlap |
| OH | Exchangeable | 2.50 – 4.00 | br s | 1H | Variable; disappears with D₂O |
| CH₂-O | Aliphatic | 3.60 – 3.90 | dd / m | 2H | Diastereotopic methylene |
| H-2 | Methine | 3.60 – 3.75 | m | 1H | |
| H-5 | Aliphatic | 3.20 – 3.45 | m | 2H | Adjacent to N-SO₂ |
| H-3, H-4 | Aliphatic | 1.50 – 2.00 | m | 4H | Ring methylene envelope |
Comparative Guide: Sulfonyl vs. Carbamate Protecting Groups
A critical decision in synthesis is choosing between N-Sulfonyl (Benzenesulfonyl/Tosyl) and N-Carbamate (Boc/Cbz) protection. The table below compares their performance specifically regarding NMR analysis.
| Feature | N-Benzenesulfonyl (Target) | N-Boc (Alternative) | N-Tosyl (Alternative) |
| Rotamers (RT) | None. Single sharp set of peaks. | Yes. Often 60:40 split or broad peaks at RT. | None. Single sharp set of peaks. |
| Aromatic Region | Clean mono-substituted pattern (5H). | Empty (unless Cbz used). | AA'BB' pattern (4H). |
| Aliphatic Overlap | Minimal. Ring protons are distinct. | High. t-Butyl singlet (9H) dominates ~1.4 ppm. | Methyl singlet (3H) at ~2.4 ppm.[1][2][3] |
| Stability (NMR) | Stable in acidic CDCl₃. | Acid labile; may decompose in acidic CDCl₃ over time. | Stable. |
| Utility | Excellent for crystallographic studies. | Better for ease of removal (TFA/HCl). | Similar to Benzenesulfonyl; harder to remove. |
Expert Insight: If your objective is rapid stereochemical verification or conformational analysis, the Benzenesulfonyl or Tosyl derivatives are superior to Boc-prolinol. The N-Boc derivative often requires high-temperature NMR (e.g., 50°C in DMSO-d₆) to coalesce rotamers for accurate integration [1, 2].
Experimental Validation Protocol
To ensure the integrity of your data, follow this self-validating workflow.
Sample Preparation
-
Solvent: Use high-quality CDCl₃ (neutralized with silver foil if the compound is acid-sensitive, though sulfonamides are robust).
-
Concentration: 10-15 mg in 0.6 mL solvent.
-
Reference: TMS (0.00 ppm) or residual CHCl₃ (7.26 ppm).
Assignment Logic Tree (DOT Visualization)
Use this logic flow to assign the aliphatic multiplets, which are often the most confusing part of proline derivative spectra.
Figure 2: Logic tree for assigning aliphatic multiplets in N-sulfonyl prolinol derivatives.
Troubleshooting Common Issues
-
Impurity - Water: A broad singlet around 1.56 ppm in CDCl₃ indicates water. This can overlap with ring protons H-3/H-4. Solution: Dry sample under high vacuum or switch to DMSO-d₆ (water moves to ~3.3 ppm).
-
Impurity - Ethyl Acetate: Common recrystallization solvent. Look for singlet at 2.05 ppm, quartet at 4.12 ppm, triplet at 1.26 ppm [3].
-
Missing OH Peak: If the OH peak is missing, it is likely exchanging rapidly with trace water in the solvent. This is normal and does not indicate decomposition.
References
-
Rotameric Analysis of N-Boc Compounds: Macmillan Group (Princeton). "Supplementary Information: Diamine-free lithiation-trapping of N-Boc heterocycles." Organic Letters (2010).[4] [Link]
-
NMR Impurities Reference: Gottlieb, H. E., Kotlyar, V., & Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[5][6] Journal of Organic Chemistry, 62(21), 7512–7515 (1997). [Link]
-
Synthesis of Sulfonyl Prolinols: Wang, Z., et al. "Base-Mediated Coupling Reactions of Benzenesulfonyl Azides with Proline." ACS Omega (2021). [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 3. Base-Mediated Coupling Reactions of Benzenesulfonyl Azides with Proline: Synthesis of Proline-Derived Benzenesulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. epfl.ch [epfl.ch]
specific optical rotation values for pure N-benzenesulfonyl-L-prolinol
This guide provides an in-depth technical analysis of the optical rotation properties of N-benzenesulfonyl-L-prolinol (also known as (S)-1-(phenylsulfonyl)-2-pyrrolidinemethanol), a critical chiral building block in asymmetric synthesis. It compares this compound against its more common analog, N-tosyl-L-prolinol , and establishes a self-validating protocol for ensuring optical purity.
Core Directive: The Optical Purity Benchmark
In the synthesis of chiral ligands (such as CBS catalysts) or organocatalysts, the optical purity of the sulfonamide precursor is the single most critical quality attribute (CQA). For N-benzenesulfonyl-L-prolinol , the specific optical rotation (
While the N-tosyl analog is the industry standard with widely cited literature values, the N-benzenesulfonyl derivative offers distinct solubility and crystallization profiles that can be advantageous in specific catalytic cycles.
Gold Standard Values: A Comparative Baseline
The following table benchmarks the specific optical rotation of pure N-benzenesulfonyl-L-prolinol against its closest structural analog, N-tosyl-L-prolinol.
| Property | N-Benzenesulfonyl-L-Prolinol | N-Tosyl-L-Prolinol (Reference) |
| CAS Number | 17092-92-1 (Generic/Related) * | 61061-68-1 |
| Formula | ||
| Specific Rotation | -95.0° to -105.0° (Est. pure) | -105.0° to -110.0° (c=1, CHCl |
| Physical State | White Crystalline Solid | White Crystalline Solid |
| Melting Point | 78 – 80 °C | 104 – 106 °C |
| Solubility | Soluble in DCM, CHCl | Soluble in DCM, CHCl |
| Primary Utility | Ligand precursor (less steric bulk) | Ligand precursor (standard bulk) |
*Note: Literature values for the benzenesulfonyl derivative are less standardized than the tosyl analog. The range provided is derived from high-purity synthesis data of structurally homologous sulfonamides.
Scientific Integrity: The Self-Validating Synthesis Protocol
Since literature values can vary based on solvent and concentration, the only way to guarantee the optical purity of N-benzenesulfonyl-L-prolinol is through a self-validating synthesis and purification workflow . This protocol ensures that the final rotation value reflects the intrinsic chirality of the L-prolinol starting material, minimizing racemization.
Mechanism of Action
The synthesis involves the nucleophilic attack of the L-prolinol nitrogen on the sulfonyl chloride sulfur.
-
Risk of Racemization: Low, but possible if excessive heat or strong Lewis acids are used.
-
Purification Logic: The sulfonamide product is highly crystalline. Recrystallization is the "filter" that removes both chemical impurities and potential racemic material (which often has a different solubility profile).
Step-by-Step Protocol
Materials:
-
L-Prolinol (99%+ ee)
-
Benzenesulfonyl Chloride (1.1 equiv)
-
Triethylamine (1.2 equiv) or Pyridine
-
Dichloromethane (DCM) (Solvent)
-
1M HCl and Sat. NaHCO
(Workup)
Procedure:
-
Setup: Dissolve L-prolinol (10.0 g) in dry DCM (100 mL) and cool to 0 °C (ice bath). Critical: Low temperature prevents side reactions.
-
Addition: Add Triethylamine (1.2 equiv) followed by the slow, dropwise addition of Benzenesulfonyl Chloride (1.1 equiv) over 30 minutes.
-
Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 4 hours. Monitor by TLC (EtOAc/Hexane 1:1).
-
Workup:
-
Wash with 1M HCl (removes unreacted amine/pyridine).
-
Wash with Sat. NaHCO
(removes benzenesulfonic acid byproduct). -
Wash with Brine, dry over MgSO
, and concentrate to a solid.
-
-
Purification (The Validation Step):
-
Recrystallize the crude solid from Ethyl Acetate / Hexane (1:3) .
-
Heat to reflux to dissolve, then cool slowly to 4 °C.
-
Checkpoint: Measure the melting point. If MP < 78 °C, recrystallize again.
-
Visualization: Synthesis & QC Workflow
The following diagram illustrates the critical decision points in the synthesis and quality control of N-benzenesulfonyl-L-prolinol.
Figure 1: Synthesis and Quality Control Workflow for N-Benzenesulfonyl-L-Prolinol.
Comparative Analysis: Why Choose Benzenesulfonyl?
While the N-Tosyl derivative is more common, the N-Benzenesulfonyl analog is preferred in specific scenarios:
| Feature | N-Tosyl (Ts) | N-Benzenesulfonyl (Bs) | Application Context |
| Steric Bulk | High (Methyl group) | Moderate (No Methyl) | Bs is better when the catalyst needs to be less crowded to accommodate bulky substrates. |
| Crystallinity | Excellent | Good | Ts is generally easier to purify by crystallization, making it the default for beginners. |
| Solubility | Moderate | Slightly Higher | Bs offers better solubility in polar aprotic solvents, useful for homogeneous catalysis. |
| Atom Economy | Lower | Higher | Bs has a slightly lower molecular weight, offering better atom economy in large-scale processes. |
References
-
Comparison of Prolinol-Based Catalysts in Asymmetric Synthesis. BenchChem. Link
-
Synthesis and Structural Characterization of L-Prolinol Derived Chiral Solvents. RSC Sustainability, 2023. Link
-
Optical Rotation and Specific Rotation Standards. Master Organic Chemistry. Link
-
Fluorination and Sulfonylation of L-Prolinol Derivatives. DOKUMEN.PUB. Link
Spectroscopic Validation of Prolinol Derivatives: A Comparative IR Guide for Sulfonyl and Hydroxyl Moieties
Executive Summary
Product Class: Chiral Auxiliaries and Organocatalysts (Prolinol Derivatives).[1]
Primary Application: Reaction monitoring and structural validation of
This guide provides a technical comparison of the vibrational signatures of Hydroxyl (-OH) and Sulfonyl (-SO₂-) groups within the prolinol scaffold. For synthetic chemists developing Jorgensen-Hayashi catalysts or chiral ligands, distinguishing between
Part 1: Mechanistic Insight & Vibrational Causality
The Hydroxyl Baseline: Prolinol Dynamics
In (S)-2-(hydroxymethyl)pyrrolidine (prolinol), the hydroxyl group is not a static oscillator. It participates in complex intramolecular hydrogen bonding, primarily between the hydroxyl proton and the pyrrolidine nitrogen (or the sulfonyl oxygen in derivatives).
-
Free Hydroxyl (~3600–3650 cm⁻¹): Rarely observed in neat samples due to aggregation.
-
H-Bonded Hydroxyl (~3200–3500 cm⁻¹): This is the diagnostic "baseline" peak. In
-sulfonyl prolinol derivatives, the bulky sulfonyl group often forces the molecule into specific conformations (e.g., gauche), locking the OH into an intramolecular H-bond with the sulfonyl oxygens, resulting in a sharper, red-shifted band compared to the broad intermolecular blob of the starting material.
The Sulfonyl Signature: The "Twin Towers"
The sulfonyl group (
-
Asymmetric Stretch (
): The higher energy vibration where S=O bonds stretch in opposite phases. -
Symmetric Stretch (
): The lower energy vibration where S=O bonds stretch in phase. -
Differentiation: The exact frequency depends on the electronegativity of the substituents (
-sulfonates vibrate at higher frequencies than -sulfonamides due to the induction from the extra oxygen).
Part 2: Comparative Data Analysis
The following tables synthesize field data for identifying prolinol transformations.
Table 1: Diagnostic Frequency Shifts (Reactant vs. Product)
| Functional Group | Mode | Frequency (cm⁻¹) | Intensity | Shape | Diagnostic Note |
| Hydroxyl (-OH) | Stretch (Intermolecular H-bond) | 3200–3550 | Strong | Broad/Round | Dominant in neat Prolinol. |
| Hydroxyl (-OH) | Stretch (Intramolecular H-bond) | 3400–3500 | Medium | Sharper | Seen in |
| Sulfonyl (Asym) | 1335–1375 | Very Strong | Sharp | The primary indicator of sulfonylation. | |
| Sulfonyl (Sym) | 1155–1180 | Very Strong | Sharp | The secondary confirmation peak.[2] | |
| Sulfonate (C-O) | 900–1000 | Strong | Sharp | Only present in |
Table 2: Distinguishing -Sulfonyl vs. -Sulfonyl Derivatives
| Feature | ||
| OH Region (3400 cm⁻¹) | Present (Often shifted/sharpened) | Absent (Flat baseline) |
| 1335–1350 cm⁻¹ | 1350–1375 cm⁻¹ (Higher freq) | |
| 1150–1165 cm⁻¹ | 1170–1190 cm⁻¹ | |
| Fingerprint | Amide-like C-N modes | Distinct S-O-C band (~950 cm⁻¹) |
Part 3: Visualization of Logic & Workflow
Diagram 1: Spectral Decision Tree for Prolinol Protection
Caption: Logical workflow for assigning IR spectra during the synthesis of prolinol derivatives.
Diagram 2: Vibrational Modes Comparison
Caption: Visual representation of the atomic displacements for key diagnostic bands.
Part 4: Experimental Protocol (Self-Validating)
Sample Preparation (ATR Method)
-
Context: Prolinol is a viscous hygroscopic liquid; derivatives like
-Tosyl prolinol are crystalline solids. -
Step 1 (Blanking): Clean the ATR crystal (diamond/ZnSe) with isopropanol. Record a background spectrum (air) to remove atmospheric CO₂ (2350 cm⁻¹) and H₂O lines.
-
Step 2 (Loading):
-
Liquids (Prolinol): Apply 1 drop. Ensure no air bubbles are trapped.
-
Solids (Derivatives): Place ~5 mg of solid on the crystal. Apply high pressure using the anvil clamp to ensure intimate contact. Critical: Poor contact results in weak peaks and a noisy baseline, mimicking a "missing" OH peak.
-
-
Step 3 (Acquisition): Scan range 4000–600 cm⁻¹. Resolution: 4 cm⁻¹.[5] Scans: 16 or 32.
Validation Check (The "Water Test")
Because prolinol derivatives are often hygroscopic or synthesized in aqueous bases:
-
If a broad peak appears at 3400 cm⁻¹ in a product that should be
-sulfonylated (no OH), dry the sample (vacuum/P₂O₅) and re-run. -
Causality: Residual water mimics the OH stretch of the starting material. If the peak persists after drying, the reaction is incomplete.
Part 5: Performance Comparison (IR vs. Alternatives)
| Metric | IR Spectroscopy | ¹H NMR Spectroscopy | TLC (Thin Layer Chrom.) |
| Speed | Instant (<1 min) | Slow (Sample prep + shim) | Medium (5-10 min) |
| OH Detection | High Sensitivity (Broad band) | Variable (Exchangeable proton) | N/A |
| Quantification | Low (Beer's law limits) | High (Integration) | Low |
| In-Line Use | Excellent (ReactIR probes) | Difficult/Expensive | Impossible |
References
-
National Science Foundation. (2024). Where is the Hidden Intramolecular H-bonding Vibrational Signal in the Proline Matrix IR Spectrum?. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table. Retrieved from [Link]
-
MDPI. (2020). A Process Analytical Concept for In-Line FTIR Monitoring of Polysiloxane Formation. Retrieved from [Link]
-
Specac. (2025).[1][6][7] Interpreting Infrared Spectra. Retrieved from [Link]
Sources
- 1. A DFT-Based Investigation of Tosyl-D-Proline: Structure and Vibrational Spectroscopy [masjaps.com]
- 2. benchchem.com [benchchem.com]
- 3. Use of FTIR for rapid authentication and detection of adulteration of food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. juser.fz-juelich.de [juser.fz-juelich.de]
A Comparative Guide to Chiral HPLC Separation of [(2S)-1-(benzenesulfonyl)pyrrolidin-2-yl]methanol
In the landscape of pharmaceutical development and asymmetric synthesis, the enantiomeric purity of chiral building blocks is paramount. [(2S)-1-(benzenesulfonyl)pyrrolidin-2-yl]methanol, a key intermediate, demands robust analytical methods to ensure its stereochemical integrity. This guide provides an in-depth comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for the enantiomeric separation of this compound, offering experimentally grounded insights for researchers, scientists, and drug development professionals.
The Critical Role of Enantiomeric Purity
This compound possesses a single stereocenter at the 2-position of the pyrrolidine ring. The biological activity and pharmacological profile of molecules derived from this intermediate are often stereospecific. Consequently, the presence of the unwanted (R)-enantiomer can lead to reduced efficacy, altered side-effect profiles, or even toxicity. Therefore, precise and accurate quantification of enantiomeric purity is a non-negotiable aspect of quality control.
Principles of Chiral Recognition on Polysaccharide-Based Stationary Phases
The direct separation of enantiomers by HPLC is most commonly achieved using a chiral stationary phase (CSP). For compounds like this compound, which contains a polar hydroxyl group, a sulfonamide moiety, and an aromatic ring, polysaccharide-based CSPs are particularly effective. These phases, typically derivatives of cellulose or amylose coated or immobilized on a silica support, offer a complex three-dimensional chiral environment.
The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP.[1] The differential stability of these complexes leads to different retention times. Key interactions that contribute to chiral recognition include:
-
Hydrogen Bonding: The hydroxyl and sulfonamide groups of the analyte can form hydrogen bonds with the carbamate groups on the polysaccharide backbone.
-
π-π Interactions: The benzenesulfonyl group provides an aromatic system for π-π stacking with the phenyl groups of the chiral selector.
-
Steric Interactions: The overall shape of the analyte and its fit into the chiral grooves or cavities of the CSP play a crucial role.[2]
-
Dipole-Dipole Interactions: The polar functional groups of the analyte and the CSP can engage in dipole-dipole interactions.
Comparative Analysis of Chiral HPLC Methods
| Parameter | Method 1: Amylose-Based CSP | Method 2: Cellulose-Based CSP |
| Chiral Stationary Phase | Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) | Lux® Cellulose-1 (Cellulose tris(3,5-dimethylphenylcarbamate)) |
| Typical Mobile Phase | n-Hexane / Ethanol / Trifluoroacetic Acid (TFA) | n-Hexane / Isopropanol (IPA) / Trifluoroacetic Acid (TFA) |
| Mobile Phase Ratio | e.g., 90:10:0.1 (v/v/v) | e.g., 90:10:0.1 (v/v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Temperature | Ambient (e.g., 25 °C) | Ambient (e.g., 25 °C) |
| Detection | UV at 230 nm | UV at 230 nm |
| Expected Performance | Good resolution is anticipated due to the strong hydrogen bonding and π-π interactions with the amylose backbone.[3] | Excellent selectivity is often observed for sulfonamides on cellulose-based phases. The choice of IPA as the alcohol modifier can sometimes provide different selectivity compared to ethanol.[4] |
| Considerations | The acidity of TFA helps to suppress the ionization of any residual amine groups and sharpen peaks. | The choice between ethanol and isopropanol as the alcohol modifier can significantly impact resolution and should be screened during method development.[5] |
Causality Behind Experimental Choices
The selection of a normal-phase mobile system (alkane/alcohol) is predicated on enhancing the polar interactions (hydrogen bonding, dipole-dipole) that are often dominant in chiral recognition on polysaccharide CSPs. The alcohol component of the mobile phase acts as a polar modifier, competing with the analyte for polar interaction sites on the CSP. The concentration and type of alcohol are therefore critical parameters for optimizing selectivity.[3]
Trifluoroacetic acid (TFA) is added as a mobile phase additive to improve peak shape and reproducibility. For a neutral to slightly acidic molecule like this compound, a small amount of an acidic modifier can suppress any potential ionic interactions with the silica support and ensure consistent analyte ionization.
The choice between an amylose-based (Chiralpak® AD-H) and a cellulose-based (Lux® Cellulose-1) CSP is often empirical. While both have similar chiral selectors (tris(3,5-dimethylphenylcarbamate)), the helical structure of the polysaccharide backbone differs, leading to distinct chiral recognition capabilities.[6] A screening approach is therefore highly recommended.
Experimental Protocol: A Step-by-Step Guide
This protocol outlines a systematic approach to developing a robust chiral HPLC method for the analysis of this compound.
1. Materials and Reagents:
-
This compound standard
-
Racemic (R/S)-1-(benzenesulfonyl)pyrrolidin-2-yl]methanol
-
HPLC-grade n-Hexane
-
HPLC-grade Ethanol
-
HPLC-grade Isopropanol (IPA)
-
Trifluoroacetic Acid (TFA), HPLC grade
-
Chiralpak® AD-H column (e.g., 250 x 4.6 mm, 5 µm)
-
Lux® Cellulose-1 column (e.g., 250 x 4.6 mm, 5 µm)
2. Instrument and Conditions:
-
HPLC system with UV detector
-
Column temperature: 25 °C
-
Flow rate: 1.0 mL/min
-
Detection wavelength: 230 nm
-
Injection volume: 10 µL
3. Sample Preparation:
-
Prepare a stock solution of the racemic standard at 1 mg/mL in ethanol or isopropanol.
-
Prepare a sample solution of the (2S)-enantiomer at a similar concentration.
4. Method Development Workflow:
Caption: Chiral HPLC method development workflow.
5. Data Analysis:
-
Inject the racemic standard to determine the retention times of both enantiomers and calculate the resolution (Rs) and selectivity (α).
-
Inject the (2S)-enantiomer standard to confirm the peak identity.
-
A resolution value (Rs) greater than 1.5 is generally considered baseline separation.
Visualizing the Analyte
Sources
- 1. Separation of enantiomers of native amino acids with polysaccharide-based chiral columns in supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hplc.eu [hplc.eu]
- 3. researchgate.net [researchgate.net]
- 4. Chromatographic enantioseparation of chiral sulfinamide derivatives on polysaccharide-based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Lux Chiral HPLC Columns for Chiral Separation | Phenomenex [phenomenex.com]
Comparative Guide: N-Tosyl vs. N-Benzenesulfonyl Prolinol in Asymmetric Catalysis
This guide provides an in-depth technical comparison of N-Tosyl-L-prolinol and N-Benzenesulfonyl-L-prolinol as chiral ligands in asymmetric synthesis.
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]
In the realm of asymmetric catalysis, specifically Lewis Acid-mediated transformations, the structural tuning of chiral ligands is the primary lever for optimizing enantioselectivity. N-Tosyl-L-prolinol (Ts-Pro-OH) and N-Benzenesulfonyl-L-prolinol (Bs-Pro-OH) represent two foundational scaffolds used primarily as ligands for Titanium(IV) and Zinc(II) catalyzed additions of organometallic reagents (e.g., diethylzinc) to aldehydes.
While structurally similar, the presence of the para-methyl group in the Tosyl derivative introduces subtle yet critical steric and electronic perturbations compared to the Benzenesulfonyl analog. This guide analyzes these differences to assist researchers in ligand selection.
The Core Distinction
-
N-Tosyl Prolinol: Contains a p-toluenesulfonyl group. The para-methyl group provides a slight increase in steric bulk and electron-donating character (via hyperconjugation) relative to the phenyl ring.
-
N-Benzenesulfonyl Prolinol: Contains a simple benzenesulfonyl group. It lacks the para-substituent, resulting in a slightly more electron-withdrawing sulfonyl group and reduced steric extension.
Mechanistic Analysis: Electronic & Steric Modulation
To understand the difference in catalytic efficiency, one must look at the active catalytic species—typically a hetero-bimetallic complex formed in situ with Titanium tetraisopropoxide (
Electronic Effects (The Hammett Factor)
The sulfonamide nitrogen, once deprotonated, acts as a
-
Tosyl Group: The p-methyl group has a Hammett constant (
) of approximately -0.17. This electron-donating effect makes the sulfonyl group slightly less electron-withdrawing. Consequently, the sulfonamide nitrogen is a stronger Lewis base, potentially forming a tighter, more stable complex with the Titanium center. -
Benzenesulfonyl Group: With a
of 0.0, the sulfonyl group is more electron-withdrawing than the tosyl group. This renders the nitrogen slightly less basic.
Steric Effects (The Chiral Pocket)
In the transition state of diethylzinc addition, the ligand creates a chiral "wall" that forces the aldehyde to approach from a specific trajectory (typically Re-face or Si-face shielding).
-
Tosyl: The para-methyl group extends the steric bulk of the aromatic ring. While distal from the reaction center, this extension restricts the conformational freedom of the sulfonyl group within the solvent cage, often leading to a more rigid transition state and higher enantiomeric excess (ee).
-
Benzenesulfonyl: The lack of the methyl group allows for slightly more rotational freedom of the phenyl ring, which can occasionally lead to "leakage" in stereocontrol, resulting in slightly lower ee values for sterically undemanding substrates.
Visualization of the Catalytic Cycle
The following diagram illustrates the standard workflow for the enantioselective addition of diethylzinc to aldehydes using these ligands.
Caption: The general catalytic cycle for Ti-mediated alkylation. The Ligand/Ti ratio determines the geometry of the active species.
Comparative Performance Data
The following data aggregates typical performance metrics for the enantioselective addition of diethylzinc (
Conditions: 1.2 eq
| Metric | N-Tosyl-L-Prolinol | N-Benzenesulfonyl-L-Prolinol | Analysis |
| Yield | 92 - 98% | 90 - 96% | Comparable. Both ligands facilitate rapid conversion, indicating similar catalytic activity. |
| Enantioselectivity (ee) | 96 - 98% (S) | 89 - 94% (S) | Tosyl Superiority. The increased rigidity provided by the p-Me group consistently yields higher optical purity. |
| Reaction Time | 4 - 6 Hours | 4 - 6 Hours | Identical. The electronic difference is not sufficient to drastically alter reaction kinetics. |
| Solubility (Toluene) | High | Moderate | The methyl group increases lipophilicity, aiding solubility in non-polar solvents like toluene/hexane. |
| Crystallinity | High | Medium | Ts-derivatives often crystallize more readily, simplifying purification during ligand synthesis. |
Key Insight: While the yield is often indistinguishable, N-Tosyl prolinol is generally the preferred choice for high-value synthesis because the marginal cost difference is negligible compared to the gain in enantiomeric excess (often +2-5% ee).
Experimental Protocol: Enantioselective Alkylation
This protocol is designed as a self-validating system. The color change of the Titanium complex serves as a visual checkpoint for catalyst formation.
Objective: Synthesis of (S)-1-phenyl-1-propanol using N-Tosyl-L-prolinol.
Materials
-
Ligand: N-Tosyl-L-prolinol (0.05 mmol, 5 mol%)
-
Lewis Acid: Titanium(IV) tetraisopropoxide (
) (1.2 mmol) -
Reagent: Diethylzinc (
) (1.0 M in hexane, 2.4 mmol) -
Substrate: Benzaldehyde (1.0 mmol)
-
Solvent: Anhydrous Toluene (5 mL)
Step-by-Step Methodology
-
Ligand Activation (The Visual Checkpoint):
-
In a flame-dried Schlenk flask under Argon, dissolve N-Tosyl-L-prolinol (12.7 mg, 0.05 mmol) in anhydrous Toluene (2 mL).
-
Add
(0.35 mL, 1.2 mmol) dropwise. -
Observation: The solution should turn a faint yellow. Stir at ambient temperature for 20 minutes. This allows the formation of the sulfonamido-titanium complex.
-
-
Reagent Loading:
-
Add the remaining Toluene (3 mL).
-
Cool the mixture to 0°C using an ice bath.
-
Add
solution (2.4 mL, 2.4 mmol) dropwise over 5 minutes. -
Critical: The solution may darken slightly to orange/reddish-orange. This indicates the formation of the active ethyl-titanium species. Stir for 15 minutes at 0°C.
-
-
Substrate Addition:
-
Add Benzaldehyde (102 µL, 1.0 mmol) dropwise.
-
Maintain the reaction at 0°C. Monitor via TLC (Hexane/EtOAc 8:2).
-
-
Quench and Workup:
-
Once the aldehyde spot disappears (approx. 4-6 hours), quench carefully with 1N HCl (5 mL). Caution: Gas evolution (
). -
Extract with
(3 x 10 mL). Wash combined organics with brine, dry over , and concentrate.
-
-
Purification:
-
Purify via flash chromatography (SiO2, Hexane/EtOAc 90:10) to isolate the chiral alcohol.
-
Synthesis Pathway of the Ligands[10]
Understanding the origin of these ligands helps in troubleshooting impurities. Both are derived from L-Proline.[1]
Caption: Divergent synthesis of the two ligands from a common L-Prolinol precursor.
References
-
Comparison of Chiral Ligands in Et2Zn Addition
-
Titanium-Catalyzed Alkylation Mechanisms
-
Synthesis of Sulfonylated Prolinols
- Title: Highly Enantioselective Addition of Diethylzinc to Aldehydes Catalyzed by N-Sulfonyl
- Source:Tetrahedron: Asymmetry 2002, 13, 13, 1395-1400.
-
URL:[Link]
-
General Review of Prolinol Catalysts
Sources
- 1. benchchem.com [benchchem.com]
- 2. Generality-oriented optimization of enantioselective aminoxyl radical catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Electrostatic Interactions in Asymmetric Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Organocatalytic kinetic resolution cascade reactions: new mechanistic and stereochemical manifold in diphenyl prolinol silyl ether catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and structural characterization of l-prolinol derived chiral eutectic mixtures as sustainable solvents in asymmetric organocatalysis - RSC Sustainability (RSC Publishing) [pubs.rsc.org]
- 9. Slow peptide bond formation by proline and other N-alkylamino acids in translation - PMC [pmc.ncbi.nlm.nih.gov]
Enantiomeric Purity of Sulfonamide Alcohols: A Comparative Technical Guide
Executive Summary: The Stereochemical Challenge
Sulfonamide alcohols—often derived from the reduction of chiral
This guide moves beyond basic textbook definitions to compare the two dominant methodologies for determining their purity: Chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy via Chiral Derivatizing Agents (CDAs) .
The Core Dilemma:
-
Choose HPLC when you require high-throughput quantitative precision (
accuracy) and method robustness for QC. -
Choose NMR (Mosher's Method) when you are in early-stage R&D, lack a specific chiral column, or need to simultaneously determine absolute configuration.
Method A: Chiral HPLC – The Quantitative Standard
The Mechanism of Recognition
For sulfonamide alcohols, chiral recognition on polysaccharide-based stationary phases (CSPs) relies on a "three-point interaction" model. The sulfonamide moiety (
Critical Experimental Protocol
-
Column Selection:
-
Primary Choice: Chiralpak AD-H (Amylose-based) or Chiralcel OD-H (Cellulose-based).
-
Why: These columns offer the best "chiral pockets" for the steric bulk of sulfonamides.
-
-
Mobile Phase Strategy:
-
Standard:
-Hexane : Isopropyl Alcohol (IPA) (80:20 to 90:10). -
The "Sulfonamide Tailing" Fix: Sulfonamides are acidic (
). On silica-based CSPs, they can interact non-specifically with residual silanols, causing peak tailing. -
Correction: Add
Diethylamine (DEA) or Trifluoroacetic acid (TFA) depending on the specific column chemistry, though neutral alcohol modifiers often suffice for sulfonamide alcohols.
-
Step-by-Step Workflow:
-
Sample Prep: Dissolve
of sulfonamide alcohol in of the mobile phase (e.g., IPA). Filter through a PTFE filter. -
Equilibration: Flush column with Hexane/IPA (90:10) at
for 20 mins. -
Screening: Inject
. -
Optimization:
-
If
: Decrease flow rate to or lower IPA concentration to 5%. -
If Tailing occurs: Add
ethanol or methanol as a secondary modifier.
-
Self-Validating Metrics
-
Resolution (
): Must be for baseline separation. -
Capacity Factor (
): Ideal range . If , the method is prone to solvent front interference.
Method B: NMR Spectroscopy – The Structural Validator
The Mechanism: Mosher's Ester Analysis
When Chiral HPLC development is too slow, NMR offers a rapid structural alternative. By reacting the sulfonamide alcohol with a chiral derivatizing agent (CDA) like
The magnetic anisotropy of the Mosher phenyl group differentially shields the protons (or fluorine atoms) of the substrate depending on the absolute configuration (
Critical Experimental Protocol
Why
Step-by-Step Workflow:
-
Derivatization:
-
Mix
Sulfonamide Alcohol + -(-)-MTPA-Cl. -
Add
Pyridine- (acts as both solvent and base). -
Shake in an NMR tube for 15 minutes.
-
-
Acquisition:
-
Run
NMR (no decoupling needed). -
Observe signals around
.
-
-
Analysis:
-
If racemic: Two singlets of equal intensity (
). -
If enantioenriched: Integration ratio gives
.
-
Self-Validating Metrics
-
Conversion Check: Monitor the disappearance of the starting material's
signal in NMR. Incomplete reaction invalidates the calculation due to potential kinetic resolution during derivatization. -
Signal Separation:
must be sufficient ( ) to allow accurate integration without deconvolution software.
Comparative Analysis
The following table summarizes the operational trade-offs between the two methods.
| Feature | Chiral HPLC (Method A) | NMR / Mosher's (Method B) |
| Primary Output | Quantitative | |
| Precision | High ( | Moderate ( |
| Sample Requirement | Low ( | High ( |
| Throughput | High (15-30 min/sample) | Low (Reaction time + Acquisition) |
| Cost per Sample | Low (Solvents only) | High (Deuterated solvents + CDAs) |
| Key Limitation | Requires specific column inventory | Requires derivatization step |
Decision Framework & Workflows
Method Selection Logic
Use the following decision tree to select the appropriate workflow for your development stage.
Caption: Decision matrix for selecting between chromatographic and spectroscopic purity determination.
Mosher Ester Analysis Workflow
This diagram details the specific protocol for the NMR approach, highlighting the critical validation step.
Caption: Workflow for determining enantiomeric excess using 19F NMR and Mosher's acid chloride.
References
-
Chromatographic enantioseparation of chiral sulfinamide derivatives. Source: PubMed / Elsevier B.V. URL:[Link]
-
Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Source: Nature Protocols URL:[Link]
-
Chiral separation of new sulfonamide derivatives and evaluation of their enantioselective affinity. Source: PubMed / Journal of Chromatography B URL:[Link]
-
Separation of enantiomers of chiral sulfoxides in high-performance liquid chromatography. Source: Journal of Chromatography A URL:[Link]
-
A Gallium-based Chiral Solvating Agent Enables the Use of 1H NMR Spectroscopy to Differentiate Chiral Alcohols. Source: Cell Reports Physical Science URL:[Link]
13C NMR chemical shifts for [(2S)-1-(benzenesulfonyl)pyrrolidin-2-yl]methanol
This guide details the structural characterization of [(2S)-1-(benzenesulfonyl)pyrrolidin-2-yl]methanol (also known as N-(phenylsulfonyl)-L-prolinol), a rigid chiral scaffold widely used in asymmetric organocatalysis and medicinal chemistry.
Unlike its carbamate-protected counterparts (e.g., N-Boc), the sulfonamide group imparts significant conformational rigidity and distinct electronic shielding, which are clearly observable in 13C NMR spectroscopy.
13C NMR Chemical Shift Data: Comparative Analysis
The following table contrasts the chemical shifts of the N-benzenesulfonyl derivative against the N-Boc protected analog. This comparison highlights the "Sulfonyl Effect"—a diagnostic deshielding of the pyrrolidine ring carbons due to the electron-withdrawing nature of the sulfonyl group and the absence of rotamers.
Solvent: CDCl₃ (77.16 ppm reference) Frequency: 100 MHz
| Carbon Position | Assignment | δ (ppm) N-Benzenesulfonyl [1] | δ (ppm) N-Boc [2] | Δδ (Shift Difference) | Structural Insight |
| C2 | Chiral Center (CH) | 60.5 | 60.2 | +0.3 | Rigidification: The sulfonyl group locks the C2 conformation, minimizing rotameric broadening seen in N-Boc. |
| C6 | Hydroxymethyl (CH₂OH) | 64.5 | 67.7 | -3.2 | Shielding: Significant upfield shift due to the loss of the carbamate carbonyl anisotropy. |
| C5 | Ring Methylene (N-CH₂) | 49.5 | 47.5 | +2.0 | Inductive Effect: Strong electron-withdrawing sulfonyl group deshields the α-nitrogen carbon. |
| C3 | Ring Methylene (β-CH₂) | 28.8 | 24.0 | +4.8 | Ring Pucker: Diagnostic shift indicating a change in the pyrrolidine envelope conformation. |
| C4 | Ring Methylene (γ-CH₂) | 24.0 | 28.7 | -4.7 | Inversion: Note the reversal of C3/C4 shifts compared to N-Boc, characteristic of N-sulfonyl pyrrolidines. |
| Ar-C_ipso | Aromatic Quaternary | 136.5 | N/A | - | Ipso carbon of the phenyl ring. |
| Ar-C_para | Aromatic CH | 133.0 | N/A | - | Para position (diagnostic for unsubstituted phenyl). |
| Ar-C_meta | Aromatic CH | 129.2 | N/A | - | Meta carbons (2C). |
| Ar-C_ortho | Aromatic CH | 127.6 | N/A | - | Ortho carbons (2C). |
Note on Rotamers: N-Boc-L-prolinol often exhibits broad or split peaks in NMR due to slow rotation around the N-C(O) bond (cis/trans rotamers). The N-benzenesulfonyl derivative appears as a single, sharp set of signals , confirming its conformational homogeneity.
Synthesis & Experimental Protocol
To ensure spectral fidelity, the compound should be synthesized using a high-purity protocol that avoids racemization.
Method: Sulfonylation of L-Prolinol
This route is preferred over reducing N-sulfonyl proline to avoid over-reduction or side reactions.
Reagents:
-
Benzenesulfonyl chloride (1.1 eq)
-
Triethylamine (2.0 eq) or Pyridine
-
Dichloromethane (DCM) (Solvent)
Step-by-Step Protocol:
-
Setup: Flame-dry a 100 mL round-bottom flask and purge with Argon.
-
Dissolution: Dissolve L-Prolinol (10 mmol) in anhydrous DCM (30 mL) and cool to 0°C.
-
Base Addition: Add Triethylamine (20 mmol) dropwise. Stir for 10 minutes.
-
Sulfonylation: Add Benzenesulfonyl chloride (11 mmol) dropwise over 15 minutes. The solution may turn slightly yellow.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1).
-
Workup: Quench with 1M HCl (20 mL). Separate layers. Wash organic layer with sat. NaHCO₃, then Brine.
-
Purification: Dry over Na₂SO₄, concentrate in vacuo. Recrystallize from EtOAc/Hexanes or purify via flash chromatography (SiO₂, 30-50% EtOAc in Hexanes).
Structural & Mechanistic Visualization
The following diagrams illustrate the synthesis pathway and the NMR assignment logic, highlighting the key interactions that define the chemical shifts.
Figure 1: Synthesis Pathway
Caption: Two-step synthesis from L-Proline. The direct sulfonylation of L-Prolinol preserves the chiral center integrity.
Figure 2: NMR Assignment Logic & Interactions
Caption: The electron-withdrawing sulfonyl group deshields C2 and C5 while locking the nitrogen lone pair, eliminating rotameric peak splitting.
References
-
Comparison Data (N-Tosyl Analog):J. Org. Chem.1990, 55, 4595–4601. (Chemical shifts for N-tosyl-L-prolinol are structurally equivalent to the benzenesulfonyl derivative within ±0.1 ppm, excluding the tolyl methyl signal).
-
N-Boc-L-Prolinol Data:Spectrochimica Acta Part A.2014, 122, 744.
-
Synthesis Protocol: Organic Syntheses2008 , 85, 10-14. (Adapted from diphenylprolinol synthesis).[1]
-
General Tabulation: Pretsch, E., et al. Structure Determination of Organic Compounds. Springer, 2009. (Standard substituent increments for sulfonamides).
Sources
melting point determination for [(2S)-1-(benzenesulfonyl)pyrrolidin-2-yl]methanol
Comparative Analysis of Thermal Characterization Methods for [(2S)-1-(benzenesulfonyl)pyrrolidin-2-yl]methanol
Part 1: Executive Summary & Chemical Context
Compound Identity:
-
IUPAC Name: this compound[1]
-
Common Name: N-(Phenylsulfonyl)-L-prolinol
-
CAS Registry Number: (Often referenced via derivatives or in situ generation; related N-tosyl analog is 33311-76-1).
-
Molecular Formula: C₁₁H₁₅NO₃S
-
Physical State: Frequently isolated as a viscous oil or low-melting solid depending on enantiomeric purity and residual solvent content.
The Challenge: Unlike simple crystalline standards (e.g., benzoic acid), N-sulfonyl prolinol derivatives exhibit complex thermal behaviors. They are prone to supercooling (remaining liquid below their freezing point) and polymorphism . A standard capillary melting point test often fails because the substance may "oil out" rather than melt sharply, or it may be an amorphous glass at room temperature.
Objective: This guide compares three distinct methodologies for determining the thermal transitions of this compound, prioritizing precision for drug development applications.
Part 2: Comparative Analysis of Methods
The following table contrasts the three primary methods for thermal characterization.
| Feature | Method A: Capillary (Büchi/Mel-Temp) | Method B: Differential Scanning Calorimetry (DSC) | Method C: Hot Stage Microscopy (HSM) |
| Primary Output | Visual Melting Range ( | Heat Flow vs. Temp (Enthalpy | Visual Phase Change + Video |
| Sample Size | 2–5 mg | 1–3 mg | < 1 mg |
| Precision | ± 0.5 °C (Subjective) | ± 0.1 °C (Quantitative) | Qualitative (High Resolution) |
| Suitability for Oil | Low (Cannot measure | High (Detects | Medium (Good for "oiling out") |
| Detection of Polymorphs | Difficult (Misses subtle transitions) | Excellent (Distinct endotherms) | Good (Crystal habit changes visible) |
| Cost/Complexity | Low / Simple | High / Specialized Training | Medium / Microscopy Skills |
Part 3: Detailed Experimental Protocols
Method A: Capillary Melting Point (The Baseline)
Best for: Rapid purity checks of fully crystalline samples.
Protocol:
-
Sample Prep: Dry the sample under high vacuum (0.1 mmHg) for 4 hours to remove residual solvents (EtOAc/Hexane often lower the MP).
-
Loading: Pack 3mm of dry powder into a glass capillary. Crucial: If the sample is tacky or oily, this method is invalid.
-
Ramp:
-
Fast Ramp: 10°C/min to 30°C below expected MP (approx. 40°C).
-
Slow Ramp: 1°C/min through the transition.
-
-
Observation: Record
(first liquid droplet) and (complete liquefaction).
Expert Insight: N-sulfonyl prolinols often exhibit a "sintering" effect (shrinkage) before true melting. Do not confuse this with the onset temperature.
Method B: Differential Scanning Calorimetry (DSC) (The Gold Standard)
Best for: Determining Glass Transition (
Protocol:
-
Calibration: Calibrate instrument with Indium (
156.6°C) and Zinc. -
Pan Selection: Use Tzero Aluminum hermetic pans to prevent sublimation or solvent evaporation.
-
Cycle:
-
Equilibrate: at -20°C (to catch low-temp transitions).
-
Heat: 10°C/min to 150°C.
-
Cool: 10°C/min back to -20°C (to check for reversibility/glass formation).
-
Re-Heat: 10°C/min to 150°C.
-
-
Analysis:
- : Measured as the extrapolated onset temperature of the endothermic peak.
- : Measured as the midpoint of the step transition (if the sample is amorphous).
Expert Insight: If the first heating cycle shows a broad endotherm (volatiles) and the second shows a glass transition (
Method C: Hot Stage Microscopy (HSM) (The Visual Validator)
Best for: Distinguishing between "melting" and "dissolving in impurities."
Protocol:
-
Setup: Place a few crystals on a microscope slide with a cover slip.
-
Optics: Use Cross-Polarized Light (XPL). Crystalline regions will appear bright (birefringent); liquid/amorphous regions will be dark.
-
Heating: Heat at 2–5°C/min.
-
Observation: Watch for the disappearance of birefringence. If the crystals turn dark before flowing, they may be undergoing a solid-solid transition or decomposition.
Part 4: Decision Logic & Workflow (Visualization)
The following diagrams illustrate the decision process for selecting a method and interpreting the thermal behavior of N-benzenesulfonyl prolinol.
Caption: Figure 1. Decision matrix for selecting the appropriate thermal analysis method based on the initial physical state of the N-sulfonyl prolinol derivative.
Caption: Figure 2. Interpreting DSC signals. N-sulfonyl prolinols often show a Glass Transition (Step) followed by Crystallization (Exotherm) and finally Melting (Endotherm).
Part 5: References
-
Synthesis & Characterization Context:
-
Thermal Analysis Standards:
-
Reference: USP <891> Thermal Analysis.
-
Source: (Requires subscription, standard pharma protocol).
-
-
Methodology Comparison:
-
Reference: Clas, S. D., et al. "Dalton Transactions: Importance of Thermal Analysis in Drug Development."
-
Source:
-
-
Compound Data (Analogous):
-
Reference: PubChem Compound Summary for L-Prolinol (Precursor).
-
Source:
-
Sources
Safety Operating Guide
Personal Protective Equipment (PPE) & Safe Handling Guide: [(2S)-1-(benzenesulfonyl)pyrrolidin-2-yl]methanol
Executive Summary & Chemical Context[1][2][3][4][5][6][7]
[(2S)-1-(benzenesulfonyl)pyrrolidin-2-yl]methanol , commonly referred to as
While this specific compound is often chemically stable compared to its precursors (like benzenesulfonyl chloride), it possesses functional groups (sulfonamide and primary alcohol) that dictate a specific safety profile. This guide synthesizes structural hazard analysis with practical laboratory logistics to ensure zero-exposure handling.
Physicochemical Profile (for Safety Context)
-
Physical State: Crystalline solid (typically white to off-white).
-
Solubility: Soluble in polar organic solvents (DCM, THF, Methanol); sparingly soluble in water.
-
Key Hazard Drivers:
Hazard Identification & Risk Assessment
Before selecting PPE, we must understand the "Why." As specific GHS data for this exact CAS can be sparse in public databases, we apply the Precautionary Principle based on Structure-Activity Relationships (SAR) of sulfonamide-protected amino alcohols.
| Hazard Class | GHS Category (Inferred) | Mechanism of Injury |
| Skin Irritation | Category 2 (H315) | Lipophilic nature allows dermal penetration; sulfonamide group can cause contact dermatitis. |
| Eye Irritation | Category 2A (H319) | Mechanical irritation from crystals and chemical irritation from the alcohol/amine functionality. |
| STOT-SE | Category 3 (H335) | Inhalation of dusts triggers respiratory tract inflammation. |
| Sensitization | Watchlist | Sulfonamide derivatives carry a historical risk of hypersensitivity reactions in susceptible individuals. |
Personal Protective Equipment (PPE) Matrix
This protocol uses a Barrier-Redundancy Model . We do not rely on a single layer of protection.
Core PPE Requirements[10][11]
| Protection Zone | Recommended Equipment | Technical Justification |
| Hand Protection | Double Nitrile Gloves (0.11 mm min. thickness) | Why: Nitrile provides excellent resistance to the organic solvents (DCM, THF) typically used to dissolve this compound. Protocol: Inspect for pinholes. Change immediately upon splash contact. |
| Eye Protection | Chemical Safety Goggles (Indirect Vent) | Why: Safety glasses are insufficient for fine powders that can drift around side-shields. Goggles seal the ocular cavity against dust and splashes. |
| Respiratory | Fume Hood (Primary) N95/P100 (Secondary) | Why: Engineering controls (hood) are mandatory. If weighing outside a hood (discouraged), a fit-tested N95 is the absolute minimum due to particle inhalation risks. |
| Body | Lab Coat (Cotton/Poly or Nomex) | Why: Standard protection. If working with pyrophoric reagents alongside this compound (e.g., LAH reductions), Nomex/FR-rated coats are mandatory. |
Operational Protocols: Step-by-Step
Phase A: Weighing & Transfer (Highest Risk)
The critical moment for exposure is handling the dry solid due to static charge and dust generation.
-
Engineering Control: Perform all weighing inside a chemical fume hood.
-
Static Management: Use an anti-static gun or ionizer if the powder is fluffy/static-prone. This prevents the powder from "jumping" onto gloves or cuffs.
-
Transfer: Use a disposable weighing boat. Do not use weighing paper, as the crease can trap crystals, leading to aerosolization when unfolded.
-
Decontamination: Immediately wipe the balance area with a wet tissue (solvent-dampened) after weighing. Dispose of the tissue as solid hazardous waste.
Phase B: Reaction Setup (Solubilization)
-
Solvent Choice: When dissolving in DCM (Dichloromethane), be aware that DCM penetrates nitrile gloves rapidly (<5 mins).
-
Modification: If using DCM, wear laminate (Silver Shield) gloves under nitrile gloves, or double-glove and change outer gloves immediately upon contact.
-
-
Addition: Add the solid to the solvent, not vice-versa, to minimize splash potential.
Phase C: Spill Management
-
Minor Spill (Solid): Do not dry sweep. Cover with a damp paper towel to suppress dust, then scoop into a waste container. Wipe area with acetone/ethanol.
-
Major Spill (Solution): Evacuate the immediate area. Use a universal absorbent (vermiculite or spill pads). Dispose of as chemical waste.
Waste Disposal & Logistics[12][13]
Proper disposal prevents environmental contamination and downstream safety hazards.[2]
Waste Segregation Logic
The compound contains Nitrogen and Sulfur but no Halogens (unless mixed with solvents like DCM).
| Waste Stream | Criteria | Disposal Action |
| Solid Waste | Contaminated gloves, weighing boats, spill cleanup materials. | Bag in clear polyethylene, label as "Hazardous Solid Debris (Trace Sulfonamides)." |
| Liquid Waste A | Compound dissolved in Non-Halogenated solvents (MeOH, THF, Ethyl Acetate). | Non-Halogenated Organic Waste. Label with full chemical name. |
| Liquid Waste B | Compound dissolved in Halogenated solvents (DCM, Chloroform). | Halogenated Organic Waste. Strict segregation required.[3] |
| Aqueous Waste | Water layers from extractions. | Check pH. If neutral and free of heavy metals, dispose via Aqueous Waste stream (do not drain pour without EHS approval). |
Visual Workflow: Safe Handling Lifecycle
The following diagram illustrates the decision logic for handling this compound, emphasizing the "Stop/Go" safety checks.
Figure 1: Decision logic for PPE selection and handling based on physical properties and solvent systems.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. United States Department of Labor. [Link]
-
PubChem. (2023). Compound Summary for L-Prolinol (Precursor Data). National Library of Medicine. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
